Product packaging for Entinostat(Cat. No.:CAS No. 209783-80-2)

Entinostat

カタログ番号: B1683978
CAS番号: 209783-80-2
分子量: 376.4 g/mol
InChIキー: INVTYAOGFAGBOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Entinostat, also known as MS-275 or SNDX-275, is a synthetic benzamide derivative that acts as a potent and selective oral bioavailable inhibitor of Class I and IV Histone Deacetylase (HDAC) enzymes . Its mechanism of action involves promoting histone hyperacetylation, which leads to a more open chromatin structure and transcriptional activation of specific genes. This process can result in the inhibition of tumor cell proliferation, induction of terminal differentiation, and apoptosis . The compound's selectivity for Class I HDACs (including HDAC1, 2, 3) may offer a more favorable profile compared to non-selective pan-HDAC inhibitors . This compound is a key investigational agent in oncology research, showing promise in preclinical and clinical trials for various cancers, particularly in overcoming treatment resistance in hormone receptor-positive (HR+) advanced breast cancer when combined with exemestane . A Phase 3 trial in this setting confirmed a significant improvement in progression-free survival . Beyond direct anti-tumor activity, emerging research highlights this compound's role in modulating the tumor microenvironment. It can alter myeloid cell immunosuppressive function, and when combined with immune checkpoint inhibitors like nivolumab, has shown durable responses in a subset of patients with metastatic pancreatic ductal adenocarcinoma, a tumor type typically resistant to immunotherapy . Furthermore, recent studies demonstrate its application in cell therapy, where it enhances the anti-tumor efficacy and persistence of CAR-NK cells by sustaining CAR expression . This product is supplied for research purposes and is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H20N4O3 B1683978 Entinostat CAS No. 209783-80-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

pyridin-3-ylmethyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate
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InChI

InChI=1S/C21H20N4O3/c22-18-5-1-2-6-19(18)25-20(26)17-9-7-15(8-10-17)13-24-21(27)28-14-16-4-3-11-23-12-16/h1-12H,13-14,22H2,(H,24,27)(H,25,26)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

INVTYAOGFAGBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CN=CC=C3
Source PubChem
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Molecular Formula

C21H20N4O3
Source PubChem
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DSSTOX Substance ID

DTXSID0041068
Record name MS-275
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Molecular Weight

376.4 g/mol
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CAS No.

209783-80-2
Record name Entinostat
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Foundational & Exploratory

Entinostat: A Deep Dive into its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Entinostat (also known as MS-275 and SNDX-275) is a potent, orally bioavailable, and selective inhibitor of Class I and IV histone deacetylases (HDACs). This technical guide provides a comprehensive overview of the discovery and chemical synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The document details the initial identification of this novel benzamide derivative by Mitsui Pharmaceuticals, its mechanism of action, and a summary of its pharmacokinetic and pharmacodynamic properties. Furthermore, it provides detailed experimental protocols for its chemical synthesis and visual representations of the key signaling pathways it modulates.

Discovery and Development

This compound was first synthesized and described by researchers at Mitsui Pharmaceuticals in the late 1990s as part of a program to discover novel antitumor agents.[1] The initial research focused on developing benzamide derivatives as a new class of HDAC inhibitors.

The seminal work by Suzuki et al. in 1999, published in the Journal of Medicinal Chemistry, detailed the synthesis and structure-activity relationships of a series of novel benzamide derivatives.[1][2][3] In this study, MS-275, which would later be named this compound, was identified as a particularly potent compound with significant in vivo antitumor activity.[1][2] A key finding from this initial research was that a 2'-amino group on the benzanilide moiety was crucial for the HDAC inhibitory activity.[2]

Following its initial discovery, this compound was licensed to Syndax Pharmaceuticals for further clinical development.[4] It has since been investigated in numerous clinical trials for a variety of cancers, most notably in combination with other therapies for advanced breast cancer, for which it has received Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA).[4]

Mechanism of Action

This compound is a selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3, and also shows activity against the Class IV HDAC, HDAC11.[5][6][7] HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes. By inhibiting these enzymes, this compound leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes.[6][8]

This epigenetic modulation triggers a cascade of downstream cellular events, including:

  • Cell Cycle Arrest: this compound induces the expression of the cyclin-dependent kinase inhibitor p21, leading to G1 cell cycle arrest.[9][10]

  • Apoptosis: The compound promotes programmed cell death by downregulating anti-apoptotic proteins such as Bcl-xL and XIAP (X-linked inhibitor of apoptosis protein).[9][10]

  • Modulation of Signaling Pathways: this compound has been shown to interfere with key oncogenic signaling pathways, including the Her-2/HSP90 and FLT3 pathways.[11][12][13][14]

Quantitative Data

HDAC Inhibition

The inhibitory activity of this compound against various HDAC isoforms is summarized in the table below.

HDAC IsoformIC50 (nM)
HDAC1243[15], 510[16]
HDAC2453[15]
HDAC3248[15], 1700[16]
HDAC4>100,000[16]
HDAC6>100,000[16]
HDAC8>100,000[16]
HDAC10>100,000[16]
Pharmacokinetic Parameters

Pharmacokinetic data for this compound from various clinical studies are presented below.

Study PopulationDoseCmax (ng/mL)Tmax (h)t1/2 (h)AUC (h*ng/mL)
Rhabdomyosarcoma Xenograft Mice2.5 mg/kg (oral, b.i.d.)569.40.25-435.6 (AUC0–12 h)
Chinese Postmenopausal Women with MBC3 mg/week18.7 ± 6.24.0 (2.0-8.0)73.1 ± 20.91030 ± 340
Chinese Postmenopausal Women with MBC5 mg/week32.5 ± 12.14.0 (1.0-8.0)88.5 ± 36.41960 ± 830
Patients with Advanced Solid Tumors4 mg/m² (every other week)39.9 ± 42.31.0 (0.5-2.0)85.3 ± 45.11090 ± 1610
Patients with Advanced Solid Tumors6 mg/m² (every other week)59.8 ± 34.01.0 (0.5-2.0)101 ± 48.21650 ± 918

Chemical Synthesis

The original synthesis of this compound (MS-275) was reported by Suzuki et al. in 1999. A detailed protocol based on this and subsequent publications is provided below.

Synthesis of 4-({[(Pyridin-3-yl)methoxy]carbonyl}amino)methyl)benzoic acid (Intermediate 1)
  • Step 1: Activation of Pyridin-3-ylmethanol. To a solution of pyridin-3-ylmethanol in a suitable aprotic solvent (e.g., dichloromethane), add an activating agent such as N,N'-disuccinimidyl carbonate (DSC) or triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine) at 0 °C. Stir the reaction mixture at room temperature until the activation is complete (monitored by TLC).

  • Step 2: Coupling with 4-(Aminomethyl)benzoic acid. To the activated intermediate from Step 1, add a solution of 4-(aminomethyl)benzoic acid in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent like DMF or DMSO) and a base (e.g., sodium bicarbonate). Stir the reaction at room temperature until completion.

  • Step 3: Work-up and Purification. Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum to yield Intermediate 1.

Synthesis of this compound (Final Product)
  • Step 1: Amide Coupling. To a solution of Intermediate 1 in a polar aprotic solvent (e.g., DMF), add a coupling agent such as HATU or HBTU, and a non-nucleophilic base (e.g., DIPEA). Stir the mixture for a few minutes to activate the carboxylic acid.

  • Step 2: Addition of o-Phenylenediamine. Add o-phenylenediamine to the reaction mixture. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Step 3: Work-up and Purification. Pour the reaction mixture into water to precipitate the crude product. Collect the solid by filtration and wash with water. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Signaling Pathways and Experimental Workflows

This compound's Core Mechanism of Action

Entinostat_Mechanism This compound This compound HDAC HDAC1/2/3 This compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin Histones->Chromatin OpenChromatin Open Chromatin AcetylatedHistones->OpenChromatin GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression Activation

Caption: this compound inhibits HDACs, leading to histone hyperacetylation and tumor suppressor gene expression.

Induction of Apoptosis via p21 and Bcl-xL Downregulation

Entinostat_Apoptosis cluster_this compound This compound Action cluster_pathway Apoptotic Pathway This compound This compound p21 p21 (CDKN1A) Upregulation This compound->p21 Bcl_xL Bcl-xL Downregulation This compound->Bcl_xL XIAP XIAP Downregulation This compound->XIAP Caspases Caspase Activation p21->Caspases Bcl_xL->Caspases XIAP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound induces apoptosis through p21 upregulation and downregulation of Bcl-xL and XIAP.

Modulation of the Her-2/HSP90 Signaling Pathway

Entinostat_Her2_HSP90 This compound This compound HDAC1 HDAC1 This compound->HDAC1 Inhibition Her2_HSP90 Her-2/HSP90 Complex This compound->Her2_HSP90 Disruption HSP90 HSP90 HDAC1->HSP90 Deacetylation HSP90->Her2_HSP90 Her2 Her-2 Her2->Her2_HSP90 Her2_degradation Her-2 Degradation Her2_HSP90->Her2_degradation

Caption: this compound disrupts the Her-2/HSP90 complex, leading to Her-2 degradation.

Experimental Workflow for Chemical Synthesis

Entinostat_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification and Analysis Start1 Pyridin-3-ylmethanol Step1 Activation of Pyridin-3-ylmethanol Start1->Step1 Start2 4-(Aminomethyl)benzoic acid Step2 Coupling to form Intermediate 1 Start2->Step2 Start3 o-Phenylenediamine Step3 Amide Coupling with o-Phenylenediamine Start3->Step3 Step1->Step2 Step2->Step3 Purification Purification (Chromatography/ Recrystallization) Step3->Purification Analysis Characterization (NMR, MS) Purification->Analysis Final This compound Analysis->Final

References

Entinostat: A Technical Guide to the Mechanism of Action of a Class I HDAC Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat (SNDX-275, MS-275) is an orally bioavailable, synthetic benzamide derivative that functions as a potent and selective inhibitor of Class I histone deacetylases (HDACs).[1][2][3] HDACs are a class of enzymes crucial for the epigenetic regulation of gene expression; they remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[4] In many malignancies, the overexpression or aberrant activity of HDACs, particularly Class I isoforms (HDAC1, 2, 3, and 8), results in the silencing of tumor suppressor genes, promoting cancer cell proliferation and survival.[2][5]

This compound's targeted inhibition of Class I HDACs, primarily HDAC1 and HDAC3, reverses this process, leading to histone hyperacetylation and the reactivation of silenced genes.[2][6] This activity culminates in multiple anti-cancer effects, including cell cycle arrest, apoptosis, and terminal differentiation.[1] Furthermore, extensive research has revealed a significant immunomodulatory role for this compound, whereby it can reprogram the tumor microenvironment to be more susceptible to immune-mediated destruction, often in synergy with immunotherapies like checkpoint inhibitors.[7][8][9] This guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound's primary mechanism involves direct binding to the catalytic domain of Class I HDAC enzymes, specifically HDAC1 and HDAC3.[2] This selective inhibition prevents the removal of acetyl groups from the lysine residues of histone tails. The resulting accumulation of acetylated histones neutralizes their positive charge, weakening the electrostatic interaction between histones and DNA. This leads to a more relaxed, open chromatin structure (euchromatin), which allows transcription factors to access DNA and reactivate the expression of previously silenced genes.[2][4]

Key downstream effects of this epigenetic modification include:

  • Reactivation of Tumor Suppressor Genes: this compound induces the expression of cyclin-dependent kinase inhibitors like p21, which leads to cell cycle arrest, primarily at the G1 phase.[2][10]

  • Induction of Apoptosis: The reactivation of pro-apoptotic genes contributes to programmed cell death in cancer cells.[2]

  • Modulation of Non-Histone Proteins: this compound's effects are not limited to histones. It also alters the acetylation status of non-histone proteins, including transcription factors and signaling molecules, further influencing cellular processes critical to cancer progression.[2][4]

Entinostat_Core_Mechanism cluster_nucleus Cell Nucleus HDAC Class I HDAC (HDAC1, HDAC3) Histones Histones HDAC->Histones Chromatin_C Condensed Chromatin (Transcriptional Repression) Histones->Chromatin_C Deacetylation Chromatin_O Open Chromatin (Transcriptional Activation) Histones->Chromatin_O Acetylation TSG Tumor Suppressor Genes (e.g., p21) Chromatin_C->TSG Silencing Chromatin_O->TSG Activation Apoptosis Apoptosis & Cell Cycle Arrest TSG->Apoptosis This compound This compound This compound->HDAC Entinostat_Immune_Modulation cluster_TME Tumor Microenvironment cluster_Interaction This compound This compound MDSC MDSC This compound->MDSC Inhibits Function Treg Treg This compound->Treg Inhibits Function TumorCell Tumor Cell PDL1 PD-L1 CD8_T_Cell CD8+ T Cell MDSC->CD8_T_Cell Suppression Treg->CD8_T_Cell Suppression PD1 PD-1 Killing Tumor Cell Killing CD8_T_Cell->Killing PDL1->PD1 Inhibitory Signal Killing->TumorCell HDAC_Assay_Workflow start Start prep Prepare Sample (Purified HDAC or Cell Lysate) start->prep plate Plate Sample + this compound in 96-well Plate prep->plate substrate Add Pro-Luminogenic HDAC Substrate plate->substrate incubate1 Incubate (Deacetylation Reaction) substrate->incubate1 developer Add Developer Reagent (Peptidase + Luciferase) incubate1->developer incubate2 Incubate (Signal Development) developer->incubate2 read Read Luminescence incubate2->read analyze Analyze Data (Calculate % Inhibition) read->analyze end End analyze->end Western_Blot_Workflow start Start: this compound-Treated Cells lysis Cell Lysis & Protein Quantification (BCA) start->lysis sds SDS-PAGE Gel Electrophoresis lysis->sds transfer Transfer Proteins to PVDF Membrane sds->transfer block Blocking (5% Milk or BSA) transfer->block primary_ab Incubate with Primary Ab (e.g., anti-AcH3) block->primary_ab secondary_ab Incubate with HRP- conjugated Secondary Ab primary_ab->secondary_ab detect ECL Substrate Addition & Chemiluminescence Imaging secondary_ab->detect end End: Analyze Band Intensity detect->end Flow_Cytometry_Workflow start Start: Harvest Tumor or Blood prep Prepare Single-Cell Suspension start->prep stain_surf Surface Marker Staining (e.g., anti-CD8, anti-CD4) prep->stain_surf fix_perm Fix & Permeabilize Cells (for intracellular targets) stain_surf->fix_perm stain_intra Intracellular Staining (e.g., anti-FoxP3) fix_perm->stain_intra acquire Acquire Data on Flow Cytometer stain_intra->acquire analyze Gating & Data Analysis acquire->analyze end End: Quantify Immune Cell Populations analyze->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Selectivity of Entinostat for HDAC1 and HDAC3 Isoforms

This compound (MS-275) is a class I selective histone deacetylase (HDAC) inhibitor that has demonstrated significant potential in oncological applications. Its mechanism of action is centered on the inhibition of HDAC enzymes, which play a critical role in the epigenetic regulation of gene expression. This guide provides a detailed examination of this compound's selectivity for HDAC1 and HDAC3 isoforms, presenting quantitative data, experimental methodologies, and the signaling pathways involved.

Quantitative Selectivity Profile of this compound

This compound exhibits potent inhibitory activity against class I HDACs, particularly HDAC1, HDAC2, and HDAC3.[1][2][3][4] However, the reported potency, often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), varies across different studies. This variability can be attributed to differences in assay conditions, such as pre-incubation times and the specific substrates used. Notably, this compound is characterized as a slow-binding inhibitor, which can lead to an underestimation of its potency in standard end-point assays.[5][6][7][8]

The following table summarizes the reported inhibitory activities of this compound against HDAC1 and HDAC3, with comparative data for HDAC2 included to provide a broader view of its class I selectivity.

IsoformParameterValue (nM)Assay TypeReference
HDAC1 IC50510Cell-free[9]
IC50243Not Specified[10]
IC50180Cell-free[11]
Ki<1Continuous Kinetic[5]
HDAC2 IC50453Not Specified[10]
IC501200Cell-free[11]
Ki~6Continuous Kinetic[5]
HDAC3 IC501700Cell-free[9]
IC50248Not Specified[10]
IC502300Cell-free[11]
Ki~39Continuous Kinetic[5]
Apparent Ki~27Slow-binding Analysis[5]

Note: IC50 and Ki values are highly dependent on the experimental conditions. The data presented here is for comparative purposes.

Based on kinetic analyses that account for its slow-binding properties, this compound demonstrates the highest potency against HDAC1, with Ki values in the sub-nanomolar range, followed by HDAC2 and then HDAC3.[5]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism involves the inhibition of HDAC1 and HDAC3, leading to the hyperacetylation of histone proteins.[1] This alteration in chromatin structure allows for the transcriptional activation of previously silenced genes, including critical tumor suppressor genes.[1] The re-expression of these genes can trigger several anti-cancer cellular processes.[1][2]

Key Signaling Events and Cellular Outcomes:

  • Gene Reactivation: By inhibiting HDAC1/3, this compound restores the acetylation of histones, making chromatin more accessible to transcription factors. This leads to the reactivation of tumor suppressor genes.[1]

  • Cell Cycle Arrest: A key outcome of this gene reactivation is the increased expression of cyclin-dependent kinase inhibitors like p21 and p27, which halts cell cycle progression.[1][12]

  • Apoptosis Induction: this compound can activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.[1][2] For example, in hepatocellular carcinoma, this compound's inhibition of HDAC1 upregulates the NTF3/p75NTR pathway, which in turn facilitates JNK/P38 MAPK signaling to promote apoptosis.[10]

  • Inflammasome Regulation: In non-cancer models, such as spinal cord injury, this compound has been shown to suppress the expression of HDAC1 and HDAC3, leading to the downregulation of the NLRP3 inflammasome and a reduction in inflammation.[13]

cluster_0 This compound Mechanism of Action This compound This compound HDAC1_HDAC3 HDAC1 / HDAC3 This compound->HDAC1_HDAC3 Inhibits Acetylation Increased Histone Acetylation Histones Histone Proteins HDAC1_HDAC3->Histones Deacetylates Histones->Acetylation Accumulation of Acetyl Groups Chromatin Open Chromatin Structure Acetylation->Chromatin Transcription Gene Transcription (Tumor Suppressors) Chromatin->Transcription Cellular_Response Anti-Tumor Cellular Response Transcription->Cellular_Response Arrest Cell Cycle Arrest Cellular_Response->Arrest Apoptosis Apoptosis Cellular_Response->Apoptosis

Fig. 1: this compound's core mechanism of action.

Experimental Protocols

The determination of this compound's selectivity and potency relies on a variety of biochemical and cellular assays.

These assays directly measure the inhibitory effect of this compound on the enzymatic activity of purified recombinant HDAC isoforms. A common method is the fluorogenic assay.[14]

Protocol: Fluorogenic HDAC Inhibition Assay

  • Enzyme Preparation: Recombinant human HDAC1 and HDAC3 are purified.

  • Inhibitor Preparation: this compound is serially diluted to a range of concentrations.

  • Reaction Setup: The HDAC enzyme, a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the inhibitor are combined in an assay buffer in a 96- or 384-well plate.

  • Pre-incubation (for slow-binding inhibitors): Due to this compound's slow-binding kinetics, a pre-incubation period of the enzyme and inhibitor is crucial before adding the substrate to allow for the establishment of equilibrium.[5][6][7]

  • Enzymatic Reaction: The reaction is initiated by the addition of the substrate and incubated at room temperature. The HDAC enzyme removes the acetyl group from the substrate.

  • Development: A developer solution containing a protease (e.g., trypsin) is added. The protease cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC).

  • Detection: The fluorescence is measured using a plate reader. The signal is inversely proportional to the HDAC activity.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_workflow Workflow: Fluorogenic HDAC Inhibition Assay P1 Prepare Reagents: - Recombinant HDAC1/HDAC3 - this compound Dilutions - Fluorogenic Substrate P2 Plate Setup: Dispense Enzyme and This compound into well plate P1->P2 P3 Pre-incubation (Allow for slow-binding) P2->P3 P4 Initiate Reaction: Add Fluorogenic Substrate P3->P4 P5 Incubate at RT P4->P5 P6 Stop & Develop: Add Developer (Protease) P5->P6 P7 Measure Fluorescence P6->P7 P8 Data Analysis: Calculate IC50 Value P7->P8

Fig. 2: Workflow for a typical biochemical HDAC assay.

Cellular assays are essential for confirming the activity of this compound within a biological context, measuring its effects on histone acetylation and downstream cellular events.

Protocol: Western Blot for Histone Acetylation

  • Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, HCT116) are cultured and then treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

  • Cell Lysis: Cells are harvested and lysed to extract total cellular proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for an acetylated histone mark (e.g., Acetyl-Histone H3) or total Histone H3 (as a loading control).

    • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system.

  • Analysis: The intensity of the bands corresponding to acetylated histones is quantified and normalized to the total histone levels to determine the effect of this compound.

cluster_workflow Workflow: Cellular Western Blot Assay S1 Cell Culture & This compound Treatment S2 Protein Extraction (Cell Lysis) S1->S2 S3 Protein Separation (SDS-PAGE) S2->S3 S4 Transfer to Membrane S3->S4 S5 Immunoblotting: - Primary Antibody (e.g., Ac-H3) - Secondary Antibody S4->S5 S6 Chemiluminescent Detection S5->S6 S7 Image & Quantify Results S6->S7

Fig. 3: Workflow for a cellular histone acetylation assay.

Chromatin Immunoprecipitation (ChIP) Assays: This technique is used to investigate the association of specific proteins, like HDAC1, with specific genomic regions. Studies have utilized ChIP to demonstrate that this compound treatment can lead to the dissociation of HDAC1 from gene promoters, such as the HIV long-terminal repeat.[15]

Conclusion

This compound is a potent, class I selective HDAC inhibitor with a clear preference for HDAC1 over HDAC3, especially when its slow-binding kinetics are considered. Its ability to induce histone hyperacetylation leads to the reactivation of tumor-suppressing genes, resulting in cell cycle arrest and apoptosis. The quantitative assessment of its isoform selectivity is highly dependent on the chosen experimental protocol, with continuous kinetic assays providing a more accurate measure of its potency. The detailed methodologies and pathway analyses presented in this guide offer a comprehensive technical overview for professionals engaged in epigenetic drug discovery and development.

References

Entinostat's Impact on Histone Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat is a potent and selective inhibitor of Class I and IV histone deacetylases (HDACs), with particular activity against HDAC1 and HDAC3.[1][2] By inhibiting these enzymes, this compound disrupts the removal of acetyl groups from lysine residues on histone tails, leading to a state of histone hyperacetylation.[2] This alteration in chromatin structure results in a more relaxed and transcriptionally active state, reactivating the expression of tumor suppressor genes and other genes involved in cell cycle regulation, differentiation, and apoptosis.[1][2] This technical guide provides an in-depth overview of this compound's effect on histone acetylation patterns, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Data Presentation: Quantitative Effects of this compound on Histone Acetylation

The following tables summarize the quantitative data on the effects of this compound on histone acetylation and its target HDACs.

Cell LineHistone MarkFold Change in Acetylation (vs. Control)Treatment ConditionsReference
H838 (Lung Cancer)Acetyl-Histone H411.2-fold increase50 nM this compound[3]
A549 (Lung Cancer)Acetyl-Histone H41.8-fold increase50 nM this compound[3]
Osteosarcoma CellsAcetyl-Histone H3Time-dependent increase, peaking at 48 hours2 µM this compound[1]

Table 1: this compound-Induced Changes in Histone Acetylation. This table presents the reported fold changes in the acetylation of specific histone marks in different cancer cell lines upon treatment with this compound. Data for specific lysine residues (e.g., H3K9ac, H3K27ac, H4K16ac) are currently limited in publicly available literature.

HDAC IsoformIC50 (nM)
HDAC1243
HDAC2453
HDAC3248

Table 2: Inhibitory Activity of this compound on Class I HDACs. This table shows the half-maximal inhibitory concentration (IC50) of this compound for key Class I histone deacetylases.

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action, the inhibition of HDACs, triggers a cascade of downstream signaling events that ultimately lead to its anti-cancer effects. The following diagram illustrates the core signaling pathway.

Entinostat_Mechanism This compound This compound HDAC HDAC1/3 (Class I HDACs) This compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin (Transcriptional Repression) HDAC->Chromatin Maintains Non_Histone Non-Histone Proteins (e.g., Transcription Factors) HDAC->Non_Histone Deacetylation Acetylated_Histones Acetylated Histones (e.g., H3, H4) Histones->Acetylated_Histones Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin TSG Tumor Suppressor Genes (e.g., p21, p27) Open_Chromatin->TSG Activation of Gene Expression Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis TSG->Apoptosis Acetylated_Non_Histone Acetylated Non-Histone Proteins Non_Histone->Acetylated_Non_Histone Altered_Protein_Function Altered Protein Function (Stability, Localization, Activity) Acetylated_Non_Histone->Altered_Protein_Function Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection A 1. Cell Lysis & Histone Extraction (e.g., with RIPA buffer) B 2. Protein Quantification (e.g., BCA assay) A->B C 3. Sample Preparation for Electrophoresis (Denaturation with LDS buffer and reducing agent) B->C D 4. SDS-PAGE Gel Electrophoresis (Separation by size) C->D E 5. Protein Transfer to Membrane (e.g., PVDF or nitrocellulose) D->E F 6. Blocking (e.g., with 5% BSA or milk) E->F G 7. Primary Antibody Incubation (Specific for acetylated histone mark) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (e.g., ECL substrate) H->I J 10. Imaging and Quantification I->J ChIP_Seq_Workflow cluster_0 Chromatin Preparation cluster_1 Immunoprecipitation cluster_2 DNA Purification and Sequencing A 1. Cross-linking (Formaldehyde treatment to fix protein-DNA interactions) B 2. Cell Lysis and Nuclear Isolation A->B C 3. Chromatin Fragmentation (Sonication or enzymatic digestion to ~200-1000 bp) B->C D 4. Immunoprecipitation (Incubation with antibody against specific acetylated histone) C->D E 5. Immune Complex Capture (Using Protein A/G beads) D->E F 6. Washing (Removal of non-specific binding) E->F G 7. Elution and Reverse Cross-linking F->G H 8. DNA Purification G->H I 9. Library Preparation for Sequencing H->I J 10. High-Throughput Sequencing I->J K 11. Data Analysis (Peak calling, differential binding analysis) J->K Mass_Spec_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A 1. Histone Extraction and Purification B 2. Histone Derivatization (e.g., Propionylation) (To block unmodified lysines) A->B C 3. Tryptic Digestion (To generate peptides) B->C D 4. Liquid Chromatography (LC) Separation (Separation of peptides) C->D E 5. Tandem Mass Spectrometry (MS/MS) (Peptide fragmentation and analysis) D->E F 6. Peptide Identification and Quantification E->F G 7. Identification of Acetylation Sites F->G H 8. Relative Quantification of Acetylation G->H

References

The Impact of Entinostat on Non-Histone Protein Acetylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat (also known as MS-275 or SNDX-275) is a potent and selective, orally bioavailable inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC3.[1][2] While HDAC inhibitors were initially developed to target the deacetylation of histones to modulate gene expression, it is now well-established that their activity extends to a wide array of non-histone protein substrates.[1][3][4] This post-translational modification, the acetylation of lysine residues, is a critical regulatory mechanism controlling protein stability, localization, enzymatic activity, and protein-protein interactions.[1][5]

By inhibiting class I HDACs, this compound leads to the hyperacetylation of both histone and non-histone proteins, triggering a cascade of cellular events.[6][7] These include the reactivation of tumor suppressor genes, cell cycle arrest, apoptosis, and modulation of the immune system.[1][6] This guide provides an in-depth analysis of the impact of this compound on the acetylation of key non-histone proteins, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways.

Key Non-Histone Protein Targets of this compound

This compound's therapeutic effects are, in part, mediated by the altered acetylation status and subsequent functional changes of critical non-histone proteins.

Signal Transducer and Activator of Transcription 3 (STAT3)

STAT3 is a key transcription factor involved in cell proliferation, survival, and immune responses. This compound has been shown to induce the acetylation of STAT3.[8][9] This hyperacetylation facilitates the dimerization and nuclear translocation of STAT3, leading to the activation of its signaling pathway.[8] One of the significant downstream effects of STAT3 activation by this compound is the transcriptional suppression of the Foxp3 gene.[8][9] Foxp3 is a master regulator for the development and function of regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[8][10] By inducing STAT3 acetylation, this compound down-regulates Foxp3, thereby impairing Treg suppressive function and enhancing anti-tumor immune responses.[4][9]

Ku70

Ku70 is a protein involved in DNA repair and the regulation of apoptosis. Its function is modulated by its acetylation status.[11] this compound treatment leads to the acetylation of Ku70.[11] Acetylated Ku70 has a reduced affinity for the anti-apoptotic protein c-FLIP, leading to the dissociation of the Ku70/c-FLIP complex.[11] This dissociation results in the degradation of c-FLIP via the ubiquitin-proteasome system, which in turn promotes apoptosis through the extrinsic pathway.[11] Therefore, by targeting Ku70 acetylation, this compound can sensitize cancer cells to apoptosis.[11]

Other Potential Non-Histone Targets

The influence of this compound extends to other non-histone proteins, including:

  • Transcription Factors: Besides STAT3, other transcription factors are regulated by acetylation, and their modulation by this compound can lead to widespread changes in gene expression.[3]

  • Chaperone Proteins: HDAC inhibitors can induce the acetylation of heat shock protein 90 (Hsp90), leading to the degradation of its client proteins, many of which are oncoproteins.[5][12]

  • Tubulin: Acetylation of tubulin can affect microtubule stability and function, which is relevant to cell division and intracellular transport.[3]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeParameterValueReference
Various B-cell lymphoma linesB-cell LymphomaIC500.5 - 1.0 µmol/l[3]
Hs578TTriple-Negative Breast CancerBmi-1 mRNA reduction (1 µmol/L)Statistically significant (P = 0.018)[13]
Hs578TTriple-Negative Breast CancerNanog mRNA reduction (1 µmol/L)Statistically significant (P = 0.0027)[13]
HepG2HepatomaSTAT3 Acetylation Induction0.5 µM[4][9]
PC3, DU145, VCaPProstate CancerKu70 Acetylation Induction2.5 µM[11]

Table 2: In Vivo and Clinical Pharmacodynamic Effects of this compound

Model/StudyCancer TypeDosageEffectReference
Murine Renal Cell Carcinoma (RENCA)Renal Cancer5 mg/kgReduced Foxp3 levels in Tregs[9][10]
Phase I Clinical TrialAdvanced Solid Tumors4 mg m−2Increased tumor histone acetylation[14]
Phase I Clinical Trial (Japanese Breast Cancer Patients)Breast Cancer3-10 mg/dayDecrease in effector Treg proportion[7]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound-mediated non-histone protein acetylation.

Entinostat_STAT3_Pathway This compound This compound hdac1_3 HDAC1/3 This compound->hdac1_3 Inhibition stat3 STAT3 hdac1_3->stat3 Deacetylation stat3_ac Acetylated STAT3 (Active) stat3->stat3_ac Acetylation (Enhanced) foxp3 Foxp3 Gene stat3_ac->foxp3 Transcriptional Repression treg Treg Suppression foxp3->treg immune Anti-Tumor Immunity treg->immune Inhibition

Caption: this compound inhibits HDAC1/3, increasing STAT3 acetylation and activity, which suppresses Foxp3 and Treg function.

Entinostat_Ku70_Pathway This compound This compound hdac Class I HDACs This compound->hdac Inhibition ku70 Ku70 hdac->ku70 Deacetylation ku70_ac Acetylated Ku70 ku70->ku70_ac Acetylation (Enhanced) ku70_cflip Ku70/c-FLIP Complex ku70->ku70_cflip Binds ku70_ac->ku70_cflip Inhibits Binding cflip c-FLIP cflip->ku70_cflip Binds degradation c-FLIP Degradation cflip->degradation ku70_cflip->cflip Release apoptosis Apoptosis degradation->apoptosis Promotes

Caption: this compound promotes Ku70 acetylation, disrupting the Ku70/c-FLIP complex, leading to c-FLIP degradation and apoptosis.

Experimental Workflow

This diagram outlines a typical workflow for assessing protein acetylation changes following this compound treatment.

IP_Western_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & IP cluster_2 Detection cell_culture 1. Culture Cells (e.g., HepG2, PC3) treatment 2. Treat with Vehicle or this compound (0.5-2.5 µM) cell_culture->treatment lysis 3. Cell Lysis treatment->lysis ip 4. Immunoprecipitation (IP) with anti-STAT3 or anti-Ku70 Ab lysis->ip sds_page 5. SDS-PAGE ip->sds_page western 6. Western Blot sds_page->western probing 7. Probe with anti-acetyl-lysine Ab western->probing detection 8. Detection & Quantification probing->detection

Caption: Workflow for Immunoprecipitation-Western Blot to detect protein acetylation changes induced by this compound.

Detailed Experimental Protocols

Immunoprecipitation and Western Blot for Protein Acetylation

This protocol is adapted from methodologies used to detect STAT3 and Ku70 acetylation.[9][11]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2 for STAT3, PC3 for Ku70) and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 0.5 µM for STAT3, 2.5 µM for Ku70) or vehicle control for a specified time (e.g., 6-24 hours).[9][11]

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, sodium butyrate) to preserve acetylation marks.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.

  • Immunoprecipitation (IP):

    • Pre-clear the cell lysate by incubating with Protein A/G agarose beads.

    • Incubate a standardized amount of protein lysate (e.g., 500 µg - 1 mg) with a primary antibody against the protein of interest (e.g., anti-STAT3 or anti-Ku70) overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads to capture the antibody-protein complexes and incubate for an additional 2-4 hours.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against acetylated lysine (Ac-K) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To confirm equal protein immunoprecipitation, the blot can be stripped and re-probed with an antibody against the total protein of interest (e.g., total STAT3).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol is used to measure changes in mRNA levels, such as Foxp3.[9]

  • RNA Isolation: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.

  • Real-Time PCR:

    • Set up the PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for the target gene (Foxp3) and a housekeeping gene (e.g., GAPDH, Actin).

    • Perform the reaction in a real-time PCR cycler.

  • Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method, normalizing the target gene expression to the housekeeping gene.

Cell Viability Assay

This protocol assesses the cytotoxic effects of this compound.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a specified duration (e.g., 72 hours).[3]

  • Viability Measurement:

    • Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or use a CellTiter-Glo Luminescent Cell Viability Assay.

    • Incubate as required by the manufacturer.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability and calculate the IC50 value.

Conclusion

This compound's mechanism of action extends beyond histone modification to the critical regulation of non-histone proteins. Its ability to induce the acetylation of key signaling molecules like STAT3 and Ku70 provides a mechanistic basis for its observed immunomodulatory and pro-apoptotic effects.[8][11] The hyperacetylation of these and other non-histone proteins disrupts oncogenic pathways, enhances anti-tumor immunity, and promotes cancer cell death. Understanding these specific molecular interactions is paramount for the rational design of combination therapies and the identification of predictive biomarkers for this compound's clinical application. The experimental protocols and data presented in this guide offer a framework for researchers and drug developers to further investigate and harness the therapeutic potential of targeting non-histone protein acetylation with this compound.

References

Preclinical Pharmacokinetics and Pharmacodynamics of Entinostat: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entinostat (MS-275 or SNDX-275) is an orally bioavailable, selective inhibitor of Class I and IV histone deacetylases (HDACs).[1] This benzamide derivative has demonstrated significant antitumor activity in a variety of preclinical cancer models, both as a monotherapy and in combination with other anticancer agents.[1] Its mechanism of action involves the induction of histone hyperacetylation, leading to the transcriptional activation of genes that regulate critical cellular processes such as cell proliferation, differentiation, and apoptosis.[1] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Mechanism of Action

This compound selectively inhibits Class I HDACs (HDAC1, HDAC2, and HDAC3) and Class IV HDACs (HDAC11).[2][3] HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[4] The inhibition of these enzymes by this compound leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[4] This "open" chromatin state allows for the transcriptional activation of previously silenced genes, including tumor suppressor genes like p21, which can induce cell cycle arrest and apoptosis.[2][5]

Beyond its effects on histones, this compound can also modulate the acetylation status of non-histone proteins, influencing various signaling pathways involved in cancer progression.[2] Furthermore, this compound has demonstrated significant immunomodulatory properties, enhancing antitumor immune responses by targeting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1][6]

cluster_0 This compound's Core Mechanism This compound This compound HDAC1_3 Class I HDACs (HDAC1, 2, 3) This compound->HDAC1_3 Inhibition Acetylation Histone Hyperacetylation HDAC1_3->Acetylation leads to Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Re-expression (e.g., p21) Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest Apoptosis Differentiation Gene_Expression->Cellular_Effects

Caption: Core mechanism of this compound via HDAC inhibition.

Preclinical Pharmacokinetics

This compound is orally bioavailable with a long half-life observed in clinical trials, which is longer than what was predicted from animal studies.[1][7] Pharmacokinetic parameters have been characterized in murine models.

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice

SpeciesDose & RegimenCmax (ng/mL)Tmax (h)AUC (0-12h) (h*ng/mL)
Mouse (C.B.17SC scid-/-)2.5 mg/kg, oral (b.i.d. for 7 doses)569.40.25435.6

Data sourced from a study in non-tumor-bearing mice.[8]

Experimental Protocol: Murine Pharmacokinetic Study

A representative experimental protocol for determining the pharmacokinetic profile of this compound in mice is as follows[8]:

  • Animal Model: Non-tumor-bearing female C.B.17SC scid-/- mice are used.

  • Drug Formulation and Administration: this compound is formulated as a suspension in 0.5% methylcellulose in sterile water. It is administered via oral gavage.

  • Dosing Regimen: Mice receive twice-daily (b.i.d.) oral doses of 2.5 mg/kg for 7 doses (two doses on days 1, 2, and 3; one dose on day 4).

  • Sample Collection: Blood samples are collected via cardiac puncture at various time points after the final dose on day 4 (e.g., pre-dose, 15 minutes, 30 minutes, 1, 2, 4, 8, and 12 hours). Each time point is collected in triplicate. Blood is collected into EDTA-treated tubes.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: this compound concentrations in plasma are measured using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assay.

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated using non-compartmental methods.

cluster_workflow Preclinical PK Experimental Workflow A Drug Formulation (0.5% Methylcellulose Suspension) B Oral Administration to Mice (2.5 mg/kg b.i.d.) A->B C Serial Blood Sampling (Cardiac Puncture) B->C D Plasma Separation (Centrifugation) C->D E Bioanalysis (LC-MS/MS) D->E F PK Parameter Calculation (Cmax, Tmax, AUC) E->F

Caption: Workflow for a preclinical pharmacokinetic study.

Preclinical Pharmacodynamics

The pharmacodynamic effects of this compound have been extensively studied in both in vitro and in vivo models, demonstrating its potent antitumor activity.

In Vitro Activity

This compound has shown antiproliferative activity against a wide range of human tumor cell lines derived from both solid tumors and hematologic malignancies.[1]

Table 2: In Vitro IC50 Values of this compound in Rhabdomyosarcoma Cell Lines

Cell LineIC50 (nM)Exposure Time (h)
Rh10280 - 130096
Rh18280 - 130096
Rh65280 - 130096

Data represents the range of IC50 concentrations observed across three rhabdomyosarcoma cell lines.[8]

Table 3: In Vitro IC50 Values of this compound in B-cell Lymphoma Cell Lines

Cell Line TypeIC50 (µM)Exposure Time (h)
Rituximab-Sensitive & -Resistant0.5 - 1.072

The calculated 50% inhibitory concentration (IC50) for the cell lines tested varied between 0.5 and 1 μmol/l.[5]

Experimental Protocol: In Vitro Growth Inhibition Assay

A common method to assess the in vitro antiproliferative activity of this compound is as follows[8]:

  • Cell Culture: Tumor cells are cultured in appropriate media.

  • Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to attach overnight.

  • Drug Treatment: this compound, dissolved in DMSO, is added to the cells at various concentrations. The final DMSO concentration in the medium is kept low (<0.1%).

  • Incubation: Cells are treated for a specified duration (e.g., 96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the Calcein AM or Alamar blue assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by interpolation from the dose-response curve.

In Vivo Activity

In animal models, this compound has demonstrated the ability to inhibit the growth of a variety of human tumor xenografts, including lung, prostate, breast, and renal cell carcinoma.[1] Its efficacy is often associated with pharmacodynamic markers such as increased histone H3 acetylation in tumor tissues.[8]

Experimental Protocol: In Vivo Xenograft Efficacy Study

A typical workflow for evaluating the in vivo efficacy of this compound is outlined below[8]:

  • Xenograft Model: Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups (e.g., vehicle control, this compound). This compound is administered orally according to a specified dose and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., weekly).

  • Pharmacodynamic Assessment: At the end of the study, or at specific time points, tumors can be harvested to assess target engagement. This is often done by measuring the levels of acetylated histones (e.g., acetylated histone H3) via immunoblotting.

  • Data Analysis: Tumor growth inhibition is calculated and statistically analyzed to determine the antitumor efficacy of the treatment.

cluster_workflow In Vivo PD/Efficacy Experimental Workflow A Tumor Cell Implantation (Subcutaneous) B Tumor Growth to Palpable Size A->B C Randomization & Treatment (Oral this compound) B->C D Monitor Tumor Volume & Body Weight C->D E Tumor Harvest for PD Analysis D->E G Efficacy Data Analysis (Tumor Growth Inhibition) D->G F PD Marker Analysis (e.g., Ac-Histone H3 Immunoblot) E->F

Caption: Workflow for an in vivo pharmacodynamic/efficacy study.

Conclusion

This compound is a potent and selective HDAC inhibitor with a well-defined preclinical profile. It demonstrates oral bioavailability and significant antitumor activity across a range of cancer models. Its mechanism of action, involving the epigenetic reprogramming of cancer cells and modulation of the immune system, provides a strong rationale for its continued investigation in clinical settings, particularly in combination with other therapeutic modalities like endocrine therapy, chemotherapy, and immunotherapy.[1] The data and protocols summarized in this guide offer a foundational understanding for researchers and drug developers working with this promising anticancer agent.

References

In vitro antiproliferative activity of Entinostat across cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat (also known as MS-275 or SNDX-275) is a class I selective histone deacetylase (HDAC) inhibitor that has demonstrated significant antiproliferative activity across a wide range of cancer cell lines in preclinical studies. By selectively inhibiting HDAC1 and HDAC3, this compound alters the acetylation status of histones and non-histone proteins, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.[1][2] This technical guide provides a comprehensive overview of the in vitro antiproliferative effects of this compound, including quantitative data on its potency in various cancer cell lines, detailed experimental protocols for assessing its activity, and a visualization of the key signaling pathways involved.

Data Presentation: Antiproliferative Activity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the reported IC50 values for this compound across a panel of human cancer cell lines, demonstrating its broad-spectrum antiproliferative effects. These values were primarily determined using cell viability assays such as the MTT or MTS assay following a 72-hour incubation period.

Table 1: Hematological Malignancies

Cell LineCancer TypeIC50 (µM)Reference
HD-LM2Hodgkin Lymphoma~0.5[1]
L-428Hodgkin Lymphoma~0.8[1]
KM-H2Hodgkin Lymphoma~0.6[1]
KARPAS 299Anaplastic Large Cell Lymphoma~0.4[1]
SUP-M2Anaplastic Large Cell Lymphoma~0.3[1]
MinoMantle Cell Lymphoma~0.7[1]
Jeko-1Mantle Cell Lymphoma~0.9[1]
SP53Mantle Cell Lymphoma~1.2[1]
U937LeukemiaPotent antiproliferative activity at 1 µM[3][4]
HL-60LeukemiaIC50 between 41.5 nM and 4.71 µM[5]
K562LeukemiaIC50 between 41.5 nM and 4.71 µM[5]
JurkatLeukemiaPotent antiproliferative activity[3]

Table 2: Solid Tumors

Cell LineCancer TypeIC50 (µM)Reference
A2780Ovarian CancerIC50 between 41.5 nM and 4.71 µM[5]
Calu-3Lung CancerIC50 between 41.5 nM and 4.71 µM[5]
HT-29Colon CancerIC50 between 41.5 nM and 4.71 µM[5]
HCT-15Colon CancerIC50 between 41.5 nM and 4.71 µM[5]
Capan-1Pancreatic CancerIC50 between 41.5 nM and 4.71 µM[5]
BT474Breast Cancer (HER2+)Synergistic effect with Lapatinib
SUM190Breast Cancer (HER2+)Synergistic effect with Lapatinib[6]
SKBR3Breast Cancer (HER2+)Synergistic effect with Lapatinib[6]
Huh-7Hepatocellular CarcinomaApoptosis induced at 5 and 10 µM
HCCLM3Hepatocellular CarcinomaApoptosis induced at 5 and 10 µM[3]
J82Bladder CancerSynergistic effect with JQ1 and Cisplatin[7]
T24Bladder CancerSynergistic effect with JQ1 and Cisplatin[7]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible assessment of this compound's in vitro activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9]

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[10]

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time period (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.[9]

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[11]

  • Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Annexin-binding buffer to each tube.[14]

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Mechanisms of Action

This compound exerts its antiproliferative effects through the modulation of key signaling pathways that control cell cycle progression and apoptosis.

Experimental Workflow for In Vitro Assessment

experimental_workflow start Cancer Cell Lines treatment This compound Treatment (Dose- and Time-dependent) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining & Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) treatment->apoptosis protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis ic50 Determine IC50 viability->ic50 pathway_elucidation Elucidate Signaling Pathways cell_cycle->pathway_elucidation apoptosis->pathway_elucidation protein_analysis->pathway_elucidation

Caption: Workflow for evaluating this compound's in vitro effects.

This compound's Core Mechanism of Action

mechanism_of_action This compound This compound hdac1_3 HDAC1 & HDAC3 This compound->hdac1_3 Inhibits histone_acetylation Increased Histone Acetylation hdac1_3->histone_acetylation Prevents Deacetylation gene_expression Altered Gene Expression histone_acetylation->gene_expression tsg_activation Tumor Suppressor Gene Reactivation gene_expression->tsg_activation cell_cycle_arrest Cell Cycle Arrest tsg_activation->cell_cycle_arrest apoptosis Apoptosis Induction tsg_activation->apoptosis

Caption: this compound's primary mechanism via HDAC inhibition.

This compound-Induced Cell Cycle Arrest Pathway

This compound treatment leads to an upregulation of cyclin-dependent kinase inhibitors like p21, which in turn causes cell cycle arrest, primarily at the G1 phase.[1][2]

cell_cycle_pathway This compound This compound hdac_inhibition HDAC Inhibition This compound->hdac_inhibition p21_upregulation p21 (CDKN1A) Upregulation hdac_inhibition->p21_upregulation Leads to cdk_inhibition CDK Inhibition p21_upregulation->cdk_inhibition Inhibits g1_arrest G1 Phase Cell Cycle Arrest cdk_inhibition->g1_arrest Induces

Caption: this compound's induction of G1 cell cycle arrest via p21.

This compound-Induced Apoptosis Pathway

This compound promotes apoptosis by altering the expression of Bcl-2 family proteins, leading to the activation of the intrinsic apoptotic pathway.[1][15] Specifically, it has been shown to downregulate the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][15]

apoptosis_pathway This compound This compound hdac_inhibition HDAC Inhibition This compound->hdac_inhibition bcl2_downregulation Bcl-2 & Bcl-xL Downregulation hdac_inhibition->bcl2_downregulation Leads to pro_apoptotic_activation Pro-apoptotic Protein Activation (e.g., Bax, Bak) bcl2_downregulation->pro_apoptotic_activation Relieves Inhibition of mitochondrial_pathway Mitochondrial Outer Membrane Permeabilization pro_apoptotic_activation->mitochondrial_pathway cytochrome_c Cytochrome c Release mitochondrial_pathway->cytochrome_c caspase_activation Caspase Cascade Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: this compound's activation of the intrinsic apoptosis pathway.

Conclusion

This compound demonstrates potent in vitro antiproliferative activity across a diverse range of cancer cell lines, including both hematological malignancies and solid tumors. Its mechanism of action is primarily driven by the selective inhibition of class I HDACs, leading to cell cycle arrest and the induction of apoptosis. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound. The synergistic effects observed when this compound is combined with other anticancer agents suggest promising avenues for future research and clinical applications in oncology.[1][6]

References

Entinostat in Solid Tumors: An In-depth Technical Guide to Early-Phase Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early-phase clinical trial data for Entinostat, a selective inhibitor of Class I histone deacetylases (HDACs), in the context of solid tumor malignancies. This document synthesizes key findings from monotherapy and combination therapy studies, detailing experimental protocols, quantitative outcomes, and the underlying molecular mechanisms of action.

Executive Summary

This compound has emerged as a promising therapeutic agent in oncology, primarily through its ability to modulate the epigenetic landscape of cancer cells and influence the tumor microenvironment. Early-phase clinical trials have explored its safety, tolerability, and preliminary efficacy as both a single agent and in combination with various anti-cancer therapies, including chemotherapy, targeted agents, and immunotherapy. This guide offers a detailed examination of the data from these foundational studies, providing a resource for researchers and drug development professionals.

Mechanism of Action

This compound is an orally bioavailable, synthetic benzamide derivative that selectively inhibits Class I histone deacetylases (HDACs 1, 2, and 3).[1] By inhibiting these enzymes, this compound leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[1] This altered chromatin state allows for the re-expression of silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.[1]

Beyond its direct effects on tumor cells, this compound has demonstrated significant immunomodulatory properties. Preclinical and clinical data suggest that this compound can reshape the tumor microenvironment by:

  • Reducing Immunosuppressive Cells: Decreasing the population and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

  • Enhancing Anti-Tumor Immunity: Increasing the ratio of cytotoxic CD8+ T cells to immunosuppressive FoxP3+ Tregs within the tumor.[2]

These immunomodulatory effects provide a strong rationale for combining this compound with immune checkpoint inhibitors.

Early-Phase Clinical Trial Data

The following sections summarize the quantitative data and experimental protocols from key early-phase clinical trials of this compound in solid tumors.

This compound in Combination with Sorafenib

A Phase I study investigated the combination of this compound and the multi-kinase inhibitor sorafenib in patients with advanced solid tumors, based on preclinical evidence of synergistic cytotoxicity.[3]

Table 1: Quantitative Data from Phase I Trial of this compound with Sorafenib [3]

ParameterValue
Number of Patients 31
Tumor Types Advanced Solid Tumors
This compound Dosing 4, 6, and 10 mg orally every 2 weeks
Sorafenib Dosing 200 to 400 mg orally twice daily
Treatment Cycle 28 days
Dose-Limiting Toxicities (DLTs) Grade 3: hand-foot syndrome, nausea/vomiting, fatigue
Maximum Tolerated Dose (MTD) Not reached
Recommended Phase II Dose (RP2D) This compound 10 mg every 2 weeks + Sorafenib 400 mg twice daily
Objective Response Rate (ORR) One partial response (NSCLC patient)
Stable Disease (SD) Two patients with SD for > 9 months
Common Grade 3/4 Toxicities Muscle weakness (13%), skin rash (10%), fatigue (6%), diarrhea (6%), hand-foot syndrome (3%)

Experimental Protocol: this compound and Sorafenib (NCT00832227) [3]

  • Study Design: A traditional "3+3" dose-escalation Phase I trial.[3]

  • Patient Population: Patients with advanced solid tumors.

  • Treatment Regimen: this compound was administered orally every two weeks, with dose escalation from 4 mg to 10 mg. Sorafenib was given continuously, with escalation from 200 mg to 400 mg twice daily.[3]

  • Response Assessment: Tumor response was evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST).

Signaling Pathway: this compound and Sorafenib Synergy

Preclinical studies suggest that the synergy between HDAC inhibitors and sorafenib involves multiple pathways. HDAC inhibitors can enhance sorafenib-induced apoptosis by suppressing pro-survival signaling pathways that may be activated as a resistance mechanism to sorafenib.[4][5]

This compound This compound HDACs HDACs This compound->HDACs inhibits Apoptosis Apoptosis This compound->Apoptosis promotes Sorafenib Sorafenib Kinases Pro-survival Kinases Sorafenib->Kinases inhibits Sorafenib->Apoptosis promotes CellSurvival Cell Survival HDACs->CellSurvival promotes Kinases->CellSurvival promotes

Figure 1: Synergistic mechanism of this compound and Sorafenib.

This compound in Combination with Immune Checkpoint Inhibitors

A multi-center Phase I trial (ETCTN-9844) evaluated the safety and efficacy of this compound combined with the immune checkpoint inhibitors nivolumab (anti-PD-1) with or without ipilimumab (anti-CTLA-4) in patients with advanced solid tumors.[2]

Table 2: Quantitative Data from Phase I Trial of this compound with Nivolumab ± Ipilimumab [2]

ParameterValue
Number of Patients 33
Tumor Types Advanced Solid Tumors
This compound Dosing 3 mg or 5 mg orally weekly
Nivolumab Dosing 3 mg/kg every 2 weeks
Ipilimumab Dosing 1 mg/kg every 6 weeks (for 4 doses)
Recommended Phase II Dose (RP2D) This compound 3 mg weekly + Nivolumab 3 mg/kg q2w + Ipilimumab 1 mg/kg q6w
Objective Response Rate (ORR) 16% (including a complete response in triple-negative breast cancer)
Common Treatment-Related AEs Fatigue (65%), nausea (41%), anemia (38%), diarrhea (26%), anorexia (26%)
Grade 3/4 AEs Anemia (27%), fatigue (21%), neutropenia (12%)
Biomarker Change Statistically significant increase in tumor CD8/FoxP3 ratio with combination therapy

Experimental Protocol: this compound and Nivolumab ± Ipilimumab (NCT02453620) [2][6]

  • Study Design: A modified 3+3 dose-escalation Phase I trial.[2] Patients received a 2-week run-in of this compound monotherapy before the addition of immune checkpoint inhibitors.[2]

  • Patient Population: Patients with advanced solid tumors. An expansion cohort focused on HER2-negative breast cancer.[7]

  • Treatment Regimen: Dose escalation involved two levels of this compound with nivolumab, followed by two levels of the triplet combination.[2]

  • Biomarker Analysis: Blood and tumor tissue samples were collected at baseline, after the this compound run-in, and after 8 weeks of combination therapy to assess changes in immune cell populations, including the CD8/FoxP3 ratio.[2]

Signaling Pathway: this compound's Immunomodulatory Effects

This compound's ability to enhance the efficacy of immune checkpoint inhibitors is attributed to its impact on the tumor microenvironment. By inhibiting Class I HDACs, this compound can reduce the number and suppressive function of Tregs, which express the transcription factor FoxP3. This shifts the balance towards a more pro-inflammatory environment, with a higher ratio of cytotoxic CD8+ T cells to Tregs, thereby potentiating the anti-tumor immune response.[8][9]

This compound This compound HDAC1_3 HDAC1/3 This compound->HDAC1_3 inhibits Tregs Regulatory T cells (Tregs) HDAC1_3->Tregs promotes MDSCs Myeloid-Derived Suppressor Cells HDAC1_3->MDSCs promotes Immune_Suppression Immune Suppression Tregs->Immune_Suppression MDSCs->Immune_Suppression CD8_T_cells CD8+ T cells Tumor_Cell_Killing Tumor Cell Killing CD8_T_cells->Tumor_Cell_Killing Immune_Suppression->CD8_T_cells inhibits

Figure 2: this compound's modulation of the tumor microenvironment.

This compound in Combination with 13-cis Retinoic Acid

A Phase I study was conducted to evaluate the safety and tolerability of this compound in combination with 13-cis retinoic acid (CRA) in patients with advanced solid tumors, based on preclinical data suggesting HDAC inhibitors could restore sensitivity to retinoids.[10]

Table 3: Quantitative Data from Phase I Trial of this compound with 13-cis Retinoic Acid [10]

ParameterValue
Number of Patients 19
Tumor Types Advanced Solid Tumors
This compound Dosing 4 mg/m² and 5 mg/m² orally weekly
13-cis Retinoic Acid Dosing 1 mg/kg orally twice daily for 3 weeks
Treatment Cycle 4 weeks
Maximum Tolerated Dose (MTD) Exceeded at this compound 5 mg/m² (G3 hyponatremia, neutropenia, anemia)
Recommended Phase II Dose (RP2D) This compound 4 mg/m² weekly + CRA 1 mg/kg/day
Objective Responses None observed
Stable Disease (SD) Prolonged SD in patients with prostate, pancreatic, and kidney cancer
Common Side Effects Fatigue (Grade 1/2)
Pharmacodynamic Effects Increased tumor histone acetylation, decreased phosphorylated ERK

Experimental Protocol: this compound and 13-cis Retinoic Acid (NCT00455359) [10][11]

  • Study Design: A dose-escalation Phase I trial.[11]

  • Patient Population: Patients with advanced solid tumors.

  • Treatment Regimen: this compound was administered orally once weekly, with dose escalation. CRA was given orally twice daily for three weeks of a four-week cycle.[11]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: PK concentrations of both drugs were determined by LC/MS/MS. PD effects were evaluated by Western blot analysis of peripheral blood mononuclear cells and tumor samples to assess histone acetylation and ERK phosphorylation.[10]

This compound in Pediatric Solid Tumors

The ADVL1513 Phase I trial was the first to evaluate this compound in children and adolescents with recurrent or refractory solid tumors.[12]

Table 4: Quantitative Data from Phase I Trial of this compound in Pediatric Solid Tumors (ADVL1513) [12][13]

ParameterValue
Number of Patients 21
Tumor Types Recurrent/Refractory Solid Tumors (including CNS tumors)
This compound Dosing 3 mg/m² and 4 mg/m² orally weekly
Treatment Cycle 28 days
Dose-Limiting Toxicities (DLTs) None observed
Recommended Phase II Dose (RP2D) 4 mg/m² orally weekly
Efficacy One patient with ependymoma had stable disease; all others progressed
Common Grade 3 Toxicities Neutropenia (n=4), lymphopenia (n=1), leukopenia (n=1)
Common Non-Hematologic Toxicities (≤ Grade 2) Elevated AST, fatigue, hypophosphatemia

Experimental Protocol: this compound in Pediatric Solid Tumors (ADVL1513) [12][14]

  • Study Design: A rolling six dose-escalation design to evaluate two dose levels.[14]

  • Patient Population: Children and adolescents (age ≤ 21 years) with relapsed or refractory solid tumors, including CNS tumors.[13]

  • Treatment Regimen: this compound was administered orally once weekly in 4-week cycles.[14]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: PK and PD studies were performed, showing a three-fold higher area under the curve (AUC) in the pediatric cohort compared to adults at a similar dose, and an increase in acetylated lysine in peripheral blood leukocytes.[12]

Experimental Workflow: ADVL1513 Trial

Patient_Screening Patient Screening (Age <= 21, Recurrent/Refractory Solid Tumors) Enrollment Enrollment Patient_Screening->Enrollment Dose_Escalation Dose Escalation (Rolling Six Design) Enrollment->Dose_Escalation Dose_Level_1 Dose Level 1: 3 mg/m^2 weekly Dose_Escalation->Dose_Level_1 Dose_Level_2 Dose Level 2: 4 mg/m^2 weekly Dose_Escalation->Dose_Level_2 Treatment_Cycle 28-day Treatment Cycle Dose_Level_1->Treatment_Cycle Dose_Level_2->Treatment_Cycle Toxicity_Assessment Toxicity Assessment (DLT Evaluation) Treatment_Cycle->Toxicity_Assessment PK_PD_Analysis PK/PD Analysis (Blood Samples) Treatment_Cycle->PK_PD_Analysis Efficacy_Evaluation Efficacy Evaluation (Tumor Response) Treatment_Cycle->Efficacy_Evaluation RP2D_Determination RP2D Determination Toxicity_Assessment->RP2D_Determination PK_PD_Analysis->RP2D_Determination Efficacy_Evaluation->RP2D_Determination

Figure 3: Workflow for the ADVL1513 pediatric Phase I trial.

Conclusion

Early-phase clinical trials of this compound in solid tumors have established its safety profile and recommended Phase II doses for both monotherapy in pediatric patients and in combination with other anticancer agents in adults. While single-agent activity in unselected solid tumor populations appears limited, the combination of this compound with targeted therapies and particularly with immune checkpoint inhibitors has shown promising preliminary efficacy. The immunomodulatory effects of this compound, characterized by a favorable shift in the tumor microenvironment's immune cell composition, provide a strong rationale for its continued development in combination immunotherapy strategies. Further investigation in well-defined patient populations and biomarker-driven studies will be crucial to fully elucidate the therapeutic potential of this compound in solid tumors.

References

Entinostat's Therapeutic Potential Beyond Oncology: A Technical Guide to its Application in Non-Cancerous Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of Entinostat, a selective Class I histone deacetylase (HDAC) inhibitor, in a range of non-cancerous disease models. This document is intended for researchers, scientists, and drug development professionals interested in the expanding applications of epigenetic modulators.

Executive Summary

This compound (also known as MS-275) is a well-characterized HDAC inhibitor with a primary mechanism of action involving the inhibition of HDAC1 and HDAC3.[1] This activity leads to the hyperacetylation of histone and non-histone proteins, resulting in the modulation of gene expression and cellular processes.[1] While extensively studied in oncology, a growing body of preclinical research highlights its potential in treating a variety of non-neoplastic conditions, including neurodegenerative disorders, viral latency, cardiovascular diseases, fibrosis, and inflammatory conditions. This guide summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Neurodegenerative and Neurological Disorders

This compound has demonstrated neuroprotective effects in several models of neurological diseases.[2]

Parkinson's Disease

In a rotenone-induced rat model of Parkinson's disease, this compound treatment was shown to improve neurological function and key biomarkers.[3][4][5] Treatment with this compound led to the attenuation of α-synuclein, a protein central to Parkinson's pathology, and an improvement in tyrosine-hydroxylase levels.[3] Furthermore, it demonstrated a positive impact on dopamine and 3,4-dihydroxyphenylacetic acid (DOPAC) levels, which are typically reduced in this disease model.[3][4] The neuroprotective effects are thought to be linked to the enhanced production of hydrogen sulphide (H₂S).[3]

Spinal Cord Injury

In a mouse model of spinal cord injury (SCI), this compound administration improved motor function and reduced histopathological damage.[6] The protective mechanism appears to involve the downregulation of the NLRP3 inflammasome, a key component of the inflammatory response following injury.[6] this compound treatment was associated with a decrease in the expression of HDAC3 and subsequent reduction in NLRP3 inflammasome activation.[6]

Quantitative Data from Preclinical Neurodegenerative and Neurological Disease Models

Disease ModelAnimalThis compound DosageKey Quantitative OutcomesReference
Parkinson's Disease (Rotenone-induced)Wistar male rats20 mg/kg, intraperitoneallyAttenuated α-synuclein expression, improved tyrosine-hydroxylase levels, progressive levels of dopamine and DOPAC, attenuated levels of HDAC-2, -4, and -6 mRNA.[3][4]
Spinal Cord Injury (Compression)Male C57BL/6 mice5 mg/kg and 10 mg/kgSignificantly improved Basso Mouse Scale (BMS) score, reduced TUNEL-positive (apoptotic) cells by ~57%.[6]
Oxygen-Glucose Deprivation (OGD) in vitroNeuronal cell cultureNot specifiedReduced total HDAC and caspase-1 activation, decreased levels of IL-1β and IL-18, decreased HDAC3 expression and NLRP3 inflammasome activation.[6]

Experimental Protocol: Rotenone-Induced Parkinson's Disease Model

  • Animal Model: Wistar male rats (150 ±10 g).[4]

  • Induction of Parkinson's Disease: Administration of rotenone (2 mg/kg/day, s.c.) for 21 days.[4]

  • This compound Administration: this compound (20 mg/kg) was given intraperitoneally.[4]

  • Analysis: Neurological functions, Parkinson's disease markers (α-synuclein, tyrosine-hydroxylase, dopamine, DOPAC), and HDAC levels were analyzed in control and experimental animals.[4]

Signaling Pathway: this compound in Parkinson's Disease

G This compound's Neuroprotective Mechanism in Parkinson's Disease This compound This compound hdac HDACs (Class I) This compound->hdac inhibits histone_acetylation Increased Histone Acetylation hdac->histone_acetylation prevents gene_expression Altered Gene Expression histone_acetylation->gene_expression h2s Increased H₂S Production gene_expression->h2s alpha_synuclein Reduced α-synuclein Expression gene_expression->alpha_synuclein dopamine Increased Dopamine Levels gene_expression->dopamine neuroprotection Neuroprotection h2s->neuroprotection motor_function Improved Motor Function neuroprotection->motor_function alpha_synuclein->neuroprotection dopamine->motor_function

Caption: this compound inhibits HDACs, leading to neuroprotection.

Experimental Workflow: Spinal Cord Injury Model

G Experimental Workflow for this compound in Spinal Cord Injury sci_induction Spinal Cord Injury (Compression Model) treatment This compound Administration (1, 5, or 10 mg/kg) sci_induction->treatment behavioral_testing Motor Function Assessment (BMS Score) treatment->behavioral_testing histology Histopathological Analysis (TUNEL Staining) treatment->histology molecular_analysis Molecular Analysis (Western Blot, ELISA) treatment->molecular_analysis outcome Assessment of Neuroprotection and Functional Recovery behavioral_testing->outcome histology->outcome molecular_analysis->outcome

Caption: Workflow for SCI experiments with this compound.

Human Immunodeficiency Virus (HIV) Latency

A significant barrier to curing HIV is the persistence of latent viral reservoirs. This compound has been investigated for its potential to reactivate latent HIV, making infected cells susceptible to clearance, a strategy known as "shock and kill".[7]

This compound, as a selective inhibitor of Class I HDACs, has been shown to induce HIV production from latently infected primary T cells and latently infected cell lines.[8][9] Chromatin immunoprecipitation (ChIP) analysis revealed that this compound treatment leads to the removal of HDAC1 from the HIV long-terminal repeat (LTR), which is a key step in viral transcription.[8][9] Studies have shown that prolonged treatment with this compound is necessary to achieve efficient viral reactivation.[10]

Quantitative Data from Preclinical HIV Latency Models

ModelCell TypeThis compound ConcentrationKey Quantitative OutcomesReference
Primary T-cell model of HIV latencyCCL19-treated CD4+ T cellsNot specifiedInduced virus production with high potency.[8][9]
Latently infected cell linesACH2 and J-LatNot specifiedActivated HIV production.[8][9]
Bcl-2-transduced primary resting CD4+ T cellsPrimary resting memory CD4+ T cells>40 nMReactivated >70% of latently infected cells after 6 days of treatment.[10]

Experimental Protocol: In Vitro HIV Latency Reactivation

  • Cell Models: Latently infected chemokine ligand 19 (CCL19)-treated primary CD4+ T cells and the latently infected cell lines ACH2 and J-Lat were used.[9]

  • Treatment: Cells were treated with a panel of HDAC inhibitors, including this compound.[9]

  • Analysis: Viral production and cell viability were compared. The association of HDACs with the HIV LTR was determined by chromatin immunoprecipitation (ChIP).[9]

Signaling Pathway: this compound-Mediated HIV Reactivation

G Mechanism of this compound in HIV Latency Reactivation This compound This compound hdac1 HDAC1 This compound->hdac1 inhibits hiv_ltr HIV LTR This compound->hiv_ltr causes dissociation of HDAC1 from hdac1->hiv_ltr binds to histone_acetylation Histone Hyperacetylation hiv_ltr->histone_acetylation leads to chromatin_remodeling Chromatin Remodeling histone_acetylation->chromatin_remodeling viral_transcription Viral Transcription chromatin_remodeling->viral_transcription hiv_reactivation HIV Reactivation viral_transcription->hiv_reactivation

Caption: this compound reactivates latent HIV.

Cardiovascular Diseases

This compound has shown promise in preclinical models of heart failure and cardiac fibrosis.

Heart Failure and Cardiac Remodeling

In a rabbit model of pacing-induced heart failure, this compound prevented the prolongation of the monophasic action potential duration, suggesting a protective effect against proarrhythmic electrical remodeling.[11] It also partially restored the expression of key ion channel proteins, Cav1.3 and KCNH2.[11] In a rat model of chronic ischemic cardiomyopathy, pre-treatment of cardiac mesenchymal cells with this compound enhanced their therapeutic efficacy, leading to an attenuation of left ventricular remodeling and systolic dysfunction.[12] This effect was attributed to a more efficient inhibition of myocardial fibrosis.[12]

Cardiac Hypertrophy

While the specific model of heart failure in the rabbit study did not result in marked cardiac hypertrophy, other HDAC inhibitors have been shown to reduce cardiac hypertrophy.[11] The antihypertrophic action of HDAC inhibitors is believed to be, at least in part, due to the inhibition of augmented autophagic flux.[13]

Quantitative Data from Preclinical Cardiovascular Disease Models

Disease ModelAnimalThis compound DosageKey Quantitative OutcomesReference
Pacing-induced heart failureRabbitsNot specifiedPrevented MAP₉₀ prolongation (250 ± 41 ms in stimulated hearts to 170 ± 53 ms in stimulated and treated hearts).[11]
Chronic ischemic cardiomyopathyAthymic nude ratsNot specified (pre-treated cells)Attenuated LV remodeling and systolic dysfunction.[12]

Experimental Protocol: Pacing-Induced Heart Failure Model

  • Animal Model: Rabbits.[11]

  • Induction of Heart Failure: Tachycardia in combination with asynchronic left ventricular contraction induced by pacing.[11]

  • This compound Administration: Details on dosage and administration route are not specified in the provided abstract.[11]

  • Analysis: Electrophysiological parameters (monophasic action potential duration, QT-interval) and protein expression of ion channels (Cav1.3, KCNH2) were measured.[11]

Fibrosis

This compound has demonstrated anti-fibrotic effects in a model of liver fibrosis.

Liver Fibrosis

In a thioacetamide (TAA)-induced mouse model of liver fibrosis, this compound was highly effective in attenuating liver injury and fibrosis.[14] It almost completely reversed the TAA-induced accumulation of CD45+ immune cells.[14] The anti-fibrotic efficacy is likely mediated through the inhibition of class I HDAC enzymes, particularly HDAC1 and HDAC2.[14]

Quantitative Data from Preclinical Liver Fibrosis Model

Disease ModelAnimalThis compound DosageKey Quantitative OutcomesReference
Thioacetamide (TAA)-induced liver fibrosisMiceNot specifiedAlmost complete reversal of TAA-induced accumulation of CD45+ immune cells, prevention of increased Col1a1 mRNA expression.[14]

Inflammatory and Autoimmune Conditions

This compound exhibits immunomodulatory properties that could be beneficial in inflammatory and autoimmune diseases.

Contact Hypersensitivity

In a mouse model of oxazolone-induced contact hypersensitivity (CHS), this compound suppressed inflammatory symptoms by increasing the population of IL-10+ regulatory B cells (Bregs).[15] This effect was linked to the inhibition of HDAC1 binding to the IL-10 promoter in B cells, leading to increased binding of NF-κB p65 and enhanced IL-10 expression.[15]

Quantitative Data from Preclinical Contact Hypersensitivity Model

Disease ModelAnimalThis compound DosageKey Quantitative OutcomesReference
Oxazolone-induced contact hypersensitivityMiceNot specifiedSuppressed inflammatory symptoms, increased the IL-10+ Breg cell population.[15]

Signaling Pathway: this compound in Contact Hypersensitivity

G This compound's Mechanism in Suppressing Contact Hypersensitivity This compound This compound hdac1 HDAC1 This compound->hdac1 inhibits il10_promoter IL-10 Promoter This compound->il10_promoter inhibits HDAC1 binding to hdac1->il10_promoter binds to and represses nf_kb NF-κB p65 il10_promoter->nf_kb allows increased binding of il10_expression Increased IL-10 Expression nf_kb->il10_expression breg_differentiation Increased IL-10+ Breg Differentiation il10_expression->breg_differentiation chs_suppression Suppression of Contact Hypersensitivity breg_differentiation->chs_suppression

Caption: this compound suppresses CHS via IL-10+ Bregs.

Conclusion and Future Directions

The preclinical data presented in this guide strongly suggest that this compound's therapeutic potential extends beyond oncology. Its ability to modulate fundamental cellular processes through epigenetic regulation opens up promising avenues for the treatment of a diverse range of non-cancerous diseases. Further research is warranted to fully elucidate its mechanisms of action in these various contexts and to translate these promising preclinical findings into clinical applications. The detailed experimental protocols and signaling pathways provided herein offer a valuable resource for researchers and drug development professionals seeking to build upon this foundation.

References

Methodological & Application

Application Notes & Protocols: Entinostat In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Entinostat (also known as MS-275 or SNDX-275) is a potent and selective inhibitor of class I histone deacetylases (HDACs), with particular activity against HDAC1 and HDAC3.[1][2] By modulating the acetylation status of histones and other non-histone proteins, this compound can alter gene expression, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1][3] These mechanisms make it a promising candidate for cancer therapy, both as a standalone agent and in combination with other treatments. This document provides a comprehensive overview of the in vitro cell viability assay protocols for this compound, its mechanism of action, and a summary of its activity across various cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of HDAC1 and HDAC3.[4] This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced tumor suppressor genes.[3] Key downstream effects of this compound treatment include the induction of cell cycle arrest, primarily in the G1 phase, through the upregulation of cyclin-dependent kinase inhibitors like p21.[1][4] Furthermore, this compound can trigger apoptosis by decreasing the expression of anti-apoptotic proteins such as Mcl-1 and XIAP.[4]

Signaling Pathway of this compound:

G This compound This compound hdac HDAC1 / HDAC3 Inhibition This compound->hdac histones Histone Hyperacetylation hdac->histones anti_apoptotic Decreased Anti-Apoptotic Proteins (e.g., Mcl-1, XIAP) hdac->anti_apoptotic chromatin Relaxed Chromatin Structure histones->chromatin tsg Tumor Suppressor Gene Reactivation (e.g., p21) chromatin->tsg cell_cycle G1 Cell Cycle Arrest tsg->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis anti_apoptotic->apoptosis

Caption: this compound's mechanism of action.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting diverse sensitivities to HDAC inhibition. The following table summarizes reported IC50 values.

Cell Line TypeCell Line(s)IC50 ConcentrationReference
B-cell LymphomaRituximab-sensitive and -resistant cell lines0.5 - 1.0 µM[5]
RhabdomyosarcomaRh30, Rh41, Rh18240 - 1300 nM[6]
Small Cell Lung CancerVarious (SCLC-A, -N, -P, -Y subtypes)0.3 nM - 29.1 µM[7]
Ovarian CancerA278041.5 nM - 4.71 µM[4]
Lung CarcinomaCalu-341.5 nM - 4.71 µM[4]
Promyelocytic LeukemiaHL-6041.5 nM - 4.71 µM[4]
Chronic Myelogenous LeukemiaK56241.5 nM - 4.71 µM[4]
MedulloblastomaHD-MB03, MED8A575 nM, 672.5 nM[8]

Experimental Protocols

A generalized protocol for determining the in vitro cell viability following this compound treatment is provided below. This protocol can be adapted for various colorimetric, fluorometric, or luminescent assays (e.g., MTT, Alamar Blue, CellTiter-Glo).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Alamar blue, MTT, Calcein AM, CellTiter-Glo)

  • Multichannel pipette

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[6]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a stock solution. It is crucial to maintain a final DMSO concentration of <0.1% in all wells to avoid solvent toxicity.[6]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include vehicle control (DMSO-containing medium) and untreated control wells.

    • Incubate the plate for a specified duration (e.g., 24, 48, 72, or 96 hours) at 37°C and 5% CO2.[5][6][9]

  • Cell Viability Assessment:

    • Following incubation, add the cell viability reagent to each well according to the manufacturer's instructions. For example, add 20 µL of Alamar blue and incubate for an additional 2-4 hours.[5]

    • Measure the absorbance, fluorescence, or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram:

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate for 24-96 hours treat->incubate2 add_reagent Add cell viability reagent incubate2->add_reagent incubate3 Incubate as per reagent protocol add_reagent->incubate3 read Read plate (absorbance/fluorescence/ luminescence) incubate3->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Workflow for the this compound cell viability assay.

References

Application Notes and Protocols: Detecting Entinostat-Induced Histone Acetylation via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat is a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[1] By inhibiting these enzymes, this compound disrupts the removal of acetyl groups from histone proteins, leading to an accumulation of acetylated histones.[2] This hyperacetylation of histone tails neutralizes their positive charge, relaxing the chromatin structure and making DNA more accessible for transcription. This can lead to the reactivation of tumor suppressor genes and other genes involved in cell cycle regulation and apoptosis, highlighting its therapeutic potential in oncology.[2] Western blotting is a widely used and effective method to detect and quantify these changes in histone acetylation, providing a crucial tool for studying the pharmacodynamic effects of this compound.

Signaling Pathway of this compound-Induced Histone Acetylation

This compound exerts its effects by directly targeting and inhibiting class I HDAC enzymes. This inhibition leads to a state of histone hyperacetylation, which in turn alters gene expression, resulting in various cellular outcomes such as cell cycle arrest and apoptosis.

Entinostat_Pathway cluster_acetylation This compound This compound HDAC HDAC1/HDAC3 (Class I Histone Deacetylases) This compound->HDAC Inhibition Acetylated_Histones Histones (Hyperacetylated) Histones Histones (Deacetylated) HDAC->Histones Deacetylation Histones->Acetylated_Histones Acetylation (HATs) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Open_Chromatin Relaxed Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Gene_Expression Altered Gene Expression (e.g., Tumor Suppressor Genes) Open_Chromatin->Gene_Expression Cellular_Effects Cellular Effects (Cell Cycle Arrest, Apoptosis) Gene_Expression->Cellular_Effects

Caption: Mechanism of this compound-induced histone hyperacetylation.

Experimental Protocol: Western Blot for Histone Acetylation

This protocol provides a detailed method for the detection and quantification of histone acetylation in cell lines treated with this compound.

Materials and Reagents
  • Cell Culture: Appropriate cell line (e.g., HeLa, H838, A549) and culture medium.

  • This compound: Stock solution in DMSO.

  • Histone Extraction Buffer:

    • PBS (phosphate-buffered saline)

    • Triton X-100 Lysis Buffer (1% Triton X-100, 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) with protease and phosphatase inhibitors.

    • 0.2 N Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).

  • Protein Quantification: Bradford or BCA Protein Assay Kit.

  • SDS-PAGE:

    • 15% Acrylamide/Bis-acrylamide resolving gel.

    • 5% Acrylamide/Bis-acrylamide stacking gel.

    • 10X Tris-Glycine-SDS running buffer.

    • 4X Laemmli sample buffer with 2-mercaptoethanol or DTT.

  • Western Blotting:

    • PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for low molecular weight proteins like histones).

    • Transfer buffer (Tris-Glycine with 20% methanol).

  • Antibodies:

    • Primary antibodies:

      • Rabbit anti-acetyl-Histone H3 (e.g., Lys9/Lys14 specific).

      • Rabbit anti-acetyl-Histone H4 (e.g., pan-acetyl or specific lysine residues).

      • Mouse or Rabbit anti-Total Histone H3 or H4 (as a loading control).

      • Mouse anti-β-actin (as a whole-cell lysate loading control, if applicable).

    • Secondary antibodies:

      • HRP-conjugated anti-rabbit IgG.

      • HRP-conjugated anti-mouse IgG.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Wash Buffer: TBST.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

Experimental Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., with this compound) Harvesting 2. Cell Harvesting (Scraping or Trypsinization) Cell_Culture->Harvesting Extraction 3. Histone Extraction (Acid Extraction) Harvesting->Extraction Quantification 4. Protein Quantification (Bradford/BCA Assay) Extraction->Quantification Sample_Prep_WB 5. Sample Preparation for WB (Laemmli Buffer, Denaturation) Quantification->Sample_Prep_WB SDS_PAGE 6. SDS-PAGE (15% Gel) Sample_Prep_WB->SDS_PAGE Transfer 7. Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 8. Blocking (5% Milk or BSA in TBST) Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (anti-acetyl-Histone, anti-Total Histone) Blocking->Primary_Ab Washing1 10. Washing (TBST) Primary_Ab->Washing1 Secondary_Ab 11. Secondary Antibody Incubation (HRP-conjugated) Washing1->Secondary_Ab Washing2 12. Washing (TBST) Secondary_Ab->Washing2 Detection 13. Detection (ECL Substrate) Washing2->Detection Imaging 14. Imaging (Chemiluminescence Detector) Detection->Imaging Quant_Analysis 15. Densitometry Analysis (Normalize to Loading Control) Imaging->Quant_Analysis

Caption: Western blot workflow for detecting histone acetylation.

Step-by-Step Protocol
  • Cell Treatment:

    • Seed cells at an appropriate density and allow them to attach overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).

  • Histone Extraction (Acid Extraction Method):

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding Triton X-100 Lysis Buffer and incubating on ice for 10 minutes with gentle agitation.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the nuclei.

    • Discard the supernatant (cytoplasmic fraction).

    • Resuspend the nuclear pellet in 0.2 N HCl or H₂SO₄ and incubate overnight at 4°C with gentle rotation to extract histones.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the histone proteins.

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a Bradford or BCA assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Prepare protein samples by mixing with 4X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 10-20 µg) into the wells of a 15% SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Due to the small size of histones, a 0.2 µm pore size membrane is recommended for better retention.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3 or H4) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10-15 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the acetylated histone bands to the corresponding total histone H3 or H4 bands to account for any loading variations.

Data Presentation: Quantitative Analysis of this compound-Induced Histone Acetylation

The following table summarizes representative quantitative data from studies investigating the effect of this compound on histone acetylation. The fold change is calculated relative to the vehicle-treated control group after normalization to a loading control (e.g., total histone H4).

Cell LineTreatment (this compound)DurationTarget HistoneFold Change in Acetylation (vs. Control)Reference
H838 (NSCLC)50 nM3 daysAcetyl-Histone H4~11.2-fold[3]
A549 (NSCLC)50 nM3 daysAcetyl-Histone H4~1.8-fold[3]
RENCA (Murine Renal Carcinoma)5 mg/kg in vivo5 daysAcetyl-Histone H3Significant Increase[4]

Note: The magnitude of the effect can vary depending on the cell line, this compound concentration, and treatment duration.

Troubleshooting

Issue Possible Cause Solution
No or weak signal for acetylated histones Inefficient histone extractionEnsure complete nuclear lysis and acid extraction.
Low antibody concentrationOptimize primary antibody dilution.
Insufficient this compound treatmentIncrease this compound concentration or treatment duration.
High background Insufficient blockingIncrease blocking time or use a different blocking agent (BSA vs. milk).
High antibody concentrationDecrease primary or secondary antibody concentration.
Inadequate washingIncrease the number and duration of wash steps.
Uneven bands Uneven protein loadingEnsure accurate protein quantification and equal loading.
Air bubbles during transferCarefully remove any air bubbles between the gel and membrane.
Multiple bands Non-specific antibody bindingUse a more specific antibody; optimize blocking and washing conditions.
Protein degradationAdd protease inhibitors to all buffers during extraction.

By following this detailed protocol and considering the provided information, researchers can effectively utilize Western blotting to investigate and quantify the impact of this compound on histone acetylation, a key biomarker for its cellular activity.

References

Application Notes: Chromatin Immunoprecipitation (ChIP) Assay for Studying Entinostat's Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat is a selective inhibitor of Class I histone deacetylases (HDACs), primarily targeting HDAC1 and HDAC3.[1][2] These enzymes play a critical role in gene regulation by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[1] By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin state and the reactivation of silenced genes, including tumor suppressor genes.[1] Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the genome-wide binding sites of specific proteins, such as transcription factors and modified histones. This application note provides a detailed protocol for utilizing ChIP assays to identify and characterize the genomic targets of this compound, thereby elucidating its mechanisms of action.

Principle of the ChIP Assay with this compound

The ChIP assay, when applied to studying this compound's effects, typically involves comparing cells treated with this compound to control (e.g., DMSO-treated) cells. The general workflow includes cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein of interest (e.g., an acetylated histone or a transcription factor), reversing the cross-links, and analyzing the associated DNA. By quantifying the amount of immunoprecipitated DNA at specific genomic loci, researchers can determine how this compound treatment alters the chromatin landscape and the binding of key regulatory proteins.

Key Applications in this compound Research

  • Identifying direct gene targets: Determine the specific gene promoters and regulatory regions where this compound treatment leads to increased histone acetylation.

  • Investigating transcription factor binding: Analyze how this compound modulates the binding of transcription factors, such as NF-κB and MYC, to their target genes.[3][4]

  • Elucidating mechanisms of drug synergy: Understand how this compound's epigenetic modifications can enhance the efficacy of other therapies, like immunotherapy or chemotherapy.[5]

  • Biomarker discovery: Identify epigenetic signatures that may predict sensitivity or resistance to this compound.

Experimental Workflow Overview

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_crosslinking Cross-linking & Lysis cluster_chromatin_prep Chromatin Preparation cluster_immunoprecipitation Immunoprecipitation cluster_elution_reversal Elution & Reversal cluster_dna_purification_analysis DNA Purification & Analysis cell_culture 1. Cell Culture entinostat_treatment 2. This compound Treatment cell_culture->entinostat_treatment crosslinking 3. Formaldehyde Cross-linking entinostat_treatment->crosslinking cell_lysis 4. Cell Lysis crosslinking->cell_lysis sonication 5. Chromatin Shearing (Sonication) cell_lysis->sonication preclearing 6. Pre-clearing Chromatin sonication->preclearing immunoprecipitation 7. Immunoprecipitation with Antibody preclearing->immunoprecipitation bead_capture 8. Capture with Protein A/G Beads immunoprecipitation->bead_capture elution 9. Elution bead_capture->elution reverse_crosslinks 10. Reverse Cross-links elution->reverse_crosslinks dna_purification 11. DNA Purification reverse_crosslinks->dna_purification analysis 12. qPCR or Sequencing dna_purification->analysis

Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

Materials and Reagents
  • Cell culture medium and supplements

  • This compound (and appropriate vehicle control, e.g., DMSO)

  • Formaldehyde (37%)

  • Glycine

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Nuclear Lysis Buffer

  • ChIP Dilution Buffer

  • ChIP-grade antibodies (e.g., anti-acetyl-Histone H3, anti-HDAC1, anti-NF-κB p65, anti-MYC, anti-BRD4)

  • Normal IgG (as a negative control)

  • Protein A/G magnetic beads or agarose beads

  • Wash Buffers (low salt, high salt, LiCl)

  • TE Buffer

  • Elution Buffer

  • Proteinase K

  • RNase A

  • Reagents for DNA purification (e.g., phenol:chloroform:isoamyl alcohol or a commercial kit)

  • Reagents for qPCR (SYBR Green or TaqMan) or library preparation for sequencing

Procedure

Day 1: Cell Treatment, Cross-linking, and Lysis

  • Cell Culture and Treatment: Plate cells to achieve 80-90% confluency on the day of the experiment. Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration (e.g., 6-24 hours).

  • Cross-linking:

    • Add formaldehyde directly to the cell culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature.

  • Cell Harvesting and Lysis:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells into ice-cold PBS containing protease inhibitors.

    • Centrifuge at 1,500 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Isolate nuclei by centrifugation at 2,000 x g for 5 minutes at 4°C.

    • Resuspend the nuclear pellet in Nuclear Lysis Buffer.

Day 2: Chromatin Shearing and Immunoprecipitation

  • Chromatin Shearing (Sonication):

    • Sonicate the nuclear lysate to shear chromatin into fragments of 200-1000 bp. Optimization of sonication conditions (power, duration, cycles) is crucial.

    • After sonication, centrifuge at 12,000 x g for 10 minutes at 4°C to pellet debris. The supernatant contains the sheared chromatin.

  • Chromatin Quantification: Determine the chromatin concentration (e.g., by measuring A260).

  • Immunoprecipitation:

    • Dilute the chromatin in ChIP Dilution Buffer.

    • Set aside a small aliquot of the diluted chromatin as the "input" control.

    • Pre-clear the chromatin by incubating with protein A/G beads for 1-2 hours at 4°C with rotation.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

    • Add the ChIP-grade primary antibody (and IgG control to a separate sample) and incubate overnight at 4°C with rotation.

Day 3: Washing and Elution

  • Immune Complex Capture:

    • Add pre-blocked protein A/G beads to each immunoprecipitation reaction.

    • Incubate for 2-4 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Perform a series of washes to remove non-specifically bound proteins:

      • Low Salt Wash Buffer

      • High Salt Wash Buffer

      • LiCl Wash Buffer

      • TE Buffer

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with vortexing.

    • Separate the beads and collect the supernatant.

    • Add NaCl to the eluted samples and the input control to a final concentration of 200 mM.

    • Incubate at 65°C for at least 6 hours (or overnight) to reverse the cross-links.

Day 4: DNA Purification and Analysis

  • DNA Purification:

    • Add RNase A and incubate for 30 minutes at 37°C.

    • Add Proteinase K and incubate for 2 hours at 45°C.

    • Purify the DNA using a commercial PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.

  • Quantitative PCR (qPCR) or Sequencing:

    • Quantify the purified DNA.

    • Perform qPCR using primers specific to the gene promoters of interest. Analyze the data as a percentage of the input DNA.[6]

    • Alternatively, prepare libraries for next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.

Data Presentation

Quantitative ChIP-qPCR Data

The results of ChIP-qPCR experiments can be summarized in tables to compare the effects of this compound treatment on the enrichment of specific proteins or histone modifications at target gene promoters.

Table 1: Effect of this compound on HDAC1 and NF-κB p65 Binding to the IL-10 Promoter

TreatmentTarget ProteinPromoter RegionFold Enrichment vs. IgG
DMSOHDAC1Proximal Promoter5.2 ± 0.6
This compoundHDAC1Proximal Promoter2.1 ± 0.4
DMSONF-κB p65Proximal Promoter3.8 ± 0.5
This compoundNF-κB p65Proximal Promoter8.9 ± 1.1

Data are hypothetical and for illustrative purposes, based on findings that this compound inhibits HDAC1 binding and increases NF-κB p65 binding to the IL-10 promoter.[3][7]

Table 2: Effect of this compound on H3K27 Acetylation at Target Gene Promoters

TreatmentTarget Gene% Input (Anti-H3K27ac)
DMSOCDKN1A0.8 ± 0.1
This compoundCDKN1A2.5 ± 0.3
DMSOMYC1.2 ± 0.2
This compoundMYC3.1 ± 0.4

Data are hypothetical and for illustrative purposes, based on the known mechanism of this compound increasing histone acetylation.

Signaling Pathways and Logical Relationships

This compound's Effect on the NF-κB Signaling Pathway

This compound has been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation and cell survival. By inhibiting HDAC1, this compound can lead to increased acetylation of histones at the promoters of NF-κB target genes, as well as potentially affecting the acetylation status of NF-κB components themselves.

nfkb_pathway This compound This compound hdac1 HDAC1 This compound->hdac1 inhibits histones Histones hdac1->histones deacetylates nfkb NF-κB (p65) hdac1->nfkb may deacetylate acetyl_histones Acetylated Histones histones->acetyl_histones acetylation promoter Target Gene Promoter (e.g., IL-10) acetyl_histones->promoter opens chromatin at nfkb->promoter binds to gene_expression Increased Gene Expression promoter->gene_expression activates

Caption: this compound inhibits HDAC1, leading to increased histone acetylation and enhanced NF-κB binding to target gene promoters.

Interplay between this compound, BRD4, and MYC

This compound's induction of histone hyperacetylation can also influence the binding of bromodomain-containing proteins like BRD4, which recognize acetylated lysines. BRD4 is a key regulator of MYC transcription. The interplay between these factors is complex and can be cell-type dependent.

myc_brd4_pathway This compound This compound hdacs HDACs This compound->hdacs inhibits histone_acetylation Histone Hyperacetylation hdacs->histone_acetylation reduces brd4 BRD4 histone_acetylation->brd4 recruits myc_enhancer MYC Enhancer brd4->myc_enhancer binds to myc_transcription MYC Transcription myc_enhancer->myc_transcription activates

Caption: this compound-induced histone hyperacetylation can modulate BRD4 binding to the MYC enhancer, thereby influencing MYC transcription.

Conclusion

The Chromatin Immunoprecipitation assay is an indispensable tool for dissecting the molecular mechanisms of this compound. By providing a detailed view of its impact on the chromatin landscape and transcription factor activity, ChIP enables a deeper understanding of this compound's therapeutic effects and can guide the development of more effective cancer therapies. The protocols and data presented here serve as a comprehensive resource for researchers embarking on the study of this compound's targets.

References

Entinostat in Murine Tumor Models: A Guide to Dosage and Administration

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Entinostat, a selective class I histone deacetylase (HDAC) inhibitor, has demonstrated significant antitumor activity in a variety of preclinical murine tumor models. Its mechanism of action involves the epigenetic modification of gene expression, leading to cell cycle arrest, apoptosis, and modulation of the tumor microenvironment. This document provides a comprehensive overview of this compound dosage and administration strategies, along with detailed protocols for its use in murine cancer research.

Data Presentation: Quantitative Summary of this compound Dosage and Administration

The following tables summarize the dosages, administration routes, and schedules of this compound used in various murine tumor models as reported in the literature. This information is intended to serve as a guide for designing preclinical studies.

Table 1: this compound Monotherapy in Murine Tumor Models

Tumor ModelMouse StrainThis compound DosageAdministration RouteDosing ScheduleReference
Rhabdomyosarcoma (Rh10)C.B.17SC scid-/-2.5 mg/kgOral GavageTwice daily for 4 consecutive days for 3 consecutive weeks[1]
Renal Cell Carcinoma (RENCA)BALB/c5 mg/kgOral GavageDaily[2]
Renal Cell Carcinoma (RENCA)BALB/c10 mg/kgOral GavageNot specified[3]
Lewis Lung Carcinoma (LLC)C57BL/610 mg/kgOral GavageNot specified[3]
Ovarian Cancer (ID8)C57BL/620 mg/kgNot specifiedDaily[4]
Bladder Cancer (BBN963, BBN966)C57BL/612 mg/kgIn ChowContinuous[5]
Gastric Cancer (PDX)NOD/SCID/IL2r gamma (null)1 mg/kg or 5 mg/kgIntraperitoneal InjectionThree times per week for 19 days[6][7]
Triple-Negative Breast Cancer (PDX)NSG2.5 mg/kgNot specifiedDaily[8]
B-Cell LymphomaSCID20 mg/kgNot specifiedNot specified[9]

Table 2: this compound in Combination Therapy in Murine Tumor Models

Tumor ModelMouse StrainThis compound DosageCombination Agent(s)Administration Route (this compound)Dosing Schedule (this compound)Reference
Renal Cell Carcinoma (RENCA)BALB/c5 or 10 mg/kgAnti-PD-1 AntibodyOralNot specified[3]
Lewis Lung Carcinoma (LLC)C57BL/610 mg/kgAnti-PD-1 AntibodyOralNot specified[3]
Small Cell Lung Cancer (H841)SCID25 mg/kgCisplatinOral GavageTwice a week[10]
Lewis Lung Carcinoma (LL/2)C57/BL6Not specifiedRadiation (12 Gy) and/or anti-PD-1OralNot specified[11][12]
Renal Cell Carcinoma (RENCA)BALB/c5 mg/kgIL-2Oral GavageDaily for 5 days[2]
Prostate Cancer (CR Myc-CaP)Not specified5 mg/kgSurVaxM VaccineOral GavageDaily for 5 days[2]
B-Cell LymphomaSCIDHigh doseRituximabNot specifiedNot specified[13]

Experimental Protocols

Protocol 1: General Preparation and Administration of this compound for Oral Gavage

This protocol outlines the standard procedure for preparing and administering this compound via oral gavage, a common method in murine studies.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Sterile water

  • Sonicator

  • Animal feeding needles (gavage needles)

  • Appropriately sized syringes

Procedure:

  • Formulation:

    • Calculate the required amount of this compound based on the desired concentration and final volume.

    • Prepare a 0.5% methylcellulose solution by dissolving methylcellulose in sterile water. Gentle heating and stirring may be required. Allow the solution to cool to room temperature.

    • Suspend the this compound powder in the 0.5% methylcellulose vehicle to the desired final concentration (e.g., 0.25 mg/mL).[1]

    • Briefly sonicate the suspension to ensure uniform dispersal of the drug.[1]

  • Storage:

    • Store the formulated this compound suspension at 4°C for up to 7 days.[1]

    • If necessary, sonicate the suspension again before each use to ensure homogeneity.[1]

  • Administration:

    • Gently restrain the mouse.

    • Measure the correct volume of the this compound suspension based on the mouse's body weight and the desired dosage (e.g., 0.1 mL/10 g body weight).[1]

    • Attach the gavage needle to the syringe and ensure there are no air bubbles.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

    • Monitor the animal for any signs of distress after administration.

Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol provides a general framework for assessing the antitumor efficacy of this compound in a subcutaneous murine xenograft model.

Materials:

  • Tumor cells (e.g., H841 small cell lung cancer cells)[10]

  • Serum-free medium

  • Immunocompromised mice (e.g., SCID mice)[10]

  • Calipers

  • Formulated this compound

  • Control vehicle

Procedure:

  • Tumor Cell Implantation:

    • Harvest and resuspend tumor cells in serum-free medium at the desired concentration (e.g., 5 × 10^6 cells).[10]

    • Subcutaneously inoculate the cell suspension into the flank of each mouse.[10]

  • Tumor Growth Monitoring and Group Randomization:

    • Allow tumors to establish and reach a predetermined volume (e.g., 200 mm³).[5]

    • Measure tumor dimensions regularly (e.g., twice a week) using calipers.

    • Calculate tumor volume using the formula: (Length × Width²) / 2.

    • Once tumors reach the target size, randomize the mice into treatment and control groups (e.g., n=8 per group).[10]

  • Treatment Administration:

    • Administer this compound to the treatment group according to the desired dosage, route, and schedule (refer to Tables 1 and 2).

    • Administer the vehicle to the control group using the same route and schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).

    • For survival studies, monitor the mice until a predefined endpoint (e.g., tumor volume reaches a specific size).[4]

Protocol 3: Pharmacodynamic Analysis of Histone Acetylation

This protocol describes the collection of tumor tissue and subsequent analysis of histone acetylation, a key pharmacodynamic marker of this compound activity.

Materials:

  • Tumor-bearing mice treated with this compound or vehicle

  • Surgical tools for tissue harvesting

  • Liquid nitrogen

  • Protein lysis buffer

  • Primary antibody (e.g., anti-acetyl-histone H3)

  • Secondary antibody (HRP-linked)

  • Western blotting equipment and reagents

Procedure:

  • Tumor Harvesting:

    • At a specified time point after the final dose of this compound (e.g., 4 hours), euthanize the mice.[1]

    • Surgically excise the tumors.

    • Immediately flash-freeze the tumor tissue in liquid nitrogen and store at -80°C until analysis.

  • Protein Extraction and Western Blotting:

    • Homogenize the frozen tumor tissue in protein lysis buffer.

    • Quantify the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with the primary antibody against acetylated histone H3.

    • Incubate with the appropriate HRP-linked secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Analyze the band intensities to determine the level of histone acetylation.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow.

Entinostat_Signaling_Pathway This compound This compound HDAC1_3 HDAC1/3 This compound->HDAC1_3 Inhibits Histones Histones HDAC1_3->Histones Deacetylates STAT3 STAT3 HDAC1_3->STAT3 Deacetylates NFkB NFκB HDAC1_3->NFkB Deacetylates TumorSuppressorGenes Tumor Suppressor Genes (e.g., p21) Histones->TumorSuppressorGenes Expression ↑ AntigenPresentation Antigen Presentation (MHC Class I/II) Histones->AntigenPresentation Expression ↑ MDSC Myeloid-Derived Suppressor Cells (MDSCs) STAT3->MDSC Function ↓ Tregs Regulatory T cells (Tregs) STAT3->Tregs Function ↓ NFkB->MDSC Function ↓ TumorGrowth Tumor Growth TumorSuppressorGenes->TumorGrowth Inhibits CD8_T_Cells CD8+ T Cells AntigenPresentation->CD8_T_Cells Activates MDSC->CD8_T_Cells Suppression ↓ Tregs->CD8_T_Cells Suppression ↓ ImmuneResponse Anti-Tumor Immune Response CD8_T_Cells->ImmuneResponse Enhances ImmuneResponse->TumorGrowth Inhibits

Caption: this compound's mechanism of action in murine tumor models.

Experimental_Workflow Start Start: Tumor Model Selection CellCulture Tumor Cell Culture and Expansion Start->CellCulture Implantation Subcutaneous/Orthotopic Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring (Calipers/Imaging) Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment This compound Administration (Oral Gavage/IP) Randomization->Treatment Control Vehicle Control Administration Randomization->Control Monitoring Continued Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Control->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Euthanasia Euthanasia and Tissue Collection Endpoint->Euthanasia Analysis Downstream Analysis: - Tumor Weight - Pharmacodynamics - Immunohistochemistry Euthanasia->Analysis

Caption: General workflow for in vivo efficacy studies of this compound.

These protocols and data summaries provide a foundational resource for researchers investigating the therapeutic potential of this compound in murine tumor models. Adherence to detailed and consistent methodologies is crucial for obtaining reproducible and reliable preclinical data.

References

Preparing Entinostat stock solutions with DMSO for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the preparation, storage, and application of Entinostat stock solutions using Dimethyl Sulfoxide (DMSO) for in vitro experiments. This compound is a potent and selective inhibitor of class I histone deacetylases (HDACs), making it a valuable tool in cancer research and drug development.[1] Proper handling and preparation of this compound are crucial for obtaining reproducible and reliable experimental results. This guide includes comprehensive protocols for creating stock solutions, performing common in vitro assays, and understanding the underlying signaling pathways affected by this compound.

Quantitative Data Summary

For ease of reference and experimental planning, the following table summarizes key quantitative data for working with this compound.

ParameterValueSource(s)
Molecular Weight 376.41 g/mol [2][3]
Solubility in DMSO 50 mg/mL (132.83 mM) to 75 mg/mL (199.25 mM)[2][4][5]
Recommended Stock Solution Storage -20°C for up to 6 months; -80°C for up to 1 year[2][3]
Powder Storage -20°C for up to 3 years[2][3]
Typical In Vitro Working Concentrations 0.1 µM to 10 µM[4][6][7][8]
Final DMSO Concentration in Culture Should be < 0.5%, typically 0.1%[2][9][10][11]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (CAS: 209783-80-2)

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Protocol:

  • Pre-handling: Before opening, gently tap the vial of this compound powder to ensure all the powder is at the bottom.[12]

  • Weighing: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder. For a 10 mM stock solution, you will need 3.764 mg of this compound for every 1 mL of DMSO.

  • Dissolution:

    • Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming (up to 60°C) and/or sonication can be applied to aid solubilization.[2][3] It is recommended to use freshly opened DMSO as it is hygroscopic, and absorbed moisture can reduce solubility.[5]

  • Sterilization (Optional but Recommended): While DMSO is bactericidal, for sensitive cell culture applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.[13] However, be aware of potential compound loss due to membrane binding.[13]

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[2][3]

Cell Viability Assay (CellTiter-Glo® as an example)

This protocol outlines a common method to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • This compound stock solution (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.

  • Serial Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).[2]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.

Western Blot for Histone H3 Acetylation

This protocol is used to detect changes in histone acetylation, a direct downstream effect of HDAC inhibition by this compound.

Materials:

  • Cells treated with this compound and a vehicle control

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against acetylated Histone H3 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, then apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.

Visualization of Pathways and Workflows

This compound Mechanism of Action

This compound selectively inhibits class I histone deacetylases (HDAC1, HDAC2, and HDAC3).[1][3] This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This, in turn, allows for the transcription of previously silenced genes, including tumor suppressor genes like p21, leading to cell cycle arrest, differentiation, and apoptosis.[1][7][14]

Entinostat_Mechanism This compound This compound HDAC1_3 HDAC1/3 This compound->HDAC1_3 Inhibits Histones Histones HDAC1_3->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Relaxed_Chromatin Relaxed Chromatin (Gene Transcription) Acetylated_Histones->Relaxed_Chromatin Tumor_Suppressor Tumor Suppressor Genes (e.g., p21) Relaxed_Chromatin->Tumor_Suppressor Allows Transcription Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis

Caption: this compound's inhibitory effect on HDACs.

Experimental Workflow

The following diagram illustrates the general workflow for conducting in vitro studies with this compound, from stock solution preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_experiment In Vitro Experiment cluster_analysis Analysis A Weigh this compound Powder B Dissolve in DMSO A->B C Aliquot & Store at -80°C B->C E Prepare Serial Dilutions C->E D Seed Cells F Treat Cells with this compound D->F E->F G Incubate (24-72h) F->G H Cell-Based Assays (Viability, Apoptosis) G->H I Biochemical Assays (Western Blot) G->I J Data Analysis & Interpretation H->J I->J

Caption: General workflow for in vitro this compound studies.

References

Application Note: Flow Cytometry Analysis of Apoptosis Following Entinostat Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Entinostat (also known as MS-275 or SNDX-275) is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC3.[1] HDACs play a crucial role in regulating gene expression by altering the acetylation status of histones and other non-histone proteins.[2] In various cancer models, this compound has been shown to induce cell cycle arrest, differentiation, and apoptosis.[3][4] The induction of apoptosis is a key mechanism of its anti-tumor activity, making the accurate quantification of this process essential for preclinical and clinical research.

This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Additionally, it summarizes quantitative data from representative studies and illustrates the key signaling pathways involved in this compound-induced apoptosis.

Principle of the Assay

Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a population.[5] The Annexin V/PI dual-staining method is a widely used assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V conjugated to a fluorochrome (e.g., FITC) can then be detected by flow cytometry.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of viable or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it stains the nucleus.

By using both Annexin V and PI, it is possible to distinguish the following cell populations:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Data Presentation

The following tables summarize the dose- and time-dependent effects of this compound on apoptosis in various cancer cell lines, as determined by flow cytometry.

Table 1: Dose-Dependent Induction of Apoptosis by this compound

Cell LineCancer TypeThis compound Concentration (µM)Duration (hours)% Apoptotic Cells (Annexin V+)
HD-LM2 Hodgkin Lymphoma0 (Control)72Baseline
172Significantly Increased
L-428 Hodgkin Lymphoma0 (Control)72Baseline
172Significantly Increased
KM-H2 Hodgkin Lymphoma0 (Control)72Baseline
172Significantly Increased

Data synthesized from a study on Hodgkin lymphoma cell lines where treatment with 1 µM this compound for 72 hours resulted in a significant increase in Annexin V-positive cells compared to DMSO control.[5]

Table 2: Time-Course of this compound-Induced Apoptosis

Cell LineCancer TypeThis compound Concentration (µM)Duration (hours)% Cell Viability
Various B-cell Lymphoma Lines B-cell Lymphoma0.5 - 1.024-
0.5 - 1.048-
0.5 - 1.072Peak decrease in viability

Decreased cell viability in a time-dependent manner was observed in all B-cell lymphoma cell lines tested, with the peak effect at 72 hours.[3]

Experimental Protocols

Materials
  • This compound (Selleck Chemicals or equivalent)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (provided with apoptosis detection kit)

  • Flow cytometer

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Protocol for Treatment of Cells with this compound
  • Cell Seeding: Seed the cancer cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Cell Treatment: Replace the culture medium with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protocol for Annexin V/PI Staining and Flow Cytometry
  • Cell Harvesting:

    • Suspension cells: Gently transfer the cells from each well to individual microcentrifuge tubes.

    • Adherent cells: Aspirate the culture medium (which may contain apoptotic floating cells) and transfer to a microcentrifuge tube. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.

  • Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet twice with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.

  • Annexin V Staining: Transfer 100 µL of the cell suspension (~1 x 105 cells) to a new tube. Add 5 µL of Annexin V-FITC (or other conjugate) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • PI Staining: Add 10 µL of PI staining solution to the cell suspension.

  • Final Volume Adjustment: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls for setting up compensation and gates, including unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.

Signaling Pathways and Visualizations

This compound induces apoptosis primarily through the intrinsic or mitochondrial pathway.[5] As a class I HDAC inhibitor, it increases the acetylation of histones, leading to changes in gene expression.[2] This results in the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][5] The decrease in these anti-apoptotic proteins allows for the activation of pro-apoptotic proteins like Bax and Bak, which leads to mitochondrial outer membrane permeabilization (MOMP). This, in turn, results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution phase of apoptosis, characterized by DNA fragmentation and other morphological changes.

cluster_0 Cellular Effects of this compound cluster_1 Intrinsic Apoptosis Pathway This compound This compound hdac HDAC1/3 Inhibition This compound->hdac acetylation Histone Hyperacetylation hdac->acetylation gene_expression Altered Gene Expression acetylation->gene_expression bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) gene_expression->bcl2 Downregulation bax_bak Bax / Bak Activation (Pro-apoptotic) bcl2->bax_bak momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp cytochrome_c Cytochrome c Release momp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis start Start: Seed Cells treatment Treat cells with this compound (various concentrations and time points) start->treatment harvest Harvest Cells (Suspension and Adherent) treatment->harvest wash Wash cells with PBS harvest->wash stain Stain with Annexin V-FITC & PI in 1X Binding Buffer wash->stain acquire Acquire data on Flow Cytometer stain->acquire analyze Analyze Data: - Gate on cell populations - Quantify % apoptotic cells acquire->analyze end End: Report Results analyze->end

References

Application Notes and Protocols for Cell Cycle Analysis of Entinostat-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC3.[1] These enzymes play a critical role in regulating gene expression by altering the acetylation status of histones and other proteins.[1] By inhibiting HDACs, this compound leads to an increase in histone acetylation, resulting in a more relaxed chromatin structure and the reactivation of tumor suppressor genes that may have been silenced in cancer cells.[1] A key mechanism of this compound's antitumor activity is its ability to induce cell cycle arrest, primarily at the G1 or G2/M phase, and to promote apoptosis.[1][2] This is often mediated by the increased expression of cyclin-dependent kinase inhibitors such as p21, which in turn affects the activity of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[1][3]

These application notes provide detailed protocols for analyzing the effects of this compound on the cell cycle of cultured cancer cells using flow cytometry with propidium iodide (PI) staining.

Data Presentation

The following tables summarize the quantitative effects of this compound on cell cycle distribution in various cancer cell lines as reported in the literature.

Table 1: Effect of this compound on Cell Cycle Distribution in Ovarian Cancer Cells

Cell LineTreatmentDuration (h)% G0/G1% S% G2/MSource
SKOV-3Control24--14.7%[4]
This compound24--16.7%[4]
Olaparib + this compound24--21.7%[4]
Control48--14.0%[4]
This compound48--18.0%[4]
Olaparib + this compound48--19.7%[4]

Table 2: Effect of this compound on Cell Cycle Distribution in B-Cell Lymphoma Cells

Cell Line TypeTreatment (µM)Duration (h)Change in Cell PopulationSource
RSCL and RRCL0.25 - 148Dose-dependent increase in G1 phase[1]
Dose-dependent decrease in S phase[1]

Table 3: Effect of this compound on Cell Cycle Distribution in Ewing Sarcoma Cells

Cell LineTreatment (µM)Duration (h)% G0/G1% S% G2/MSource
TC-710 (Control)24~45%~35%~20%[2]
124~60%~25%~15%[2]
2.524~70%~20%~10%[2]
CHLA-2580 (Control)48~55%~25%~20%[2]
148~65%~20%~15%[2]
2.548~75%~15%~10%[2]

Table 4: Effect of this compound on Cell Cycle Distribution in HER2+ Breast Cancer Cells

Cell LineTreatment (1.0 µM)Duration (h)Predominant EffectSource
BT474This compound48Strong G1 arrest[5]
SUM190This compound48Strong G2 arrest[5]

Experimental Protocols

Protocol 1: General Cell Culture and this compound Treatment

This protocol outlines the basic steps for culturing cells and treating them with this compound prior to cell cycle analysis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Culture cells in appropriate flasks or plates until they reach approximately 70-80% confluency.

  • Trypsinize and count the cells. Seed the cells into 6-well plates at a density of 5 x 10^5 cells per well.[6] Allow cells to attach and grow overnight in a 37°C, 5% CO2 incubator.

  • This compound Treatment: On the following day, prepare fresh dilutions of this compound in complete culture medium from a stock solution. Typical final concentrations for inducing cell cycle arrest range from 0.25 µM to 10 µM.[1]

  • Remove the existing medium from the wells and add the medium containing the desired concentration of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period, typically 24, 48, or 72 hours, depending on the cell line and experimental design.[1][2][5]

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes the staining of this compound-treated cells with propidium iodide for DNA content analysis.

Materials:

  • This compound-treated and control cells from Protocol 1

  • PBS

  • Trypsin-EDTA

  • Cold 70% ethanol[4]

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[7]

  • RNase A solution (100 µg/mL in PBS)[4]

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash once with PBS, and then add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a centrifuge tube.

    • For suspension cells, directly transfer the cell suspension to a centrifuge tube.

  • Centrifuge the cells at approximately 300 x g for 5 minutes.[5] Aspirate the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[8] This ensures proper fixation and minimizes cell clumping.[7]

    • Incubate the cells on ice for at least 30 minutes.[4] Cells can be stored in 70% ethanol at -20°C for several weeks.[7]

  • Staining:

    • Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.[4]

    • Carefully decant the ethanol.

    • Wash the cell pellet twice with PBS.[4]

    • Resuspend the cell pellet in 200 µL of PI staining solution containing RNase A.[6] The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA.[2]

    • Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[6][8]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 single-cell events.[4]

    • Use a dot plot of PI-Area versus PI-Width to gate out doublets and cell aggregates.[4]

    • Generate a histogram of PI fluorescence intensity on a linear scale to visualize the cell cycle distribution (G0/G1, S, and G2/M peaks).[4]

    • Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in each phase.[1]

Mandatory Visualization

experimental_workflow Experimental Workflow for Cell Cycle Analysis cluster_culture Cell Culture & Treatment cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Data Acquisition & Analysis seed Seed Cells in 6-well Plates treat Treat with this compound (or DMSO) seed->treat incubate Incubate (24-72h) treat->incubate harvest Harvest Cells (Trypsinization) incubate->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix in Cold 70% Ethanol wash_pbs->fix wash_stain Wash to Remove Ethanol fix->wash_stain stain_pi Stain with PI and RNase A wash_stain->stain_pi acquire Acquire Data on Flow Cytometer stain_pi->acquire gate Gate on Single Cells acquire->gate analyze Analyze DNA Content Histogram gate->analyze

Workflow for this compound Cell Cycle Analysis.

entinostat_pathway This compound-Induced G1 Cell Cycle Arrest Pathway This compound This compound hdac HDAC1/3 This compound->hdac Inhibits acetylation Increased Acetylation hdac->acetylation Inhibits histones Histones & Transcription Factors p21_gene p21 Gene Transcription acetylation->p21_gene Promotes p21_protein p21 Protein p21_gene->p21_protein Leads to cdk CDK4/6-Cyclin D Complex p21_protein->cdk Inhibits rb Rb Phosphorylation cdk->rb Inhibits e2f E2F Release rb->e2f Inhibits g1_arrest G1 Phase Arrest e2f->g1_arrest Blocks Progression to S Phase

This compound's Mechanism of G1 Arrest.

References

Application Notes and Protocols for In Vivo Experimental Design of Entinostat Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies to evaluate the efficacy and mechanisms of Entinostat in combination with other anti-cancer agents. The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research questions and tumor models.

Introduction to this compound

This compound is an orally bioavailable, selective inhibitor of class I histone deacetylases (HDACs), primarily targeting HDAC1 and HDAC3.[1] By inhibiting these enzymes, this compound leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the reactivation of silenced tumor suppressor genes.[2] This epigenetic modulation can induce cancer cell cycle arrest, differentiation, and apoptosis.[2] Beyond its direct effects on tumor cells, this compound also exhibits immunomodulatory properties by altering the tumor microenvironment, making it a promising agent for combination therapies.[3]

General Experimental Design for In Vivo Combination Studies

A well-designed in vivo study is critical for evaluating the therapeutic potential of this compound combination therapies. The following workflow provides a general framework for these studies.

G cluster_0 Pre-Study Preparation cluster_1 In Vivo Experimentation cluster_2 Data Collection & Analysis Cell Line/Model Selection Cell Line/Model Selection Animal Model Selection Animal Model Selection Cell Line/Model Selection->Animal Model Selection Ethical Approval Ethical Approval Animal Model Selection->Ethical Approval Tumor Implantation Tumor Implantation Ethical Approval->Tumor Implantation Tumor Growth & Randomization Tumor Growth & Randomization Tumor Implantation->Tumor Growth & Randomization Treatment Administration Treatment Administration Tumor Growth & Randomization->Treatment Administration Monitoring Monitoring Treatment Administration->Monitoring Tumor Growth Assessment Tumor Growth Assessment Monitoring->Tumor Growth Assessment Pharmacodynamic Analysis Pharmacodynamic Analysis Tumor Growth Assessment->Pharmacodynamic Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis Pharmacodynamic Analysis->Pharmacokinetic Analysis Toxicity Evaluation Toxicity Evaluation Pharmacokinetic Analysis->Toxicity Evaluation Data Interpretation Data Interpretation Toxicity Evaluation->Data Interpretation

Caption: General workflow for in vivo this compound combination therapy studies.

Recommended Animal Models

The choice of animal model is crucial and depends on the specific research question.

Animal ModelAdvantagesDisadvantagesRecommended For
Syngeneic Mouse Models Intact immune system, allows for evaluation of immunomodulatory effects.Limited availability of tumor types, potential for immunogenicity of humanized targets.Studies involving immune checkpoint inhibitors.
Xenograft Mouse Models (Nu/nu or SCID) Wide availability of human cancer cell lines, allows for testing of human-specific therapies.Immunocompromised, not suitable for evaluating immune-mediated effects.Initial efficacy screening of combinations with chemotherapy or targeted therapies.
Patient-Derived Xenograft (PDX) Models More accurately represent the heterogeneity of human tumors.Technically challenging, expensive, slower tumor growth.Advanced preclinical validation and biomarker discovery.

Experimental Protocols

Tumor Implantation and Growth Assessment

Objective: To establish tumors in mice and monitor their growth in response to treatment.

Materials:

  • Cancer cell line of interest

  • Sterile PBS or appropriate cell culture medium

  • Matrigel (optional, can enhance tumor take rate)

  • Syringes and needles (25-27 gauge)

  • Calipers

  • Animal anesthesia

Protocol:

  • Cell Preparation: Culture cancer cells to ~80% confluency. On the day of injection, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1x10^6 to 1x10^7 cells per 100-200 µL). Keep cells on ice.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, measure the length (L) and width (W) with calipers every 2-3 days.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (L x W^2) / 2 .

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups with similar average tumor volumes.

  • Treatment Administration: Administer this compound and the combination agent according to the predetermined dosing schedule and route of administration (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin).

  • Efficacy Endpoints: Continue monitoring tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.

Pharmacodynamic (PD) Analysis: Histone Acetylation

Objective: To confirm that this compound is hitting its target in the tumor tissue by measuring the acetylation of histones.

Materials:

  • Tumor tissue samples

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Tissue Lysis: At the end of the study, or at specified time points, euthanize mice and excise tumors. Snap-freeze tumors in liquid nitrogen or immediately homogenize in ice-cold RIPA buffer.

  • Protein Quantification: Centrifuge the lysate to pellet debris and determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane in blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against acetylated and total histone H3 overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.

Pharmacokinetic (PK) Analysis

Objective: To determine the concentration of this compound and/or the combination agent in the plasma over time.

Materials:

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Dosing: Administer a single dose of the drug(s) to a cohort of non-tumor-bearing mice.

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from a subset of mice via cardiac puncture or tail vein bleeding.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the drug concentrations.

  • Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Toxicity Evaluation

Objective: To assess the safety and tolerability of the combination therapy.

Protocol:

  • Daily Monitoring: Throughout the efficacy study, monitor the animals daily for clinical signs of toxicity, including:

    • Changes in body weight (a loss of >15-20% is a common endpoint).

    • Changes in appearance (e.g., ruffled fur, hunched posture).

    • Changes in behavior (e.g., lethargy, reduced activity).

  • Hematological Analysis: At the end of the study, collect blood for a complete blood count (CBC) to assess for hematological toxicities such as neutropenia and thrombocytopenia.

  • Serum Chemistry: Analyze serum samples for markers of liver and kidney function (e.g., ALT, AST, BUN, creatinine).

  • Histopathology: Collect major organs (e.g., liver, kidney, spleen, heart) and fix them in formalin for histopathological examination to identify any tissue damage.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize representative quantitative data from preclinical studies of this compound in combination with various anti-cancer agents.

Table 1: this compound in Combination with Immune Checkpoint Inhibitors

Cancer ModelCombination AgentDosing ScheduleOutcomeReference
Lewis Lung Carcinoma (LL/2)Anti-PD-1This compound: 10 mg/kg, oral, 5 days/week; Anti-PD-1: 10 mg/kg, IP, twice a weekSignificant tumor growth inhibition compared to single agents.[4]
Renal Cell Carcinoma (RENCA)Anti-PD-1This compound: 5 mg/kg, oral, 5 days/week; Anti-PD-1: 10 mg/kg, IP, twice a weekEnhanced tumor growth inhibition and increased survival.[5]

Table 2: this compound in Combination with Chemotherapy

Cancer ModelCombination AgentDosing ScheduleOutcomeReference
Rhabdomyosarcoma (Rh10 Xenograft)VincristineThis compound: 2.5 mg/kg, oral, twice daily for 4 days/week; Vincristine: 1 mg/kg, IP, once a weekModest potentiation of vincristine activity.
Rhabdomyosarcoma (Rh10 & Rh18 Xenografts)Actinomycin DThis compound: 2.5 mg/kg, oral, twice daily for 4 days/week; Actinomycin D: 0.325 mg/kg, IP, onceModest potentiation of actinomycin D activity.
Small Cell Lung Cancer (H841 Xenograft)CisplatinThis compound: 25 mg/kg, oral, twice a week; Cisplatin: 3 mg/kg, IP, once a weekSignificantly decreased tumor growth compared to single agents.

Table 3: Pharmacokinetic Parameters of this compound in Mice

DoseCmax (ng/mL)Tmax (min)AUC0–12 h (h*ng/mL)Reference
2.5 mg/kg (oral, twice daily for 4 days)569.415435.6

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound combinations is key to elucidating their mechanisms of action.

This compound and Immune Checkpoint Inhibitors

This compound can enhance the efficacy of immune checkpoint inhibitors by modulating the tumor microenvironment. This includes increasing the infiltration and activity of cytotoxic T cells and reducing the number and suppressive function of myeloid-derived suppressor cells (MDSCs).

G This compound This compound HDAC1_3 HDAC1/3 This compound->HDAC1_3 inhibits MDSC Myeloid-Derived Suppressor Cells HDAC1_3->MDSC promotes function Treg Regulatory T cells HDAC1_3->Treg promotes function CD8_T_Cell CD8+ T Cells MDSC->CD8_T_Cell suppresses Treg->CD8_T_Cell suppresses PD1_PDL1 PD-1/PD-L1 Axis CD8_T_Cell->PD1_PDL1 expresses PD-1 Tumor_Cell Tumor Cell CD8_T_Cell->Tumor_Cell kills PD1_PDL1->CD8_T_Cell inhibits Tumor_Cell->PD1_PDL1 expresses PD-L1 Immune_Checkpoint_Inhibitor Immune Checkpoint Inhibitor Immune_Checkpoint_Inhibitor->PD1_PDL1 blocks

Caption: this compound and immune checkpoint inhibitor signaling pathway.

This compound and Chemotherapy

This compound can sensitize cancer cells to chemotherapy through various mechanisms, including cell cycle arrest and modulation of DNA damage repair pathways. For instance, in combination with cisplatin, this compound can lead to an upregulation of the pro-apoptotic protein Bim and the cell cycle inhibitor p21 through the activation of the FOXO1 transcription factor.

G This compound This compound HDAC1_3 HDAC1/3 This compound->HDAC1_3 inhibits Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage AKT AKT Pathway HDAC1_3->AKT activates FOXO1 FOXO1 AKT->FOXO1 inhibits p21 p21 FOXO1->p21 activates Bim Bim FOXO1->Bim activates Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bim->Apoptosis DNA_Damage->Apoptosis

Caption: this compound and cisplatin combination signaling pathway.

Conclusion

The rational combination of this compound with other anti-cancer therapies holds significant promise for improving patient outcomes. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust in vivo studies to further explore the potential of this compound combination therapies. Careful consideration of the experimental design, including the choice of animal model and the endpoints to be measured, is essential for generating meaningful and translatable results.

References

Application Notes and Protocols for Establishing Entinostat-Resistant Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat (MS-275) is a class I selective histone deacetylase (HDAC) inhibitor that has shown promise in clinical trials for various malignancies.[1] It modulates gene expression by increasing histone acetylation, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] However, as with many targeted therapies, the development of acquired resistance is a significant clinical challenge. The establishment of in vitro this compound-resistant cancer cell line models is crucial for elucidating the molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome or circumvent this resistance.

These application notes provide a detailed protocol for generating and characterizing this compound-resistant cancer cell lines. The methodologies described herein are based on established principles of in vitro drug resistance development and can be adapted to various cancer cell types.

Data Presentation: Quantitative Analysis of this compound Resistance

The primary method for quantifying this compound resistance is the determination of the half-maximal inhibitory concentration (IC50) and the calculation of the resistance factor (RF). The RF is the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line. An RF greater than 1 indicates resistance. While specific data for chronically-induced this compound resistant cell lines is limited in publicly available literature, the following tables provide representative IC50 values for parental cancer cell lines and an illustrative example of expected shifts in IC50 based on studies of resistance to other HDAC inhibitors, such as vorinostat, where a 2- to 3-fold increase in IC50 was observed.

Table 1: this compound IC50 Values in Parental Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)
HCT116Colon Cancer~2.0-3.0
A2780.IP2Ovarian Cancer0.57
SKOV3.IPOvarian Cancer5.8
ID8Ovarian Cancer (murine)4.7
Rh30Rhabdomyosarcoma1.11
Rh41Rhabdomyosarcoma0.265
Rh18Rhabdomyosarcoma0.840
SCLC Lines (sensitive)Small Cell Lung Cancer0.0003 - ~1.0
SCLC Lines (resistant)Small Cell Lung Cancerup to 29.1
HD-MB03Medulloblastoma0.575
MED8AMedulloblastoma0.6725

Note: IC50 values can vary depending on the assay conditions (e.g., incubation time, cell density). The data presented is a compilation from multiple sources for illustrative purposes.[3][4][5][6]

Table 2: Illustrative Example of IC50 Fold Change in an this compound-Resistant Cell Line Model

Cell LineParental IC50 (µM)Resistant IC50 (µM)Resistance Factor (Fold Change)
Example Cancer Cell Line0.51.53.0

This table provides a hypothetical example based on typical resistance fold-changes observed for HDAC inhibitors.[7][8]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cancer Cell Lines

This protocol describes the generation of this compound-resistant cancer cell lines using a continuous, stepwise dose-escalation method.[9][10]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (MS-275)

  • Dimethyl sulfoxide (DMSO) for this compound stock solution

  • Cell culture flasks, plates, and other consumables

  • Cell counting solution (e.g., Trypan Blue)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the parental IC50: Initially, perform a dose-response assay (e.g., MTT, SRB, or CellTiter-Glo) to determine the IC50 of this compound for the parental cell line.

  • Initial Exposure: Begin by continuously exposing the parental cells to a sub-lethal concentration of this compound, typically starting at IC10 or IC20.

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (usually after 2-3 passages), increase the concentration of this compound. A gradual increase of 1.5- to 2-fold is recommended.

  • Monitoring and Maintenance: At each concentration, monitor the cells for signs of toxicity and proliferation rate. The cells may initially show a slower growth rate, but a resistant population should eventually emerge. Maintain the cells at each concentration for several passages to ensure the stability of the resistant phenotype.

  • Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at different stages of the selection process. This allows for the recovery of the cells if they are lost and for later analysis of the evolution of resistance.

  • Confirmation of Resistance: After several months of continuous culture with increasing concentrations of this compound, the resistance of the cell line should be confirmed by performing a dose-response assay and comparing the IC50 value to that of the parental cell line. A significant increase in the IC50 (e.g., >3-fold) indicates the successful establishment of a resistant cell line.

  • Maintenance of Resistant Cell Line: The established resistant cell line should be continuously cultured in the presence of the highest tolerated concentration of this compound to maintain the resistant phenotype.

Protocol 2: Characterization of this compound-Resistant Cell Lines

Once an this compound-resistant cell line is established, it is essential to characterize its phenotype and explore the underlying mechanisms of resistance.

Materials:

  • Parental and this compound-resistant cell lines

  • Reagents for various assays (as described below)

Procedures:

  • Cell Proliferation and Viability Assays:

    • Perform dose-response curves for this compound and other relevant drugs (to assess cross-resistance) using assays such as MTT, SRB, or CellTiter-Glo.

    • Determine and compare the doubling times of the parental and resistant cell lines.

  • Apoptosis Assays:

    • Treat both parental and resistant cells with this compound and assess apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.

  • Cell Cycle Analysis:

    • Analyze the cell cycle distribution of parental and resistant cells, with and without this compound treatment, using propidium iodide staining and flow cytometry.[3]

  • Western Blot Analysis:

    • Investigate the expression levels of proteins involved in potential resistance pathways. This may include:

      • HDACs (HDAC1, HDAC3)

      • Cell cycle regulators (p21, cyclins)

      • Apoptosis-related proteins (Bcl-2, Bcl-xL, c-FLIP)[11][12]

      • Signaling pathway components (p-Akt, p-ERK, Her-2)[13]

      • Drug efflux pumps (e.g., MDR1)

  • Gene Expression Analysis:

    • Use quantitative real-time PCR (qRT-PCR) or RNA sequencing to analyze changes in the expression of genes associated with drug resistance and the identified signaling pathways.

  • Cross-Resistance Profile:

    • Evaluate the sensitivity of the this compound-resistant cell line to other HDAC inhibitors and cytotoxic agents to determine its cross-resistance profile.[14]

Visualization of Workflows and Pathways

Experimental Workflow for Establishing this compound-Resistant Cell Lines

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Characterization start Parental Cancer Cell Line ic50 Determine Parental IC50 for this compound start->ic50 expose Continuous Exposure to Sub-lethal this compound (e.g., IC10-IC20) ic50->expose adapt Cell Adaptation and Steady Proliferation expose->adapt increase Stepwise Increase in This compound Concentration (1.5-2x) adapt->increase monitor Monitor and Passage increase->monitor monitor->adapt Repeat Cycle cryo Cryopreserve Stocks at each stage monitor->cryo confirm Confirm Resistance: Compare IC50s (Resistant vs. Parental) monitor->confirm characterize Phenotypic and Molecular Characterization confirm->characterize maintain Maintain Resistant Line in this compound-containing medium characterize->maintain

Caption: Workflow for generating this compound-resistant cell lines.

Potential Signaling Pathways Implicated in this compound Resistance

G cluster_0 HDAC Inhibition cluster_1 Cellular Effects cluster_2 Potential Resistance Mechanisms This compound This compound hdac HDAC1/HDAC3 This compound->hdac Inhibits acetylation Histone Hyperacetylation hdac->acetylation p21 p21 (CDKN1A) Upregulation acetylation->p21 apoptosis Apoptosis acetylation->apoptosis cell_cycle G1/G2 Cell Cycle Arrest p21->cell_cycle bcl2 ↑ Bcl-2 / Bcl-xL (Anti-apoptotic) bcl2->apoptosis Inhibits pi3k ↑ PI3K/Akt Pathway (Survival) pi3k->apoptosis Inhibits mapk ↑ MAPK/ERK Pathway (Proliferation) mapk->cell_cycle Promotes mdr1 ↑ MDR1 (Drug Efflux) mdr1->this compound Efflux

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Acquired Resistance to Entinostat

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers encountering acquired resistance to Entinostat in cancer cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify potential resistance mechanisms and design experiments to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[1][2] By inhibiting these enzymes, this compound leads to an increase in the acetylation of histones and other proteins. This alters chromatin structure and modulates gene expression, which can reactivate tumor suppressor genes, induce cell cycle arrest, and promote apoptosis in cancer cells.[2]

Q2: My cancer cell line has developed resistance to this compound. What are the common underlying mechanisms?

Acquired resistance to this compound, and HDAC inhibitors in general, can arise from several mechanisms:

  • Alterations in Drug Target and Efflux: Changes in the expression or mutation of HDAC enzymes can reduce drug binding. Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove this compound from the cell.

  • Activation of Pro-Survival and Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound. Common examples include the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation.

  • Changes in Apoptotic Pathways: Upregulation of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, can make cancer cells more resistant to this compound-induced cell death.

  • Metabolic Reprogramming: Resistant cells may alter their metabolic pathways to support survival and proliferation despite treatment. This can involve shifts in glucose, lipid, and amino acid metabolism to maintain energy production and redox balance.

Q3: How can I confirm that my cell line has developed resistance to this compound?

The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) and suspected resistant cell lines. A significant increase in the IC50 value in the resistant cell line compared to the parental line indicates acquired resistance. This is typically measured using a cell viability assay, such as the MTT or resazurin assay.

Troubleshooting Guides

Problem 1: Increased IC50 of this compound in my long-term treated cell line.

This is a classic indication of acquired resistance. The following steps will help you investigate the potential mechanisms.

Initial Verification:

  • Confirm IC50 Shift: Perform a dose-response experiment with a cell viability assay (e.g., MTT) to quantify the fold-change in IC50 between your parental and suspected resistant cell lines.

  • Check for Contamination: Ensure your cell lines are not contaminated (e.g., with mycoplasma) or misidentified.

Investigating Potential Mechanisms:

Potential Cause Recommended Experiment Expected Outcome in Resistant Cells
Target Alteration Western Blot for HDAC1 and HDAC3Altered protein levels (up or down)
Increased Drug Efflux qPCR for ABCB1 (MDR1) gene expressionIncreased mRNA levels
Bypass Pathway Activation Western Blot for key signaling proteins (p-Akt, p-ERK)Increased phosphorylation of Akt and/or ERK
Altered Apoptotic Threshold Western Blot for Bcl-2 and Bcl-xLIncreased protein levels
Problem 2: No significant increase in histone acetylation after this compound treatment in the resistant cell line.

This suggests that this compound is not effectively inhibiting its target (HDACs) or that compensatory mechanisms are at play.

Potential Cause Recommended Experiment Expected Outcome in Resistant Cells
Reduced Drug Uptake/Increased Efflux qPCR for ABCB1 (MDR1) and other drug transportersIncreased expression of efflux pump genes
HDAC1/HDAC3 Overexpression or Mutation Western Blot for HDAC1/HDAC3; Sequencing of HDAC1/3 genesIncreased HDAC protein levels; mutations in the drug-binding domain
Compensatory Deacetylase Activity Western Blot for other HDAC classesUpregulation of other HDACs

Quantitative Data Summary

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeIC50 (Sensitive)IC50 (Resistant)Fold Change
Rhabdomyosarcoma (Rh30)Rhabdomyosarcoma~1110 nM[3]Not Reported-
Rhabdomyosarcoma (Rh41)Rhabdomyosarcoma~265 nM[3]Not Reported-
Bladder Cancer (J82)Bladder CancerData not specifiedData not specified-
Bladder Cancer (T24)Bladder CancerData not specifiedData not specified-

Note: Specific IC50 values for this compound-resistant cell lines are not widely published. The values for sensitive lines are provided as a baseline. Researchers will need to determine these values empirically for their generated resistant lines.

Key Experimental Protocols

Generation of this compound-Resistant Cell Lines

Objective: To develop a cancer cell line with acquired resistance to this compound through continuous, long-term exposure.

Methodology:

  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using an MTT or similar cell viability assay.

  • Initial Drug Exposure: Begin by treating the parental cells with this compound at a concentration equal to their IC50.

  • Dose Escalation: Once the cells resume a normal growth rate, increase the this compound concentration by 1.5- to 2-fold.

  • Repeat and Expand: Continue this process of dose escalation and cell expansion for several months.

  • Confirmation of Resistance: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell line and compare it to the parental line. A significant increase confirms resistance.

  • Cryopreservation: Cryopreserve vials of the resistant cell line at different passages.

Western Blot for Histone Acetylation and Signaling Proteins

Objective: To assess the level of histone acetylation and the activation state of key signaling proteins in sensitive versus resistant cells.

Methodology:

  • Cell Lysis: Treat sensitive and resistant cells with and without this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-Histone H3, total Histone H3, p-Akt, total Akt, p-ERK, total ERK, Bcl-2, Bcl-xL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

Quantitative PCR (qPCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of genes potentially involved in this compound resistance, such as drug transporters.

Methodology:

  • RNA Extraction: Extract total RNA from sensitive and resistant cells using a commercial kit (e.g., TRIzol or RNeasy).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for the target gene (e.g., ABCB1) and a housekeeping gene (e.g., GAPDH or ACTB).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in resistant cells compared to sensitive cells.

Visualizations

experimental_workflow_for_resistance_investigation Experimental Workflow for Investigating this compound Resistance cluster_characterization Characterization of Resistant Phenotype cluster_mechanism Investigation of Resistance Mechanisms cluster_validation Validation of Mechanisms start Observation: Increased IC50 to this compound cell_viability Cell Viability Assay (MTT) Confirm IC50 Shift start->cell_viability western_histone Western Blot for Acetylated Histones start->western_histone qpcr_efflux qPCR for Drug Efflux Pumps (ABCB1) cell_viability->qpcr_efflux western_pathways Western Blot for Bypass Pathways (p-Akt, p-ERK) cell_viability->western_pathways western_apoptosis Western Blot for Apoptosis Regulators (Bcl-2) cell_viability->western_apoptosis sirna siRNA Knockdown of Candidate Genes qpcr_efflux->sirna western_pathways->sirna western_apoptosis->sirna combination_therapy Test Combination Therapy (e.g., with PI3K inhibitor) sirna->combination_therapy

Caption: Workflow to investigate acquired this compound resistance.

bypass_signaling_pathways Bypass Signaling Pathways in this compound Resistance This compound This compound hdac1_3 HDAC1/3 This compound->hdac1_3 inhibits acetylation Increased Histone Acetylation hdac1_3->acetylation deacetylates gene_expression Altered Gene Expression (e.g., Tumor Suppressors) acetylation->gene_expression apoptosis Apoptosis / Cell Cycle Arrest gene_expression->apoptosis rtk Receptor Tyrosine Kinases (RTKs) pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt akt->apoptosis inhibits survival Cell Survival & Proliferation akt->survival promotes raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->apoptosis inhibits erk->survival promotes

Caption: Activation of PI3K/Akt and MAPK/ERK bypass pathways.

References

Entinostat solubility issues in aqueous solutions and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Entinostat in aqueous solutions and cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a hydrophobic compound with poor solubility in water and ethanol.[1][2] It is, however, soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] For in vivo studies, specific formulations using co-solvents like PEG300 and Tween-80 are necessary to achieve sufficient solubility.[4][5]

Q2: Can I dissolve this compound directly in aqueous buffers like PBS?

A2: It is not recommended to dissolve this compound directly in aqueous buffers like Phosphate-Buffered Saline (PBS) due to its low water solubility.[1][5] Doing so will likely result in precipitation. A common method is to first dissolve this compound in DMSO to create a concentrated stock solution, which can then be further diluted in aqueous buffers or cell culture media.[3]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: The most recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous DMSO.[3][5] It is crucial to use fresh DMSO, as moisture can reduce the solubility of the compound.[5]

Q4: How should I store this compound powder and stock solutions?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] Stock solutions in DMSO should be stored at -80°C for up to one year, or at -20°C for up to six months.[4] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing and using this compound solutions in experimental settings.

Problem 1: this compound powder is not dissolving in DMSO.

  • Possible Cause: The concentration you are trying to achieve is too high, or the DMSO has absorbed moisture.

  • Troubleshooting Steps:

    • Ensure you are using fresh, anhydrous DMSO.[5]

    • Gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[6][7]

    • If the powder still does not dissolve, you may need to prepare a less concentrated stock solution.

Problem 2: Precipitation occurs when diluting the DMSO stock solution in cell culture media or PBS.

  • Possible Cause: The final concentration of this compound in the aqueous solution is above its solubility limit, or the final percentage of DMSO is too low to maintain solubility.

  • Troubleshooting Steps:

    • Increase the final percentage of DMSO in your working solution. However, be mindful that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in cell culture media below 0.5%, and ideally at or below 0.1%.[4][8]

    • Prepare an intermediate dilution of the DMSO stock in your cell culture medium before making the final dilution.

    • Ensure rapid mixing of the DMSO stock into the aqueous solution to avoid localized high concentrations that can lead to precipitation.

    • For in vivo preparations, a co-solvent system is often necessary. A common formulation is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.[4]

Problem 3: The prepared this compound solution appears cloudy or has visible particles.

  • Possible Cause: The compound has not fully dissolved or has precipitated out of solution.

  • Troubleshooting Steps:

    • Visually inspect the solution before use. If it is not clear, do not use it in your experiment.

    • Try to redissolve the compound by gentle warming or sonication.[6][7]

    • If the solution remains cloudy, it is best to prepare a fresh solution.

Below is a troubleshooting workflow to help diagnose and resolve solubility issues with this compound.

G start Start: this compound Solubility Issue issue What is the issue? start->issue powder_dissolve Powder not dissolving in DMSO issue->powder_dissolve Powder precipitation Precipitation upon dilution issue->precipitation Dilution cloudy_solution Solution is cloudy/has particles issue->cloudy_solution Appearance check_dmso Use fresh, anhydrous DMSO powder_dissolve->check_dmso check_final_dmso Ensure final DMSO is <0.5% precipitation->check_final_dmso re_dissolve Attempt to redissolve (warm/sonicate) cloudy_solution->re_dissolve warm_sonicate Gently warm (37°C) or sonicate check_dmso->warm_sonicate lower_conc Prepare a lower concentration stock warm_sonicate->lower_conc end End: Issue Resolved lower_conc->end intermediate_dilution Perform intermediate dilution check_final_dmso->intermediate_dilution rapid_mixing Ensure rapid mixing intermediate_dilution->rapid_mixing rapid_mixing->end prepare_fresh Prepare fresh solution re_dissolve->prepare_fresh prepare_fresh->end

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various solvents and formulations.

Table 1: Solubility in Common Solvents

SolventConcentrationNotesReference
DMSO≥ 75 mg/mL (199.25 mM)Use fresh, anhydrous DMSO.[5] Warming and sonication can aid dissolution.[4][4][5]
Ethanol~2 mg/mLSparingly soluble.[3]
Water0.00574 mg/mLVery poorly soluble.[2]
DMSO:PBS (1:1, pH 7.2)~0.5 mg/mLPrepared by diluting a DMSO stock solution.[3]

Table 2: Formulations for In Vivo Studies

FormulationAchievable ConcentrationReference
5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline≥ 2.5 mg/mL (6.64 mM)[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.53 mM)[4]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (5.53 mM)[4]
10% DMSO, 90% corn oil≥ 2.08 mg/mL (5.53 mM)[4]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 376.41 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the required amount of this compound powder. For 1 mL of a 50 mM stock solution, you will need 18.82 mg of this compound.

    • Add the this compound powder to a sterile vial.

    • Add the appropriate volume of anhydrous DMSO. For a 50 mM stock, add 1 mL of DMSO for every 18.82 mg of this compound.

    • To aid dissolution, the vial can be warmed to 60°C and subjected to ultrasonication.[4]

    • Vortex the solution until the this compound is completely dissolved and the solution is clear.

    • Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

  • Materials:

    • 50 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for your cell line.[9]

  • Procedure:

    • Thaw an aliquot of the 50 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[4][8]

    • For example, to prepare a 10 µM working solution from a 50 mM stock, you can perform a 1:5000 dilution. This can be done in multiple steps to ensure accuracy.

    • Add the final diluted this compound solution to your cell culture plates.

    • Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as your experimental conditions.

The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability.

G start Start: Cell Viability Assay seed_cells Seed cells in a 96-well plate and allow to adhere overnight start->seed_cells prepare_this compound Prepare serial dilutions of this compound in culture medium from a DMSO stock seed_cells->prepare_this compound add_drug Add this compound dilutions and a vehicle control (DMSO) to the cells prepare_this compound->add_drug incubate Incubate cells for the desired time period (e.g., 24, 48, 72 hours) add_drug->incubate viability_assay Perform a cell viability assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay read_plate Read the plate using a plate reader viability_assay->read_plate analyze_data Analyze the data and calculate IC50 values read_plate->analyze_data end End: Results analyze_data->end G This compound This compound hdac HDAC1/HDAC3 This compound->hdac inhibits histones Histones hdac->histones deacetylates acetyl_histones Acetylated Histones histones->acetyl_histones acetylation open_chromatin Open Chromatin (Gene Transcription) acetyl_histones->open_chromatin chromatin Condensed Chromatin (Gene Silencing) chromatin->histones tsg Tumor Suppressor Genes (e.g., p21, p27) open_chromatin->tsg activates transcription of cell_cycle_arrest Cell Cycle Arrest tsg->cell_cycle_arrest apoptosis Apoptosis tsg->apoptosis differentiation Differentiation tsg->differentiation

References

Potential off-target effects of Entinostat in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Entinostat in preclinical models. All quantitative data is summarized in tables, and detailed experimental protocols are provided for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inhibitor of Class I and IV histone deacetylases (HDACs).[1] It has the highest potency against HDAC1, with significant but lesser activity against HDAC2 and HDAC3.[2] By inhibiting these enzymes, this compound leads to an increase in histone acetylation, which alters chromatin structure and gene expression, ultimately resulting in cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]

Q2: Is this compound selective for specific HDAC isoforms?

Yes, this compound is selective for Class I HDACs (HDAC1, HDAC2, and HDAC3).[2][3][4] It has no reported activity against HDAC8 or any Class II HDACs.[2]

Q3: What are the known off-target effects of this compound in preclinical models?

Q4: What concentrations of this compound are typically effective in in-vitro experiments?

The effective concentration of this compound can vary significantly depending on the cell line. In vitro IC50 values for cell viability have been reported to range from the nanomolar to the low micromolar range (e.g., 280 nM to 1300 nM in rhabdomyosarcoma cell lines).[8] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell model.

Q5: How can I confirm that this compound is active in my cells?

The most common method to confirm the biological activity of this compound is to measure the level of histone acetylation, particularly of histone H3 and H4, by Western blot. An increase in acetylated histones indicates that this compound is effectively inhibiting its target HDACs.[1]

Data Presentation: this compound In-Vitro and In-Vivo Effects

Table 1: On-Target and Off-Target Inhibitory Activity of this compound

TargetAssay TypeIC50 / Apparent KiReference
HDAC1Cell-free243 nM[4]
HDAC1Cell-free~73 nM (Ki)[9]
HDAC2Cell-free453 nM[4]
HDAC2Cell-free~73 nM (Ki)[9]
HDAC3Cell-free248 nM[4]
HDAC3Cell-free~27 nM (Ki)[9]

Table 2: Effects of this compound on Cell Viability in Preclinical Cancer Models

Cell LineCancer TypeAssayIC50Reference
Rh41RhabdomyosarcomaCalcein AM265 nM[1]
Rh18RhabdomyosarcomaCalcein AM840 nM[1]
Rh30RhabdomyosarcomaCalcein AM1110 nM[1]
B-cell lymphoma cell linesB-cell lymphomaCell Titer Glo0.5 - 1 µM[10]

Experimental Protocols & Troubleshooting

Western Blot for Histone Acetylation

This protocol is for detecting changes in histone H3 and H4 acetylation following this compound treatment.

Diagram: Western Blot Workflow

WesternBlot_Workflow cluster_prep Sample Preparation cluster_wb Western Blotting cell_culture 1. Cell Culture & this compound Treatment harvest 2. Cell Harvest cell_culture->harvest extraction 3. Histone Extraction harvest->extraction quant 4. Protein Quantification extraction->quant denature 5. Sample Denaturation quant->denature sds_page 6. SDS-PAGE denature->sds_page transfer 7. Protein Transfer to Membrane sds_page->transfer blocking 8. Blocking transfer->blocking pri_ab 9. Primary Antibody Incubation (e.g., anti-acetyl-H3) blocking->pri_ab wash1 10. Washing pri_ab->wash1 sec_ab 11. Secondary Antibody Incubation wash1->sec_ab wash2 12. Washing sec_ab->wash2 detection 13. Signal Detection wash2->detection

Caption: Workflow for Western Blot analysis of histone acetylation.

Protocol:

  • Cell Treatment and Lysis:

    • Plate cells at an appropriate density and treat with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time (e.g., 24-48 hours).

    • Harvest cells and perform histone extraction using an acid extraction method or a commercial kit.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford).

  • Sample Preparation and SDS-PAGE:

    • For each sample, dilute 15-20 µg of protein in Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load the samples onto a 15% SDS-polyacrylamide gel and run the gel until adequate separation of low molecular weight proteins is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For small proteins like histones, a 0.2 µm pore size membrane is recommended.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for acetylated histone H3 or H4 overnight at 4°C with gentle agitation. A primary antibody against total histone H3 or H4 should be used on a separate blot or after stripping as a loading control.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Troubleshooting Guide: Western Blot

IssuePotential CauseSuggested Solution
No or Weak Signal Insufficient protein loaded.Increase the amount of protein loaded per lane.
Inefficient antibody binding.Optimize primary antibody concentration and incubation time.
Poor protein transfer.Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
High Background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too high.Decrease the concentration of the primary or secondary antibody.
Inadequate washing.Increase the number and duration of wash steps.[11]
Multiple or Unexpected Bands Protein degradation.Add protease inhibitors to lysis buffer and keep samples on ice.
Non-specific antibody binding.Use a more specific primary antibody or perform a negative control experiment (e.g., with a blocking peptide).
Cell Viability Assay (MTT/XTT or Resazurin-based)

This protocol measures the metabolic activity of cells as an indicator of cell viability following this compound treatment.

Diagram: Cell Viability Assay Workflow

CellViability_Workflow seed 1. Seed Cells in 96-well Plate treat 2. Treat with this compound (Dose-response) seed->treat incubate 3. Incubate for 24-72 hours treat->incubate reagent 4. Add Viability Reagent (e.g., MTT, Resazurin) incubate->reagent incubate2 5. Incubate (1-4 hours) reagent->incubate2 read 6. Measure Absorbance or Fluorescence incubate2->read analyze 7. Analyze Data & Calculate IC50 read->analyze

Caption: General workflow for a cell viability assay.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours in a cell culture incubator.

  • Addition of Viability Reagent:

    • Add the viability reagent (e.g., MTT or Resazurin) to each well according to the manufacturer's instructions.

  • Incubation and Measurement:

    • Incubate the plate for 1-4 hours to allow for the conversion of the reagent by metabolically active cells.

    • If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle-treated control cells (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Troubleshooting Guide: Cell Viability Assays

IssuePotential CauseSuggested Solution
High Variability Between Replicates Uneven cell seeding.Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Inconsistent IC50 Values Different cell passage numbers or confluency.Use cells within a consistent passage number range and seed them to reach a similar confluency at the time of treatment.
Fluctuation in incubation time.Maintain consistent incubation times for drug treatment and reagent incubation.
Drug-Reagent Interaction The chemical properties of this compound may interfere with the assay.Run a control with this compound and the viability reagent in cell-free medium to check for any direct chemical reaction.
Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.

Diagram: Cell Cycle Analysis Signaling

CellCycle_Signaling This compound This compound hdac1_3 HDAC1/3 This compound->hdac1_3 p21 p21 (CDKN1A) Upregulation hdac1_3->p21 Repression of Transcription g1_arrest G1 Phase Cell Cycle Arrest p21->g1_arrest

Caption: this compound's effect on the cell cycle via p21.

Protocol:

  • Cell Treatment:

    • Treat cells with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • Use appropriate software to gate out debris and doublets and to model the cell cycle distribution (G0/G1, S, and G2/M phases).

Troubleshooting Guide: Cell Cycle Analysis

IssuePotential CauseSuggested Solution
High CV of G1 Peak Inconsistent staining or sample handling.Ensure cells are added dropwise into cold ethanol while vortexing. Run samples at a low flow rate on the cytometer.[12]
Cell clumps.Filter the cell suspension through a nylon mesh before analysis. Use a doublet discrimination gate during data analysis.[13]
No Clear G2/M Peak Cells are not proliferating.Ensure cells are in the logarithmic growth phase at the time of treatment. Optimize cell culture conditions.[13]
Contact inhibition.Do not let cells become over-confluent before harvesting as this can cause them to arrest in G0/G1.[13]
Sub-G1 Peak (Apoptosis) Obscures G1 Peak High level of drug-induced apoptosis.Consider a shorter treatment time or lower drug concentration. Co-stain with an apoptosis marker like Annexin V to differentiate apoptotic cells.

References

Navigating Entinostat Experiments: A Technical Support Guide for Consistent Results

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals utilizing the HDAC inhibitor Entinostat now have a dedicated resource to address experimental inconsistencies and optimize their research outcomes. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate smoother, more reproducible experiments.

Inconsistencies in in vitro experiments with this compound can arise from a multitude of factors, including compound stability, handling, and variations in experimental setup. This guide aims to provide clear, actionable solutions to common challenges encountered in the lab.

Troubleshooting Guide & FAQs

This section addresses specific issues that may lead to inconsistent results in this compound experiments.

Question: My cell viability results with this compound are not consistent between experiments. What are the potential causes and solutions?

Answer: Inconsistent cell viability results are a common challenge. Several factors can contribute to this variability:

  • Compound Solubility and Stability: this compound is insoluble in water and aqueous buffers like PBS, but soluble in DMSO.[1][2] Ensure the compound is fully dissolved in high-quality, anhydrous DMSO before further dilution in culture media.[3] Prepare fresh dilutions from a concentrated DMSO stock for each experiment, as repeated freeze-thaw cycles of diluted solutions can lead to precipitation and degradation.

  • Cell Density: The number of cells seeded can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of this compound to achieve the same effect. It is crucial to standardize cell seeding density across all experiments.

  • DMSO Concentration: High concentrations of DMSO can be toxic to cells. The final concentration of DMSO in the cell culture medium should be kept constant across all wells (including controls) and ideally should not exceed 0.5%.

  • Incubation Time: The effects of this compound on cell viability are time-dependent.[4] Shorter or longer incubation times will yield different results. Ensure that the incubation period is consistent across all replicate experiments.

  • Lot-to-Lot Variability: It is advisable to purchase a single large lot of this compound for a series of experiments to minimize variability.[5] If switching to a new lot, it is essential to perform a bridging experiment to compare the potency of the new lot against the old one.

Question: I am not observing the expected increase in histone acetylation after this compound treatment in my western blots. What should I check?

Answer: A lack of detectable histone hyperacetylation is a key indicator of a problem with the experimental setup. Here are some troubleshooting steps:

  • Compound Activity: Verify the activity of your this compound stock. If possible, test it in a sensitive cell line known to respond to this compound.

  • Lysis Buffer Composition: Ensure your lysis buffer contains a histone deacetylase inhibitor (like Trichostatin A or sodium butyrate) to prevent deacetylation during sample preparation.

  • Antibody Selection: Use an antibody that specifically recognizes the acetylated form of the histone of interest (e.g., acetyl-Histone H3 or acetyl-Histone H4). Validate the antibody to ensure it is specific and sensitive enough to detect the changes.

  • Loading Controls: Use total histone H3 or another non-modified histone as a loading control, rather than housekeeping genes like GAPDH or beta-actin, as their expression can sometimes be affected by HDAC inhibitors.

  • Transfer Efficiency: Histones are small, basic proteins and may be difficult to transfer efficiently to a PVDF or nitrocellulose membrane. Using a smaller pore size membrane (e.g., 0.2 µm) can improve retention.[6]

Question: The IC50 value I determined for this compound in my cell line is different from published values. Why might this be?

Answer: Discrepancies in IC50 values are common and can be attributed to several factors:

  • Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and free from contamination. High passage numbers can lead to genetic drift and altered drug sensitivity.

  • Assay Type: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.[7][8]

  • Serum Concentration: The concentration of fetal bovine serum (FBS) in the culture medium can affect the bioavailability and efficacy of this compound. Standardize the serum concentration in all experiments.

  • Calculation Method: The mathematical model used to calculate the IC50 from the dose-response curve can influence the final value. Use a consistent analysis method for all experiments.

Data Presentation

Table 1: this compound (MS-275) Properties

PropertyValueReference
Molecular Weight 376.41 g/mol [1][2]
Solubility DMSO: 75 mg/mL (199.25 mM)[1][3]
Water: Insoluble[1][2]
Ethanol: Insoluble[1]
Storage Powder: 3 years at -20°C[9]
In solvent: 1 year at -80°C[9]

Table 2: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HDAC1 (cell-free) -0.51[3]
HDAC3 (cell-free) -1.7[3]
A2780 Ovarian Cancer4.71[3]
Calu-3 Lung Cancer0.0415[3]
HL-60 Leukemia0.0415[3]
K562 Leukemia0.0415[3]
HT-29 Colon Cancer0.0415[3]
Rh30 Rhabdomyosarcoma1.11[10]
Rh41 Rhabdomyosarcoma0.265[10]
Raji Burkitt's Lymphoma0.5 - 1.0[4]
RL B-cell Lymphoma0.5 - 1.0[4]
SCLC cell lines Small Cell Lung Cancer0.0003 - 29.1[11]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. The final DMSO concentration should be constant in all wells. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (medium with DMSO only).

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

2. Western Blot for Histone Acetylation

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Separate the proteins on a high-percentage (e.g., 15%) polyacrylamide gel to resolve the small histone proteins.

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane.[6]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total Histone H3).

Visualizations

Entinostat_Signaling_Pathway This compound This compound HDAC1_3 HDAC1/HDAC3 This compound->HDAC1_3 Inhibits Histones Histones HDAC1_3->Histones Deacetylates Acetylation Increased Histone Acetylation Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Tumor_Suppressors Tumor Suppressor Gene Re-expression (e.g., p21) Gene_Expression->Tumor_Suppressors Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressors->Cell_Cycle_Arrest

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Entinostat_Prep 2. Prepare this compound Stock (in anhydrous DMSO) Seeding 3. Seed Cells Entinostat_Prep->Seeding Treatment 4. Treat with this compound (and controls) Seeding->Treatment Incubation 5. Incubate (e.g., 72h) Treatment->Incubation Viability 6a. Cell Viability Assay Incubation->Viability Western 6b. Protein Extraction & Western Blot Incubation->Western FACS 6c. Cell Cycle Analysis (FACS) Incubation->FACS

Caption: General experimental workflow for in vitro this compound studies.

Troubleshooting_Tree Start Inconsistent Results? Check_Reagent Check Reagent Prep & Storage Start->Check_Reagent Check_Cells Check Cell Health & Density Start->Check_Cells Check_Protocol Review Protocol Parameters Start->Check_Protocol Solubility Is this compound fully dissolved in fresh DMSO? Check_Reagent->Solubility Storage Are aliquots single-use? Check_Reagent->Storage Contamination Mycoplasma test? Check_Cells->Contamination Density Is seeding density consistent? Check_Cells->Density Incubation Consistent incubation time? Check_Protocol->Incubation Controls Are controls behaving as expected? Check_Protocol->Controls

Caption: Decision tree for troubleshooting inconsistent this compound results.

References

Strategies to enhance Entinostat delivery to tumor tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the delivery of Entinostat to tumor tissues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the systemic delivery of free this compound?

A1: The primary challenges include dose-limiting systemic toxicities and overcoming drug resistance.[1][2] Nano-encapsulation and combination therapies are being explored to mitigate these issues by improving tumor-specific delivery and modulating the tumor microenvironment.[1][2][3]

Q2: What is the primary mechanism by which this compound enhances the efficacy of immunotherapies?

A2: this compound, a class I Histone Deacetylase (HDAC) inhibitor, can "prime" the tumor microenvironment, making it more responsive to immunotherapy agents like checkpoint inhibitors.[4] It helps remodel the tumor immune microenvironment by reducing immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while increasing the infiltration of cytotoxic CD8+ T cells.[5][6][7][8][9] This action turns an immunologically "cold" tumor into a "hot" one, thereby enhancing the antitumor immune response.[10][11]

Q3: What are the advantages of using nanoparticle-based systems for this compound delivery?

A3: Nanoparticle-based delivery systems offer several advantages:

  • Reduced Systemic Toxicity: Encapsulation can mitigate side effects associated with the free drug.[1][3]

  • Enhanced Tumor Accumulation: Nanoparticles can accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect.[12][13]

  • Co-delivery of Therapeutics: They allow for the simultaneous delivery of this compound and other synergistic agents (e.g., chemotherapy, other targeted drugs) at optimal ratios.[1][14]

  • Improved Pharmacokinetics: Nanocarriers can improve the drug's stability and circulation time.[15][16]

Q4: Can this compound be used to overcome resistance to other cancer therapies?

A4: Yes, preclinical and clinical studies suggest that this compound can help overcome resistance to various treatments. It has been shown to restore sensitivity to endocrine therapies in breast cancer and enhance the efficacy of chemotherapy agents like cisplatin in resistant small cell lung cancer cells.[2][17] It achieves this by epigenetically modulating gene expression, including the re-expression of silenced tumor suppressor genes or hormone receptors.[2][18]

Troubleshooting Guides

Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticles
Potential Cause Troubleshooting Step Rationale
Poor drug solubility in the organic phase Screen different organic solvents (e.g., acetone, acetonitrile, dichloromethane) or use a co-solvent system. For instance, dissolving this compound in a small amount of DMSO before adding it to the primary organic phase (e.g., acetone) can improve its solubility.[1]The drug must be fully dissolved in the organic phase during nanoprecipitation to be efficiently encapsulated as the solvent is dispersed into the aqueous phase.
Suboptimal polymer-to-drug ratio Systematically vary the initial mass ratio of the polymer (e.g., PLGA) to this compound. Start with a higher polymer concentration and titrate downwards.An excess of polymer can create more space for the drug to be entrapped, but too much can lead to larger particle sizes or aggregation. Finding the optimal ratio is key for maximizing loading.
Rapid drug precipitation Modify the mixing process. Ensure the organic phase is added dropwise into the aqueous phase under vigorous and constant stirring.[1]A slower, more controlled mixing allows for more uniform nanoparticle formation and prevents the drug from crashing out of solution before it can be encapsulated.
Issue 2: High Systemic Toxicity or Off-Target Effects in In Vivo Models
Potential Cause Troubleshooting Step Rationale
Premature drug release from nanocarrier Modify the nanoparticle composition. Use a polymer with a slower degradation rate or a higher molecular weight. Cross-linking the polymer shell can also increase stability.A more stable nanocarrier will prevent the premature release of this compound into systemic circulation, ensuring more of the drug reaches the tumor site before being released.[13]
Non-specific uptake by healthy tissues Surface-modify the nanoparticles with polyethylene glycol (PEG), a process known as PEGylation.[1][16]PEG creates a hydrophilic shield around the nanoparticle, reducing opsonization (recognition by the immune system) and non-specific uptake by the reticuloendothelial system (RES), thereby prolonging circulation time.
Lack of active targeting Conjugate tumor-specific ligands (e.g., antibodies, peptides, aptamers) to the nanoparticle surface.[12][19]Active targeting moieties guide the nanocarrier to bind specifically to receptors overexpressed on cancer cells, increasing drug concentration at the tumor site while minimizing exposure to healthy tissues.
Issue 3: Lack of Synergy in Combination Therapy Experiments
Potential Cause Troubleshooting Step Rationale
Suboptimal dosing schedule Administer this compound as a "priming" agent before the second therapeutic agent. For example, a 1-2 week lead-in with this compound before starting an immune checkpoint inhibitor has been used in clinical trials.[4][20]This compound's epigenetic modifications take time to alter the tumor microenvironment. Priming allows these changes to occur, making the tumor more susceptible to the subsequent therapy.
Incorrect drug ratio for co-formulation Perform in vitro synergy studies (e.g., using the Chou-Talalay method) across a range of molar ratios to identify the most synergistic combination for your specific cell line.[1]The synergistic effect of two drugs is often highly dependent on their relative concentrations. Co-encapsulating them at a synergistic ratio ensures optimal therapeutic effect at the tumor site.
Tumor model is non-responsive Analyze the baseline characteristics of your tumor model. This compound's immunomodulatory effects may be less pronounced in tumors with very low mutational burden or inherent deficiencies in antigen presentation machinery (APM).[11][21]The mechanism of synergy often relies on specific molecular pathways. For immunotherapy combinations, a tumor must have some baseline immunogenicity for this compound to effectively enhance the response.

Data Presentation: Nanoparticle Formulations

The following table summarizes physicochemical properties of this compound-loaded nanoparticles from published literature.

Table 1: Physicochemical Properties of this compound-Loaded Nanoparticles

FormulationPolymer SystemAvg. Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (DL)Reference
EnNPs PLGA209.43 ± 4.20.108 ± 0.05-7.45 ± 3.6517.06 ± 0.88 µg/mg polymer[3]
RGNPs PLGA208.56 ± 6.130.12 ± 0.04-7.42 ± 2.31N/A (RG7388 loaded)[3]
Bel-LPNs Lipid-PLGA Hybrid166.6 ± 19.95N/AN/A94.5 ± 5.1% (Encapsulation Eff.)[15]

Note: EnNPs = this compound-loaded Nanoparticles; RGNPs = RG7388-loaded Nanoparticles; Bel-LPNs = Belinostat-loaded Lipid-Polymer Hybrid Nanoparticles. Belinostat is another HDAC inhibitor.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA-PEG Nanoparticles

This protocol is adapted from a nanoprecipitation method described for encapsulating HDAC inhibitors.[1][3]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(ethylene glycol)-PLGA block copolymer (PEG-PLGA)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Pluronic F-68 (or other suitable surfactant)

  • Deionized water

Procedure:

  • Prepare the Organic Phase:

    • Dissolve a blend of PLGA and PEG-PLGA (e.g., 15 mg PLGA and 5 mg PEG-PLGA) in 1 mL of acetone.

    • In a separate microfuge tube, dissolve 1 mg of this compound in 100 µL of DMSO.

    • Add the dissolved this compound solution to the polymer-acetone solution and vortex thoroughly.

  • Prepare the Aqueous Phase:

    • Prepare an aqueous solution containing a surfactant (e.g., 0.01% w/v Pluronic F-68) in deionized water.

  • Nanoprecipitation:

    • While stirring the aqueous phase vigorously on a magnetic stir plate, add the organic phase dropwise.

    • Observe for the formation of a milky-white nanoparticle suspension.

  • Solvent Evaporation & Purification:

    • Leave the suspension stirring in a fume hood for at least 4 hours (or overnight) to allow for the complete evaporation of acetone.

    • Purify the nanoparticles to remove unencapsulated drug and excess surfactant. This can be done using centrifugation followed by resuspension of the pellet, or through dialysis against deionized water.

  • Characterization:

    • Analyze the nanoparticle suspension for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • To determine drug loading, dissolve a known amount of lyophilized nanoparticles in a suitable solvent and quantify the this compound concentration using HPLC or UV-Vis spectroscopy.

Visualizations

Experimental and Logical Workflows

G cluster_prep 1. Phase Preparation cluster_form 2. Nanoprecipitation cluster_purify 3. Purification & Analysis p1 Dissolve PLGA/PEG-PLGA in Acetone p3 Combine to form Organic Phase p1->p3 p4 Prepare Aqueous Phase (with Surfactant) p2 Dissolve this compound in DMSO p2->p3 p5 Dropwise addition of Organic Phase into Aqueous Phase (under stirring) p3->p5 p6 Solvent Evaporation p5->p6 p7 Purification (Centrifugation/Dialysis) p6->p7 p8 Characterization (DLS, HPLC) p7->p8

Caption: Workflow for this compound nanoparticle formulation via nanoprecipitation.

Signaling and Mechanistic Pathways

G cluster_delivery Delivery Strategy cluster_body Systemic Circulation cluster_effect Therapeutic Outcome free_drug Free this compound toxicity High Systemic Toxicity free_drug->toxicity Broad Biodistribution tumor Tumor Site free_drug->tumor np_drug Nanoparticle-Encapsulated This compound low_toxicity Reduced Systemic Toxicity np_drug->low_toxicity Shielding Effect np_drug->tumor EPR Effect & Enhanced Delivery narrow_window Narrow Therapeutic Window toxicity->narrow_window wide_window Improved Therapeutic Window low_toxicity->wide_window tumor->wide_window

Caption: Nanoparticle delivery enhances this compound's therapeutic window.

G This compound This compound Delivery to TME hdac Inhibits HDAC1/3 This compound->hdac treg Regulatory T-cells (Tregs) hdac->treg Reduces function &/or number mdsc Myeloid-Derived Suppressor Cells (MDSCs) hdac->mdsc Reduces suppressive function suppression_down Decreased Immunosuppression treg->suppression_down mdsc->suppression_down cd8 Cytotoxic CD8+ T-cells killing_up Increased Tumor Cell Killing cd8->killing_up suppression_down->cd8 Promotes infiltration & activation cpi PD-1/PD-L1 Checkpoint Inhibitor cpi->cd8 Releases 'brake' on activated T-cells

Caption: this compound's immunomodulatory synergy with checkpoint inhibitors.

References

Technical Support Center: Preclinical Hematologic Toxicities of Entinostat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing hematologic toxicities associated with the histone deacetylase (HDAC) inhibitor, Entinostat, in a preclinical research setting. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common hematologic toxicities observed with this compound in preclinical models?

A1: Preclinical and clinical studies have consistently shown that this compound can induce hematologic toxicities.[1][2] The most frequently reported adverse events are neutropenia (a decrease in neutrophils), thrombocytopenia (a decrease in platelets), and anemia (a decrease in red blood cells or hemoglobin).[1][3] These effects are generally considered manageable.[1]

Q2: What is the underlying mechanism of this compound-induced hematologic toxicities?

A2: this compound is a selective inhibitor of class I HDACs (HDAC1 and HDAC3).[4] The hematologic toxicities of HDAC inhibitors are thought to stem from the disruption of normal hematopoiesis. For instance, HDAC inhibitor-induced thrombocytopenia is linked to impaired megakaryocyte maturation and reduced proplatelet formation.[5][6] This may involve the downregulation of the transcription factor GATA-1, which is crucial for megakaryopoiesis.[5] Additionally, HDAC inhibitors can affect the RhoA/ROCK signaling pathway, which is important for platelet formation.

Q3: Are the hematologic toxicities of this compound dose-dependent?

Q4: Can this compound's hematologic toxicities be mitigated in preclinical studies?

A4: Yes, there are potential strategies to mitigate this compound-induced hematologic toxicities. These approaches are primarily adapted from the management of chemotherapy-induced cytopenias. For neutropenia, the administration of Granulocyte Colony-Stimulating Factor (G-CSF) can be explored.[7][8] For anemia, Erythropoietin (EPO) may be considered.[9] Preclinical studies combining this compound with these growth factors would be necessary to establish their efficacy and optimal dosing schedules in this specific context.

Q5: How can I monitor for hematologic toxicities in my preclinical studies with this compound?

A5: Regular monitoring of peripheral blood counts is essential. This is typically done by performing a Complete Blood Count (CBC) on blood samples collected from the animals at baseline and at various time points during and after this compound treatment. For a more in-depth analysis, bone marrow can be harvested and analyzed by flow cytometry to assess the hematopoietic stem and progenitor cell populations.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Severe Neutropenia High dose of this compound, individual animal sensitivity, or combination with other myelosuppressive agents.- Reduce the dose of this compound. - Decrease the frequency of administration. - Consider co-administration with G-CSF, after conducting a pilot study to determine an effective dose.[7][8]
Significant Thrombocytopenia This compound-mediated inhibition of megakaryocyte maturation and proplatelet formation.- Monitor platelet counts closely. - If severe, consider a temporary interruption of dosing. - In a research setting, the use of thrombopoietin (TPO) mimetics could be explored to stimulate platelet production.
Progressive Anemia Potential impact of this compound on erythropoiesis.- Monitor hemoglobin and hematocrit levels. - For prolonged studies with significant anemia, consider the use of erythropoiesis-stimulating agents like EPO, following appropriate preclinical evaluation.[9]
High Variability in Hematologic Parameters Between Animals Differences in drug metabolism, underlying health status of the animals, or technical variability.- Ensure consistent dosing and administration techniques. - Increase the number of animals per group to improve statistical power. - Standardize blood collection and analysis procedures.

Quantitative Data Summary

While specific preclinical studies detailing the dose-dependent effects of this compound on hematologic parameters are limited, the following table summarizes typical doses used in murine models. Researchers should establish a dose-response relationship for their specific model and endpoints.

Preclinical Model This compound Dose Observed Hematologic Effects (Qualitative) Reference
Murine Renal Cell Carcinoma5 mg/kg and 20 mg/kgNo significant hematologic toxicity reported at these doses in this study.[10]
Murine Lymphoma Model5 mg/kg and 20 mg/kgNot explicitly reported in the abstract, focus was on anti-tumor activity.[11]
Murine Bladder Cancer Model12 mg/kg in chowFocus on immune response, hematologic toxicity not detailed.[12]
Murine Rhabdomyosarcoma Xenograft2.5 mg/kg twice dailyHematologic toxicity not the primary endpoint of the study.[13]

The following table presents clinical data that demonstrates the dose-related incidence of hematologic adverse events in patients, which can inform preclinical study design and monitoring.

Adverse Event (Grade 3/4) This compound Dose (in combination therapy) Incidence Reference
Neutropenia5 mg/week38%[3]
Thrombocytopenia5 mg/week9.5%[3]
Anemia5 mg/week9.5%[3]
Neutropenia5 mg/m²Dose-limiting toxicity observed[2]
Anemia5 mg/m²Dose-limiting toxicity observed[2]

Experimental Protocols

Protocol 1: Complete Blood Count (CBC) Analysis in Mice
  • Blood Collection:

    • Collect approximately 50-100 µL of peripheral blood from the saphenous vein or tail vein into EDTA-coated microtubes to prevent coagulation.

    • For terminal studies, blood can be collected via cardiac puncture.

  • Sample Analysis:

    • Gently invert the collection tube several times to ensure proper mixing with the anticoagulant.

    • Analyze the whole blood sample using an automated hematology analyzer calibrated for mouse blood. Key parameters to assess include:

      • White Blood Cell (WBC) count and differential (neutrophils, lymphocytes, monocytes, etc.)

      • Red Blood Cell (RBC) count

      • Hemoglobin (HGB)

      • Hematocrit (HCT)

      • Platelet (PLT) count

  • Data Interpretation:

    • Compare the results from this compound-treated groups to the vehicle control group.

    • Statistical analysis should be performed to determine the significance of any observed changes.

Protocol 2: Bone Marrow Analysis by Flow Cytometry
  • Bone Marrow Isolation:

    • Euthanize the mouse and dissect the femurs and tibias.

    • Clean the bones of excess tissue and flush the bone marrow with ice-cold FACS buffer (e.g., PBS with 2% FBS) using a 25-gauge needle and a syringe.

    • Create a single-cell suspension by gently passing the marrow through the needle.

  • Red Blood Cell Lysis:

    • Pellet the cells by centrifugation and resuspend in ACK lysis buffer for 2-3 minutes on ice to lyse red blood cells.

    • Quench the lysis by adding an excess of FACS buffer and centrifuge again.

  • Cell Staining:

    • Resuspend the cell pellet in FACS buffer.

    • Stain the cells with a cocktail of fluorescently-conjugated antibodies to identify different hematopoietic populations. A common panel for hematopoietic stem and progenitor cells (HSPCs) includes antibodies against lineage markers (e.g., CD3, B220, Gr-1, Mac-1, Ter119), c-Kit, and Sca-1.

    • Incubate the cells with the antibodies for 30 minutes on ice in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound antibodies and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data to quantify the proportions of different hematopoietic populations, such as Lineage-Sca-1+c-Kit+ (LSK) cells, common myeloid progenitors (CMPs), and megakaryocyte-erythroid progenitors (MEPs).

Visualizations

cluster_monitoring Experimental Workflow: Monitoring Hematologic Toxicity start This compound Treatment in Preclinical Model blood_collection Peripheral Blood Collection (CBC) start->blood_collection Regular Intervals bm_harvest Bone Marrow Harvest (Terminal) start->bm_harvest End of Study cbc_analysis Complete Blood Count Analysis blood_collection->cbc_analysis flow_cytometry Flow Cytometry Analysis of HSPCs bm_harvest->flow_cytometry data_analysis Data Analysis and Interpretation cbc_analysis->data_analysis flow_cytometry->data_analysis

Caption: Workflow for monitoring hematologic toxicities of this compound.

cluster_pathway Signaling Pathway: HDACi-Induced Thrombocytopenia This compound This compound hdac1 HDAC1 Inhibition This compound->hdac1 gata1 GATA-1 Downregulation hdac1->gata1 Transcriptional Regulation mk_maturation Impaired Megakaryocyte Maturation gata1->mk_maturation proplatelet Reduced Proplatelet Formation mk_maturation->proplatelet thrombocytopenia Thrombocytopenia proplatelet->thrombocytopenia

Caption: Simplified pathway of this compound-induced thrombocytopenia.

cluster_troubleshooting Logical Relationship: Troubleshooting Hematologic Toxicities toxicity Observed Hematologic Toxicity (e.g., Neutropenia) dose_reduction Dose Reduction/ Schedule Adjustment toxicity->dose_reduction Primary Action growth_factors Co-administration of Growth Factors (e.g., G-CSF) toxicity->growth_factors Supportive Care monitoring Enhanced Monitoring toxicity->monitoring Concurrent Action resolution Resolution or Management of Toxicity dose_reduction->resolution growth_factors->resolution monitoring->dose_reduction monitoring->growth_factors

Caption: Troubleshooting logic for managing this compound toxicities.

References

Technical Support Center: Assessing Entinostat Target Engagement In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Entinostat. Here, you will find detailed information to help you design and troubleshoot experiments for assessing in vivo target engagement.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC3.[1] HDACs remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[1] By inhibiting HDACs, this compound increases histone acetylation, resulting in a more open chromatin state and altered gene expression.[1] This can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1][2]

Q2: What are the most common biomarkers to measure this compound's target engagement in vivo?

The most direct biomarker for this compound's target engagement is the hyperacetylation of histones, particularly Histone H3 and H4.[3][4] Other downstream pharmacodynamic biomarkers include:

  • Changes in immune cell populations: A significant reduction in myeloid-derived suppressor cells (MDSCs) and an increase in the CD8+/FoxP3+ T-cell ratio have been observed.[5][6]

  • Modulation of gene and protein expression: Increased expression of p21 and decreased levels of Bcl-XL are common.[7]

  • Cellular changes: Induction of G1 cell cycle arrest and apoptosis.[2][7]

Q3: Can Positron Emission Tomography (PET) be used to assess this compound's target engagement?

Yes, PET imaging is a non-invasive method to quantify HDAC target engagement in vivo.[8][9] Using a radiolabeled tracer that binds to HDAC enzymes, PET can visualize and measure the displacement of the tracer by an HDAC inhibitor like this compound, providing a quantitative measure of target occupancy in tissues such as the brain and tumors.[8][9][10][11][12]

Troubleshooting Guides

Western Blot for Histone Acetylation

Issue: Weak or no signal for acetylated histones after this compound treatment.

  • Inadequate Tissue Lysis and Histone Extraction: Ensure your lysis buffer contains HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate) to prevent deacetylation during sample preparation. Use a nuclear extraction protocol to enrich for histones.

  • Antibody Selection: Use a highly specific antibody for the particular acetylated histone mark you are investigating (e.g., Acetyl-Histone H3 at Lysine 9). Validate the antibody's specificity.

  • Insufficient Drug Exposure: Verify the dose and duration of this compound treatment. Pharmacokinetic studies can help determine the optimal time point for tissue collection corresponding to peak drug concentration.[3]

  • Loading Controls: Use a total histone H3 or H4 antibody as a loading control, rather than cytoplasmic proteins like GAPDH or beta-actin, as you are analyzing nuclear extracts.

Issue: High background on the Western blot.

  • Blocking Conditions: Optimize your blocking protocol. Use 5% non-fat milk or bovine serum albumin (BSA) in TBST for at least 1 hour at room temperature.

  • Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove non-specific binding.

  • Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.

Flow Cytometry for Immune Cell Populations

Issue: Difficulty resolving myeloid-derived suppressor cell (MDSC) populations.

  • Antibody Panel Design: Use a well-defined antibody panel to distinguish between granulocytic (g-MDSC) and monocytic (m-MDSC) populations. A common panel for murine studies includes CD11b, Ly6G, and Ly6C.

  • Sample Preparation: MDSCs are fragile cells. Minimize handling time and use appropriate buffers to maintain cell viability. Red blood cell lysis should be gentle.

  • Gating Strategy: Establish a clear and consistent gating strategy. First, gate on live, single cells, then on CD11b+ cells, and finally resolve the Ly6G+ (granulocytic) and Ly6C+ (monocytic) populations.

Quantitative Data Summary

ParameterCell Lines/ModelValueReference
IC50 Rhabdomyosarcoma Cell Lines (Rh41, Rh18, Rh30)265 nM - 1110 nM[3]
IC50 B-cell Lymphoma Cell Lines0.5 - 1 µmol/l[7]
Cmax (in vivo) Rhabdomyosarcoma Xenograft Model (2.5 mg/kg)569.4 ng/mL (1.51 µM)[3]
AUC0–12 h (in vivo) Rhabdomyosarcoma Xenograft Model (2.5 mg/kg)435.6 h × ng/mL[3]
Change in g-MDSCs Patients in ENCORE 301 trial-14.67%[5]
Change in m-MDSCs Patients in ENCORE 301 trial-62.3%[5]

Experimental Protocols

Protocol 1: Western Blot for Acetyl-Histone H3
  • Tissue Collection and Nuclear Extraction:

    • Harvest tissues from control and this compound-treated animals at the desired time point.

    • Homogenize the tissue in a hypotonic buffer containing protease and HDAC inhibitors.

    • Centrifuge to pellet the cells and lyse the plasma membrane.

    • Centrifuge again to pellet the nuclei and discard the cytoplasmic fraction.

    • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice.

    • Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing nuclear proteins.

  • Protein Quantification:

    • Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

  • SDS-PAGE and Electrotransfer:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins on a 15% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against Acetyl-Histone H3 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a total Histone H3 loading control.

Protocol 2: Flow Cytometry for MDSC Analysis in Splenocytes
  • Spleen Processing:

    • Harvest spleens from control and this compound-treated mice.

    • Generate a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

    • Lyse red blood cells using an ACK lysis buffer.

    • Wash the cells with PBS containing 2% FBS and count them.

  • Antibody Staining:

    • Resuspend approximately 1-2 million cells per sample in FACS buffer (PBS + 2% FBS).

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Add a cocktail of fluorescently conjugated antibodies (e.g., anti-CD11b, anti-Ly6G, anti-Ly6C) and incubate on ice, protected from light.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

    • Analyze the data using appropriate software, gating on live, single cells, then on CD11b+, and finally differentiating the Ly6G+ and Ly6C+ populations.

Visualizations

Entinostat_Signaling_Pathway This compound This compound HDAC1_3 HDAC1/HDAC3 This compound->HDAC1_3 Inhibits Histones Histones HDAC1_3->Histones Deacetylates Acetylated_Histones Acetylated Histones Chromatin Condensed Chromatin Histones->Chromatin Leads to Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Leads to Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression p21 p21 Upregulation Gene_Expression->p21 Bcl_XL Bcl-XL Downregulation Gene_Expression->Bcl_XL Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bcl_XL->Apoptosis

Caption: this compound's mechanism of action leading to cell cycle arrest and apoptosis.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_assays Ex Vivo Analysis cluster_data Data Analysis Treatment This compound Treatment (Dose and Schedule) Tissue_Collection Tissue/Blood Collection (Tumor, Spleen, PBMC) Treatment->Tissue_Collection PET PET Imaging (Target Occupancy) Treatment->PET In Vivo Imaging Western_Blot Western Blot (Histone Acetylation) Tissue_Collection->Western_Blot Flow_Cytometry Flow Cytometry (Immune Cells) Tissue_Collection->Flow_Cytometry IHC Immunohistochemistry (Biomarker Expression) Tissue_Collection->IHC Quantification Quantification and Statistical Analysis Western_Blot->Quantification Flow_Cytometry->Quantification IHC->Quantification PET->Quantification Interpretation Interpretation of Target Engagement Quantification->Interpretation

Caption: General workflow for assessing this compound's in vivo target engagement.

References

Validation & Comparative

A Head-to-Head Battle of HDAC Inhibitors: Entinostat vs. Vorinostat in the Preclinical Arena

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between histone deacetylase (HDAC) inhibitors can be critical. This guide provides an in-depth in vitro comparison of two prominent HDAC inhibitors, Entinostat (MS-275) and Vorinostat (SAHA), focusing on their efficacy, selectivity, and impact on key cellular pathways.

This compound, a benzamide derivative, is a selective inhibitor of class I HDACs, particularly HDAC1, HDAC2, and HDAC3. In contrast, Vorinostat, a hydroxamic acid derivative, is a pan-HDAC inhibitor, targeting a broader range of HDAC enzymes across Class I, II, and IV.[1][2] This fundamental difference in their selectivity profiles underpins their distinct biological effects and potential therapeutic applications.

Comparative Efficacy Across Cancer Cell Lines

DrugCell LineCancer TypeIC50 (µM)Reference
This compound WSU-HN6Oral Squamous Cell Carcinoma0.54[3]
WSU-HN12Oral Squamous Cell Carcinoma23.31[3]
JurkatT-cell Leukemia~2.5 (for DNA fragmentation)[2]
Molt-4T-cell Leukemia~2.5 (for DNA fragmentation)[2]
Vorinostat SW-982Synovial Sarcoma8.6[4]
SW-1353Chondrosarcoma2.0[4]
JurkatT-cell Leukemia~1.0 (for DNA fragmentation)[2]
Molt-4T-cell Leukemia~1.5 (for DNA fragmentation)[2]
AsPC-1Pancreatic CancerSignificant growth inhibition (specific IC50 not provided)[5]
LCL-PI 11Hepatocellular CarcinomaSignificant growth inhibition (specific IC50 not provided)[5]

This table presents a compilation of IC50 values from different studies and should be interpreted with caution due to potential variations in experimental methodologies.

Impact on Histone Acetylation and Apoptosis

Both this compound and Vorinostat function by increasing the acetylation of histones, leading to a more open chromatin structure and altered gene expression. This ultimately can induce cell cycle arrest and apoptosis in cancer cells.

A direct comparative study in acute lymphocytic leukemia (ALL) cell lines (Jurkat and Molt-4) demonstrated that both drugs, in combination with adaphostin, synergistically induce apoptotic DNA fragmentation.[2] This process was preceded by an increase in superoxide levels, a reduction in mitochondrial membrane potential, and activation of caspase-9.[2] Interestingly, the study highlighted a mechanistic divergence: the antioxidant N-acetylcysteine (NAC) could decrease DNA fragmentation and caspase activity in cells treated with adaphostin and Vorinostat, but not in those treated with adaphostin and this compound.[6] This suggests that while both drugs promote apoptosis, the underlying redox-related mechanisms may differ.

Differential Effects on Signaling Pathways

This compound and Vorinostat exert their anti-cancer effects by modulating key signaling pathways, including the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.

PI3K/Akt Pathway:

  • Vorinostat has been shown to inhibit the expression of PI3K (p110α), phosphorylated PI3K p55, and phosphorylated Akt (Ser473) in cervical cancer cells.[7] In cutaneous T-cell lymphoma cells, Vorinostat inhibits the phosphorylation of ZAP70 and its downstream target AKT.

  • This compound , in combination with lapatinib in HER2-overexpressing breast cancer cells, leads to the downregulation of phosphorylated Akt.

MAPK Pathway:

  • Vorinostat has been shown to modify the signaling of the MAPK pathway in cutaneous T-cell lymphoma cells. Specifically, it can suppress the phosphorylation of ERK in LPS-stimulated RAW264.7 cells.

  • The direct and specific effects of This compound on the MAPK pathway are less clearly defined in direct comparative studies, but its influence on upstream signaling molecules suggests an indirect regulatory role.

The differential targeting of HDAC isoforms likely contributes to these distinct effects on downstream signaling cascades.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are generalized protocols for key in vitro assays.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound or Vorinostat for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for Histone Acetylation

This technique is used to detect the levels of acetylated histones.

  • Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated histone H3 or H4 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound or Vorinostat for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[1][6]

Visualizing the Mechanisms

To better understand the workflow and signaling pathways, the following diagrams are provided.

G Comparative Experimental Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., Jurkat, Molt-4, etc.) viability Cell Viability Assay (MTT) cell_culture->viability Treatment acetylation Histone Acetylation (Western Blot) cell_culture->acetylation Treatment apoptosis Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis Treatment drug_prep Prepare this compound & Vorinostat Solutions drug_prep->viability Treatment drug_prep->acetylation Treatment drug_prep->apoptosis Treatment ic50 IC50 Determination viability->ic50 western_quant Quantify Acetylation acetylation->western_quant flow_analysis Apoptosis Quantification apoptosis->flow_analysis comparison Comparative Efficacy Analysis ic50->comparison western_quant->comparison flow_analysis->comparison

Caption: A flowchart illustrating the in vitro experimental workflow for comparing this compound and Vorinostat.

G Comparative Signaling Pathways cluster_this compound This compound (Class I Selective) cluster_vorinostat Vorinostat (Pan-HDAC) cluster_downstream Downstream Effects This compound This compound hdac123 HDAC1, 2, 3 This compound->hdac123 Inhibits pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Modulates acetylation Histone Hyperacetylation hdac123->acetylation vorinostat Vorinostat pan_hdac HDACs (Class I, II, IV) vorinostat->pan_hdac Inhibits vorinostat->pi3k_akt Inhibits mapk MAPK Pathway vorinostat->mapk Modulates pan_hdac->acetylation gene_exp Altered Gene Expression acetylation->gene_exp gene_exp->pi3k_akt gene_exp->mapk apoptosis Apoptosis gene_exp->apoptosis cell_cycle Cell Cycle Arrest gene_exp->cell_cycle pi3k_akt->apoptosis pi3k_akt->cell_cycle mapk->apoptosis mapk->cell_cycle

Caption: A diagram showing the differential HDAC selectivity and impact on major signaling pathways of this compound and Vorinostat.

Conclusion

Both this compound and Vorinostat demonstrate significant anti-cancer activity in vitro, primarily through the induction of histone hyperacetylation, cell cycle arrest, and apoptosis. The key distinction lies in their HDAC selectivity, with this compound targeting class I HDACs and Vorinostat exhibiting a broader, pan-HDAC inhibitory profile. This difference likely accounts for the observed variations in their potency across different cell lines and their nuanced effects on intracellular signaling pathways. For researchers, the choice between these two agents will depend on the specific cancer type being investigated and whether a targeted or broad-spectrum HDAC inhibition strategy is desired. Further head-to-head comparative studies across a wider range of cancer models are warranted to fully elucidate their relative therapeutic potential.

References

Preclinical comparison of Entinostat and Romidepsin in T-cell lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic therapies for T-cell lymphoma (TCL), histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs. Among these, Entinostat and Romidepsin, both targeting Class I HDACs, have garnered significant attention. This guide provides a preclinical comparison of these two agents, summarizing available data to inform researchers, scientists, and drug development professionals. While direct head-to-head preclinical studies are limited, this guide synthesizes data from various sources to offer an objective comparison of their mechanisms, in vitro and in vivo activities, and the signaling pathways they modulate.

Mechanism of Action: Targeting Class I HDACs

Both this compound and Romidepsin exert their anti-cancer effects by inhibiting Class I histone deacetylases, which are crucial enzymes in regulating gene expression.[1][2] By blocking these enzymes, they lead to an accumulation of acetylated histones, altering chromatin structure and reactivating the expression of tumor suppressor genes. This ultimately results in cell cycle arrest and apoptosis in malignant T-cells.[3][4][5]

Romidepsin, a potent, bicyclic peptide, is a selective inhibitor of Class I HDACs.[2][6] this compound, a synthetic benzamide derivative, also shows selectivity for Class I HDACs, particularly HDAC1 and HDAC3.[2] While both drugs share a common target class, their distinct chemical structures may contribute to differences in their biological activity and clinical profiles.

In Vitro Efficacy: A Look at Cellular Response

Interestingly, one study exploring drug combinations in a CTCL cell line, MYLA, found that this compound enhanced the therapeutic activity of Romidepsin, suggesting a potential for synergistic effects when these agents are used in combination.

Table 1: In Vitro Activity of Romidepsin in T-cell Lymphoma Cell Lines

Cell LineT-cell Lymphoma SubtypeIC50 (nM)Exposure Time (hours)Reference
HUT78Cutaneous T-cell Lymphoma (Sezary Syndrome)1.22 ± 0.24Not Specified[8]
Karpas-299Peripheral T-cell Lymphoma (Anaplastic Large Cell Lymphoma)Not specified, but in nM range24, 48, 72[7]

Note: Directly comparable IC50 values for this compound in these specific T-cell lymphoma cell lines were not found in the reviewed literature.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

In vivo studies using xenograft models of TCL have provided evidence for the anti-tumor activity of Romidepsin.[10][11] These studies have demonstrated that Romidepsin can significantly delay tumor growth.[11] While preclinical in vivo data for this compound in TCL models exists, direct comparative studies against Romidepsin in the same experimental setting are not available in the reviewed literature.

Table 2: In Vivo Efficacy of Romidepsin in a T-cell Lymphoma Xenograft Model

Xenograft ModelTreatmentOutcomeReference
DDLPS XenograftRomidepsinSignificantly delayed tumor growth compared to vehicle control.[11]

Note: No head-to-head in vivo comparative data for this compound was found in the reviewed literature.

Signaling Pathways and Cellular Effects

Both this compound and Romidepsin trigger a cascade of downstream cellular events, primarily leading to apoptosis and cell cycle arrest. The inhibition of Class I HDACs by these agents leads to the upregulation of cell cycle inhibitors like p21, which in turn causes cell cycle arrest, often at the G1/S or G2/M phase.[1][2]

Furthermore, these HDAC inhibitors induce apoptosis through both intrinsic and extrinsic pathways. This involves the modulation of pro- and anti-apoptotic proteins, such as the Bcl-2 family members.[3][12] Romidepsin has also been shown to impact other critical survival pathways, including the PI3K/AKT/mTOR and β-catenin signaling pathways.

Signaling_Pathways cluster_HDACi HDAC Inhibitors cluster_HDACs Class I HDACs cluster_Effects Cellular Effects This compound This compound HDAC1 HDAC1 This compound->HDAC1 HDAC3 HDAC3 This compound->HDAC3 Romidepsin Romidepsin Romidepsin->HDAC1 Romidepsin->HDAC3 Histone_Acetylation Histone Acetylation ↑ HDAC1->Histone_Acetylation inhibition HDAC3->Histone_Acetylation inhibition Gene_Expression Tumor Suppressor Gene Expression ↑ Histone_Acetylation->Gene_Expression p21 p21 Expression ↑ Gene_Expression->p21 Apoptosis Apoptosis ↑ Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p21->Cell_Cycle_Arrest

Mechanism of Action of this compound and Romidepsin.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are outlines of key experimental protocols used in the evaluation of this compound and Romidepsin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: T-cell lymphoma cells are seeded in 96-well plates at a specific density.

  • Drug Treatment: Cells are treated with various concentrations of this compound or Romidepsin for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.[7]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: T-cell lymphoma cells are treated with this compound or Romidepsin.

  • Cell Harvesting and Washing: Cells are harvested and washed with cold PBS.

  • Resuspension: Cells are resuspended in Annexin V binding buffer.

  • Staining: FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start_vitro T-cell Lymphoma Cell Lines treatment_vitro Treat with this compound or Romidepsin start_vitro->treatment_vitro viability Cell Viability Assay (e.g., MTT) treatment_vitro->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment_vitro->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment_vitro->cell_cycle western_blot Western Blot treatment_vitro->western_blot ic50 Determine IC50 viability->ic50 apoptosis_results Quantify Apoptosis apoptosis->apoptosis_results cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Analyze Protein Expression western_blot->protein_exp start_vivo Immunocompromised Mice xenograft Implant T-cell Lymphoma Cells (Xenograft) start_vivo->xenograft treatment_vivo Treat with this compound, Romidepsin, or Vehicle xenograft->treatment_vivo tumor_measurement Monitor Tumor Growth treatment_vivo->tumor_measurement survival Monitor Survival treatment_vivo->survival efficacy_results Evaluate Anti-tumor Efficacy tumor_measurement->efficacy_results survival_analysis Survival Analysis survival->survival_analysis

General Preclinical Experimental Workflow.
Western Blotting

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Treated and untreated T-cell lymphoma cells are lysed to extract proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., acetylated histones, p21, cleaved caspase-3).

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: A chemiluminescent substrate is added, and the signal is detected to visualize the protein bands.

In Vivo Xenograft Model

This model involves the transplantation of human cancer cells into immunocompromised mice to study tumor growth and response to treatment.

  • Cell Culture: Human T-cell lymphoma cell lines are cultured in vitro.

  • Cell Implantation: A specific number of cells are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered this compound, Romidepsin, or a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is concluded when tumors reach a predetermined size, and tumors may be excised for further analysis (e.g., immunohistochemistry, Western blotting).[11]

Conclusion

Both this compound and Romidepsin are potent Class I HDAC inhibitors with demonstrated preclinical activity against T-cell lymphoma. They induce cell cycle arrest and apoptosis through the epigenetic reprogramming of cancer cells. While Romidepsin has been more extensively characterized in preclinical TCL models with established low nanomolar potency, this compound also shows promise, particularly in combination therapies.

The lack of direct head-to-head comparative studies highlights a gap in the preclinical evaluation of these two agents. Such studies would be invaluable in discerning subtle differences in their efficacy and mechanisms of action, which could ultimately guide their optimal clinical development and application in the treatment of T-cell lymphoma. Future research should focus on direct comparative in vitro and in vivo studies to provide a clearer picture of their relative therapeutic potential.

References

Unlocking Antitumor Synergy: A Comparative Guide to Entinostat and Immune Checkpoint Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the synergistic mechanisms between the histone deacetylase (HDAC) inhibitor Entinostat and immune checkpoint inhibitors (ICIs). Through a detailed examination of preclinical and clinical data, this report illuminates the multifaceted ways in which this compound remodels the tumor microenvironment to enhance the efficacy of immunotherapies.

This compound, a selective class I HDAC inhibitor, has emerged as a promising agent in combination with ICIs, demonstrating the potential to overcome resistance and improve patient outcomes in various cancers.[1][2][3] This guide synthesizes key findings from recent studies, presenting quantitative data in easily comparable formats, detailing experimental methodologies, and visualizing complex biological pathways to provide a clear and objective overview of this powerful therapeutic strategy.

Modulation of the Tumor Microenvironment: A Two-Pronged Attack

The primary mechanism by which this compound synergizes with ICIs is through its profound impact on the tumor microenvironment (TME). It effectively transforms the TME from an immunosuppressive state to one that is primed for a robust antitumor immune response.[4][5][6] This is achieved by targeting two critical immunosuppressive cell populations: Myeloid-Derived Suppressor Cells (MDSCs) and Regulatory T cells (Tregs).[4][7][8]

Inhibition of Immunosuppressive Cells:

  • Myeloid-Derived Suppressor Cells (MDSCs): this compound has been shown to inhibit the immunosuppressive functions of both polymorphonuclear (PMN-MDSC) and monocytic (M-MDSC) populations.[4][5] It achieves this by significantly reducing the levels of key immunosuppressive enzymes such as arginase-1 (Arg1), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[4][5] Furthermore, some studies indicate that this compound can selectively deplete M-MDSCs within the TME.[8][9]

  • Regulatory T cells (Tregs): this compound can decrease the number and suppressive function of Tregs within the tumor.[7][8][10] This is partly achieved through the acetylation of STAT3, a key transcription factor for Treg function, leading to reduced Foxp3 expression.[4][7]

By neutralizing these key drivers of immunosuppression, this compound paves the way for the activation and infiltration of cytotoxic T lymphocytes (CTLs) into the tumor.

Enhancing T-cell Mediated Antitumor Immunity

The combination of this compound and ICIs leads to a significant enhancement of T-cell mediated tumor destruction. This is a direct consequence of the remodeled TME and is further amplified by this compound's effects on antigen presentation and T-cell function.

  • Increased T-cell Infiltration and Function: Preclinical studies have consistently demonstrated that the combination therapy results in a significant increase in tumor-infiltrating CD8+ T cells.[5][11] These T cells also exhibit enhanced effector function, with increased production of interferon-gamma (IFN-γ).[10][11]

  • Enhanced Antigen Presentation: this compound can increase the immunogenicity of tumor cells by upregulating the expression of Major Histocompatibility Complex (MHC) molecules and other components of the antigen presentation machinery.[3][10] This makes cancer cells more visible to the immune system and more susceptible to T-cell killing.

  • Immune Editing of Tumor Neoantigens: Research suggests that this compound can selectively promote the immune editing of tumor neoantigens, leading to a more robust and durable antitumor response.[8][9][12]

Quantitative Data from Preclinical and Clinical Studies

The synergistic effects of this compound and ICIs have been quantified in numerous studies, demonstrating significant improvements in tumor control and survival.

Table 1: Preclinical Efficacy in Murine Cancer Models
Cancer ModelTreatment GroupTumor Growth Inhibition (%)Key FindingsReference
Renal Cell Carcinoma (RENCA) This compound + anti-PD-183.3%Significant reduction in tumor growth and increased survival compared to monotherapy.[4]
Lung Carcinoma (LLC) This compound + anti-PD-1SignificantModest decrease with single agents, significant reduction with combination.[5]
Bladder Cancer (BBN963) This compound + anti-PD-1Significantly outperformed each agent aloneCombination led to complete responses and long-term immunologic memory.[9][12]
Lewis Lung Carcinoma (LL/2) This compound + Radiation + anti-PD-1Enhanced tumor growth delayThis compound augmented the antitumor efficacy of radiation and anti-PD-1.[10]
Table 2: Clinical Trial Outcomes
Clinical Trial (Identifier)Cancer TypeTreatmentObjective Response Rate (ORR)Key FindingsReference
Phase 1 (ETCTN-9844) Advanced Solid TumorsThis compound + Nivolumab ± Ipilimumab16%Combination was safe and tolerable with preliminary evidence of clinical efficacy.[13][14]
Phase 2 (NCT03250273) Metastatic Pancreatic Ductal AdenocarcinomaThis compound + Nivolumab11%Durable responses in a small subset of patients.[15]
ENCORE 601 Metastatic NSCLC (anti-PD-(L)1 experienced)This compound + Pembrolizumab9.2%Clinically meaningful benefit in a heavily pretreated population.[3]

Signaling Pathways and Experimental Workflows

The synergistic effects of this compound and ICIs are underpinned by complex signaling pathways. The following diagrams illustrate these interactions and a typical experimental workflow for evaluating this combination therapy.

Synergy_Pathway cluster_TME Tumor Microenvironment cluster_TumorCell Tumor Cell cluster_TCell T Cell cluster_Outcome Therapeutic Outcome This compound This compound MDSC MDSC This compound->MDSC Inhibits function Treg Treg This compound->Treg Inhibits function Arg1_iNOS Arginase-1, iNOS This compound->Arg1_iNOS Reduces Foxp3 Foxp3 This compound->Foxp3 Reduces MHC MHC Expression This compound->MHC Increases MDSC->Arg1_iNOS Produces T_Cell_Activation T Cell Activation & Proliferation MDSC->T_Cell_Activation Suppresses Treg->Foxp3 Expresses Treg->T_Cell_Activation Suppresses Tumor_Cell Tumor Cell T_Cell CD8+ T Cell MHC->T_Cell Presents Antigen to PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds & Inhibits T_Cell->PD1 T_Cell->T_Cell_Activation Leads to Tumor_Regression Tumor Regression T_Cell_Activation->Tumor_Regression ICI Immune Checkpoint Inhibitor (anti-PD-1/L1) ICI->PD1 Blocks Experimental_Workflow cluster_InVivo In Vivo Model cluster_ExVivo Ex Vivo Analysis cluster_Functional Functional Assays Tumor_Inoculation Tumor Cell Inoculation (e.g., RENCA, LLC) Treatment_Groups Randomization to Treatment Groups: - Vehicle - this compound - anti-PD-1 - Combination Tumor_Inoculation->Treatment_Groups Tumor_Measurement Tumor Growth Monitoring & Survival Analysis Treatment_Groups->Tumor_Measurement Tumor_Harvest Tumor & Spleen Harvest Tumor_Measurement->Tumor_Harvest Flow_Cytometry Flow Cytometry Analysis (Immune Cell Infiltration: CD8+, Tregs, MDSCs) Tumor_Harvest->Flow_Cytometry Gene_Expression Gene Expression Analysis (e.g., RNA-seq, qPCR) Tumor_Harvest->Gene_Expression Protein_Analysis Protein Analysis (e.g., Western Blot, IHC) Tumor_Harvest->Protein_Analysis MDSC_Suppression_Assay MDSC Suppression Assay (T cell proliferation) Flow_Cytometry->MDSC_Suppression_Assay CTL_Cytotoxicity_Assay CTL Cytotoxicity Assay Flow_Cytometry->CTL_Cytotoxicity_Assay

References

Combination of Entinostat and Radiotherapy Shows Promise in Enhancing Antitumor Effects

Author: BenchChem Technical Support Team. Date: November 2025

Preclinical evidence suggests that the histone deacetylase (HDAC) inhibitor, Entinostat, may significantly enhance the efficacy of radiotherapy in treating various cancers by modulating the tumor microenvironment and interfering with DNA damage repair mechanisms. This synergistic interaction, observed in studies on lung carcinoma and rhabdomyosarcoma, presents a compelling case for further clinical investigation.

This compound, a class I selective HDAC inhibitor, has been shown to work in concert with radiotherapy to delay tumor growth and improve treatment outcomes in preclinical models. The combination therapy appears to exert its potent antitumor effects through a multi-pronged approach that includes boosting the host immune response against the tumor and directly rendering cancer cells more susceptible to radiation-induced damage.

Two key studies provide significant insights into the synergistic effects of this combination. One study investigated the immunomodulatory role of this compound with radiotherapy in a murine Lewis lung carcinoma (LL/2) model, while another focused on the radiosensitizing effects of this compound (also known as MS-275) in rhabdomyosarcoma (RMS) cell lines.

Enhanced Antitumor Immunity in Lung Carcinoma

In the Lewis lung carcinoma model, the combination of this compound and radiotherapy led to a significant delay in tumor growth compared to either treatment alone.[1] This enhanced effect was attributed to a favorable shift in the tumor's immune landscape. Specifically, the combination therapy was found to increase the infiltration of cytotoxic CD8+ T cells, which are crucial for killing cancer cells, while reducing the population of regulatory T cells (Tregs) that suppress the immune response.[2][3]

Transcriptomic analysis revealed that this compound potentiated radiation-activated pathways, including the JAK/STAT3 and interferon-gamma (IFN-γ) signaling pathways, which are critical for an effective anti-tumor immune response.[2][3]

Increased Radiosensitivity in Rhabdomyosarcoma

In the context of rhabdomyosarcoma, a cancer of soft tissue, this compound demonstrated the ability to make tumor cells more vulnerable to radiation. The combination of this compound and radiotherapy was particularly effective in the more aggressive PAX3-FOXO1 fusion-positive rhabdomyosarcoma (FP-RMS) subtype.[4] The study found that this compound, when combined with radiation, completely prevented the growth of these radio-resistant tumor xenografts.[4]

The underlying mechanism for this increased radiosensitivity involves the inhibition of DNA damage repair and an increase in reactive oxygen species (ROS) within the cancer cells.[4] Furthermore, the combination treatment led to a G2 cell cycle arrest, preventing the cancer cells from proliferating.[4]

Comparative Data on Antitumor Efficacy

The following tables summarize the quantitative data from the aforementioned preclinical studies, highlighting the synergistic effects of combining this compound with radiotherapy.

Study Model Treatment Group Tumor Growth Inhibition Key Molecular/Cellular Changes
Murine Lewis Lung Carcinoma (LL/2) Radiotherapy (RT) AloneSignificant delay in tumor growthIncreased infiltration of CD3+, IFN-γ-producing CD4+ and CD8+ T cells
This compound + RTFurther enhanced delay in tumor growthIncreased IFN-γ-producing CD8+ T cells; Decreased regulatory T cells (Tregs)
Rhabdomyosarcoma (RH30, FP-RMS) Radiotherapy (RT) AloneNo effect on xenograft growth-
This compound AloneSignificant inhibition of tumor growth-
This compound + RTComplete prevention of xenograft growthIncreased DNA damage; Inhibition of DNA damage repair; Increased ROS formation; G2 growth arrest
Rhabdomyosarcoma (RD, FN-RMS) This compound + RTPartial inhibitory effect on xenograftsIncreased DNA damage; Increased ROS formation; G2 growth arrest

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Murine Lewis Lung Carcinoma (LL/2) Xenograft Model
  • Cell Line: Murine Lewis lung carcinoma (LL/2) cells.

  • Animal Model: C57BL/6 mice.

  • Tumor Induction: 1 x 106 LL/2 cells were injected into the right hind legs of the mice.

  • This compound Administration: this compound was administered orally.

  • Radiotherapy: Tumors were irradiated with X-rays (12 Gy administered in two fractions of 6 Gy each) starting 7 days after cell injection.[1][3]

  • Analysis: Tumor growth was monitored and measured. Immune cell populations within the tumors were analyzed using flow cytometry. Transcriptomic analysis was performed using RNA sequencing.

Rhabdomyosarcoma (RMS) Xenograft Model
  • Cell Lines: Human rhabdomyosarcoma cell lines RH30 (PAX3-FOXO1 fusion-positive) and RD (fusion-negative).

  • Animal Model: Immunocompromised mice.

  • Tumor Induction: Subcutaneous injection of RMS cells.

  • This compound (MS-275) Administration: this compound was administered to the mice.

  • Radiotherapy: Localized radiation was delivered to the established tumors.

  • Analysis: Tumor growth was measured. In vitro assays were conducted to assess colony formation, DNA damage (e.g., γH2AX foci formation), reactive oxygen species (ROS) levels, and cell cycle distribution (flow cytometry).

Visualizing the Mechanisms of Action

The following diagrams illustrate the experimental workflow and the proposed signaling pathways through which the combination of this compound and radiotherapy exerts its synergistic antitumor effects.

G cluster_0 In Vivo Experiment Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth LL/2 or RMS cells Treatment Initiation Treatment Initiation Tumor Growth->Treatment Initiation Radiotherapy Radiotherapy Treatment Initiation->Radiotherapy Localized X-rays This compound This compound Treatment Initiation->this compound Oral Administration Combination Therapy Combination Therapy Treatment Initiation->Combination Therapy Tumor Response Measurement Tumor Response Measurement Radiotherapy->Tumor Response Measurement This compound->Tumor Response Measurement Analysis Analysis Tumor Response Measurement->Analysis Tumor Volume, Survival Combination Therapy->Tumor Response Measurement Flow Cytometry Flow Cytometry Analysis->Flow Cytometry Immune Profiling RNA Sequencing RNA Sequencing Analysis->RNA Sequencing Gene Expression

Experimental workflow for in vivo studies.

G cluster_0 Immunomodulatory Effects (Lung Cancer) cluster_1 Radiosensitization (Rhabdomyosarcoma) This compound This compound HDAC Inhibition HDAC Inhibition This compound->HDAC Inhibition Radiotherapy Radiotherapy Tumor Cell Death Tumor Cell Death Radiotherapy->Tumor Cell Death Increased Antigen Presentation Increased Antigen Presentation HDAC Inhibition->Increased Antigen Presentation Decreased Tregs Decreased Tregs HDAC Inhibition->Decreased Tregs T-Cell Activation T-Cell Activation Increased Antigen Presentation->T-Cell Activation Antigen Release Antigen Release Tumor Cell Death->Antigen Release Antigen Release->T-Cell Activation CD8+ T-Cell Infiltration CD8+ T-Cell Infiltration T-Cell Activation->CD8+ T-Cell Infiltration Tumor Cell Killing Tumor Cell Killing CD8+ T-Cell Infiltration->Tumor Cell Killing Enhanced Immune Response Enhanced Immune Response Decreased Tregs->Enhanced Immune Response Tumor Regression Tumor Regression Tumor Cell Killing->Tumor Regression Enhanced Immune Response->Tumor Regression Entinostat_rms This compound HDAC Inhibition_rms HDAC Inhibition_rms Entinostat_rms->HDAC Inhibition_rms HDAC Inhibition Radiotherapy_rms Radiotherapy DNA Damage DNA Damage Radiotherapy_rms->DNA Damage Inhibition of DNA Repair Inhibition of DNA Repair HDAC Inhibition_rms->Inhibition of DNA Repair Increased ROS Increased ROS HDAC Inhibition_rms->Increased ROS Accumulation of DNA Damage Accumulation of DNA Damage Inhibition of DNA Repair->Accumulation of DNA Damage DNA Damage->Accumulation of DNA Damage Cell Cycle Arrest (G2) Cell Cycle Arrest (G2) Accumulation of DNA Damage->Cell Cycle Arrest (G2) Apoptosis Apoptosis Increased ROS->Apoptosis Cell Cycle Arrest (G2)->Apoptosis Tumor Cell Death_rms Tumor Cell Death_rms Apoptosis->Tumor Cell Death_rms Tumor Cell Death

Proposed signaling pathways for synergistic effects.

References

A Comparative Analysis of Gene Expression Changes Induced by Different HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, particularly in oncology, that modulate gene expression by altering the acetylation status of histones and other proteins. This guide provides a comparative analysis of the gene expression changes induced by different HDAC inhibitors, supported by experimental data, to aid in the selection and application of these compounds in research and drug development.

Introduction to HDAC Inhibitors and Their Mechanisms

Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, HDAC inhibitors promote histone hyperacetylation, resulting in a more open chromatin state that allows for the transcription of previously silenced genes, including tumor suppressor genes.[1] These agents can be broadly classified into pan-HDAC inhibitors, which target multiple HDAC isoforms, and class-selective inhibitors, which exhibit specificity for certain HDAC classes.[2][3] This differential selectivity can lead to distinct gene expression profiles and cellular outcomes.

Comparative Gene Expression Profiling

Studies have demonstrated that while different HDAC inhibitors can induce overlapping changes in gene expression, significant differences also exist. These variations are influenced by the inhibitor's chemical structure, class selectivity, the cell type being studied, and the treatment conditions.

Quantitative Overview of Differentially Expressed Genes

The number of genes whose expression is significantly altered by HDAC inhibitors can vary. Below is a summary of findings from studies comparing different inhibitors.

HDAC Inhibitor(s)Cell Line(s)Number of Differentially Expressed GenesKey FindingsReference
MS-275 (Entinostat)CD34+ cells432 (log2 fold change > 1, P < 0.05)Induced a distinct gene expression profile compared to SAHA.[4]
SAHA (Vorinostat)CD34+ cells364 (log2 fold change > 1, P < 0.05)Showed both overlapping and differential effects on the transcriptome compared to MS-275.[4]
SAHA (Vorinostat) & Depsipeptide (Romidepsin)Jurkat T cellsAt least 22% of genes showed altered expression over 16 hours.Regulated a highly overlapping set of genes, particularly those involved in apoptosis and cell cycle pathways.[5]
SAHA (Vorinostat)HL60 cells7,442 (p < 0.05)51% of genes were upregulated and 49% were downregulated after 2 hours of treatment.[6]
SAHA (Vorinostat) & TSAHuman Aortic Endothelial CellsSAHA: 1498 ncRNAs, TSA: 1274 ncRNAs (FDR p < 0.05)Gene expression changes induced by SAHA were strongly correlated with those induced by TSA.[7]
FK228 (Romidepsin)T.Tn and TE2 esophageal cancer cells93 genes in T.Tn and 65 genes in TE2 (≥2-fold change)15 genes were commonly regulated in both cell lines.[8]
Commonly Regulated Genes and Pathways

Despite their differences, various HDAC inhibitors have been shown to regulate a "core" set of genes. A study comparing suberoylanilide hydroxamic acid (SAHA), trichostatin A (TSA), and MS-275 in T24 bladder and MDA breast carcinoma cells identified a common set of 13 genes regulated by all three inhibitors.[1][9] These core genes are predominantly involved in the regulation of the cell cycle and apoptosis.[1][9]

The cyclin-dependent kinase inhibitor p21 (CDKN1A) is one of the most consistently upregulated genes by a wide range of HDAC inhibitors across multiple cell types.[10] This induction of p21 is a direct transcriptional effect and contributes to the cell cycle arrest observed with HDAC inhibitor treatment.[10]

Experimental Protocols

The following sections detail the general methodologies employed in the studies cited, providing a framework for designing and interpreting experiments involving HDAC inhibitors.

Cell Culture and HDAC Inhibitor Treatment
  • Cell Lines: A variety of human cancer cell lines have been utilized, including T24 (bladder carcinoma), MDA-MB-231 (breast carcinoma), A549 (lung carcinoma), HCT116 (colon carcinoma), H1299 (lung carcinoma), and Jurkat (T-cell leukemia).[1][5][11] Primary cells such as CD34+ hematopoietic progenitor cells have also been used.[4]

  • Culture Conditions: Cells are typically maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Treatment: HDAC inhibitors are dissolved in a suitable solvent, such as DMSO, and added to the culture medium at various concentrations and for different durations. For example, in one study, CD34+ cells were treated overnight with MS-275 or SAHA.[4] Another study treated Jurkat cells with SAHA or depsipeptide for up to 16 hours.[5]

Gene Expression Analysis
  • RNA Isolation: Total RNA is extracted from treated and control cells using standard methods, such as TRIzol reagent or commercially available kits.

  • Microarray Analysis: Gene expression profiling has been performed using oligonucleotide microarrays. Labeled cRNA is hybridized to the arrays, which are then scanned to detect the signal intensity for each probe set.

  • RNA-Sequencing (RNA-seq): More recent studies utilize RNA-seq for a more comprehensive and quantitative analysis of the transcriptome.[4][6] This involves converting RNA to cDNA, followed by high-throughput sequencing.

  • Quantitative Real-Time PCR (qRT-PCR): To validate the results from microarray or RNA-seq, the expression of specific genes is often confirmed by qRT-PCR using gene-specific primers.[1]

Data Analysis

Differential gene expression is determined by comparing the expression levels in inhibitor-treated samples to control samples. Statistical significance is typically defined by a p-value or false discovery rate (FDR) cutoff, along with a fold-change threshold (e.g., >2-fold).[1][4] Functional analysis of the differentially expressed genes is then performed using gene ontology (GO) and pathway analysis tools to identify the biological processes and signaling pathways that are most significantly affected.[4]

Visualizing the Impact of HDAC Inhibitors

The following diagrams illustrate the general mechanisms and workflows associated with the analysis of HDAC inhibitor-induced gene expression changes.

G cluster_workflow Experimental Workflow for Analyzing Gene Expression Changes A Cell Culture (e.g., Cancer Cell Lines) B Treatment with HDAC Inhibitors (e.g., SAHA, TSA, MS-275) A->B C RNA Isolation B->C D Gene Expression Profiling (RNA-seq or Microarray) C->D E Data Analysis (Differentially Expressed Genes) D->E F Functional Analysis (GO and Pathway Analysis) E->F G Validation (qRT-PCR) E->G

Caption: A generalized workflow for studying HDAC inhibitor-induced gene expression changes.

G cluster_pathway Signaling Pathways Modulated by HDAC Inhibitors HDACi HDAC Inhibitors (e.g., Vorinostat, Romidepsin) HDACs HDACs HDACi->HDACs Inhibition Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Deacetylation (Blocked) Chromatin Relaxed Chromatin Structure Histone_Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest (e.g., p21 induction) Gene_Expression->Cell_Cycle Apoptosis Apoptosis (e.g., Caspase activation) Gene_Expression->Apoptosis Differentiation Cellular Differentiation Gene_Expression->Differentiation

Caption: Key signaling pathways affected by HDAC inhibitor treatment.

Conclusion

The comparative analysis of gene expression changes induced by different HDAC inhibitors reveals both common and unique transcriptional responses. Pan-HDAC inhibitors and class-selective inhibitors can modulate distinct sets of genes, which may translate to different therapeutic effects and toxicity profiles. A thorough understanding of these differential effects, supported by robust experimental data, is crucial for the rational design of therapeutic strategies and for advancing our knowledge of the epigenetic regulation of gene expression.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Entinostat

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Entinostat. It outlines procedural, step-by-step guidance for personal protective equipment (PPE), handling, and disposal to ensure a safe laboratory environment.

This compound is a potent histone deacetylase (HDAC) inhibitor with potential antineoplastic activity.[1] As with many cytotoxic agents, it is classified as hazardous, being toxic if swallowed and a suspected reproductive hazard.[2][3][4] Therefore, strict adherence to safety protocols is paramount to minimize occupational exposure.

Personal Protective Equipment (PPE) and Safety Measures

A comprehensive approach to PPE is required when working with this compound. This includes protection for the skin, eyes, and respiratory system. The following table summarizes the recommended PPE and safety measures.

Equipment/MeasureSpecificationRationale
Gloves Chemotherapy-tested nitrile gloves (double gloving recommended)To prevent skin contact and absorption. Double gloving provides an extra layer of protection, with one pair under the gown cuff and the other over.[5][6]
Gown Disposable, impervious (polyethylene-coated), long-sleeved gown with knit cuffsTo protect skin and clothing from contamination.[5]
Eye/Face Protection Safety goggles with side-shields or a full-face shieldTo protect against splashes or aerosols.[2][5][6]
Respiratory Protection NIOSH-approved respirator (e.g., N95)Required when there is a risk of aerosolization (e.g., handling powder outside of a containment system, cleaning up spills).[5][7]
Ventilation Use in a well-ventilated area, preferably a chemical fume hood or biological safety cabinetTo minimize inhalation exposure.[4]
Hand Hygiene Wash hands thoroughly after handlingTo remove any potential residual contamination.[3][4]
Eating/Drinking/Smoking Prohibited in areas where this compound is handledTo prevent accidental ingestion.[3][8]
Experimental Protocols: Safe Handling and Disposal of this compound

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear a single pair of nitrile gloves when unpacking.

  • If the primary container is intact, clean the exterior with a suitable decontaminating solution.

  • Store this compound in a designated, clearly labeled, and secure location, such as a locked freezer, as recommended by the supplier.[4] Keep the container tightly closed in a dry and well-ventilated place.[2][4]

2. Preparation of this compound Solutions:

This procedure should be performed in a chemical fume hood or biological safety cabinet.

  • Gather all necessary materials: this compound powder, solvent (e.g., DMSO), sterile vials, pipettes, and a dedicated waste container.

  • Don the appropriate PPE:

    • Inner pair of nitrile gloves.

    • Impervious, long-sleeved gown.

    • Outer pair of nitrile gloves (over the gown cuffs).

    • Safety goggles and a face shield.

    • If not working in a containment hood, an N95 respirator is required.

  • Prepare the work surface: Cover the work area with a disposable, absorbent pad.

  • Reconstitution:

    • Carefully weigh the required amount of this compound powder.

    • Slowly add the solvent to the powder to avoid aerosolization.

    • Gently swirl or sonicate to dissolve the powder completely, as described in some research protocols.[9]

  • Aliquotting:

    • Use sterile pipettes to aliquot the solution into appropriately labeled vials.

  • Immediate Waste Disposal:

    • Dispose of all single-use items (e.g., pipette tips, absorbent pads, empty stock vials) in a designated cytotoxic waste container.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in the cytotoxic waste.

    • Remove the gown and dispose of it.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

3. Spill Management:

In the event of a spill, prompt and safe cleanup is crucial.

  • Secure the area: Alert others and restrict access to the spill area.

  • Don PPE: Put on two pairs of chemotherapy-rated gloves, an impervious gown, eye protection (goggles and face shield), and an N95 respirator.

  • Contain the spill: Use a spill kit with absorbent materials to contain the spill and prevent it from spreading.[7]

  • Cleanup:

    • For liquid spills, cover with absorbent pads.

    • For powder spills, carefully cover with damp absorbent pads to avoid generating dust.

    • Collect all contaminated materials using scoops or other tools and place them in a labeled cytotoxic waste container.

  • Decontaminate the area: Clean the spill area with an appropriate cleaning agent, followed by a rinse with water.[7]

  • Dispose of all materials: All cleaning materials, including PPE, must be disposed of as cytotoxic waste.[7]

  • Report the spill: Document and report the incident according to your institution's policies.

4. Disposal of this compound Waste:

All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste.

  • Segregate waste: Keep this compound waste separate from other laboratory waste streams.[10]

  • Use designated containers: Use clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[10] For liquid waste, use dedicated, sealed containers.

  • Labeling: Ensure all waste containers are properly labeled as "Cytotoxic Waste" or "Hazardous Waste" in accordance with institutional and local regulations.

  • Disposal: Follow your institution's hazardous waste disposal procedures. Do not dispose of this compound waste in regular trash or down the drain.[10]

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

Entinostat_Workflow start Start: Handling this compound receipt Receiving and Storage start->receipt prep Preparation of Solutions (in containment) receipt->prep admin Experimental Use prep->admin spill_check Spill Occurs? admin->spill_check spill_cleanup Spill Cleanup Protocol spill_check->spill_cleanup Yes waste_disposal Waste Disposal spill_check->waste_disposal No spill_cleanup->waste_disposal end End waste_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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試験管内研究製品の免責事項と情報

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